Methylatropine
説明
The exact mass of the compound Methylatropinium is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
CAS番号 |
31610-87-4 |
|---|---|
分子式 |
C18H26NO3+ |
分子量 |
304.4 g/mol |
IUPAC名 |
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H26NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13/h3-7,14-17,20H,8-12H2,1-2H3/q+1/t14-,15+,16?,17? |
InChIキー |
PIPAJLPNWZMYQA-RYTJFDOTSA-N |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
異性体SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
正規SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
他のCAS番号 |
31610-87-4 |
関連するCAS |
2870-71-5 (bromide) |
同義語 |
8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Methylatropine on Peripheral Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylatropine, a quaternary ammonium derivative of atropine, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its charged nature restricts its passage across the blood-brain barrier, thereby conferring peripheral selectivity. This technical guide provides a comprehensive overview of the mechanism of action of this compound on peripheral muscarinic receptors. It details the molecular interactions, receptor subtype binding profiles, and the resultant physiological effects. This document summarizes available quantitative data on its binding affinity and functional potency, outlines detailed experimental protocols for its characterization, and provides visual representations of the core signaling pathways and experimental workflows.
Introduction
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (ACh) in the parasympathetic nervous system and various other tissues.[1][2] There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with a unique tissue distribution and signaling cascade.[2][3] this compound, as a non-selective muscarinic antagonist, competitively inhibits the binding of ACh to these receptors, thereby blocking parasympathetic nerve impulses.[4][5] Its peripheral action makes it a valuable tool in both research and clinical settings to delineate central versus peripheral muscarinic effects and to treat conditions involving excessive peripheral cholinergic activity.
Molecular Mechanism of Action
This compound functions as a surmountable, competitive antagonist at all five muscarinic receptor subtypes. It binds reversibly to the orthosteric site of the receptor, the same site that binds acetylcholine. By occupying this site, this compound prevents ACh from binding and activating the receptor, thus inhibiting the downstream signaling cascade. The antagonism follows the principles of mass action, and its effects can be overcome by increasing the concentration of the agonist (ACh).
The quaternary ammonium group of this compound confers a permanent positive charge, which is the primary reason for its poor penetration of the blood-brain barrier and its predominantly peripheral effects.[4]
Muscarinic Receptor Subtypes and Downstream Signaling
The physiological effects of this compound are a direct consequence of its blockade of the various muscarinic receptor subtypes in peripheral tissues. These receptors are broadly classified into two main signaling pathways based on their G-protein coupling:
-
Gq/11-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.[6]
-
Gi/o-coupled receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and reduced excitability, particularly in cardiac tissue.[6]
Signaling Pathway Diagrams
Quantitative Data
Table 1: Binding Affinity of this compound for Muscarinic Receptors
| Receptor Subtype | Ligand | Preparation | IC50 (nM) | Ki (nM) | Reference(s) |
| M1 (human) | This compound bromide | CHO cells | 6 | - | [4] |
| Mixed Population | This compound | Porcine brain membranes | <0.1 | - | [7][8] |
Note: IC50 values are dependent on the concentration of the radioligand used in the assay and may not directly reflect the binding affinity (Ki). A lower IC50 value indicates a higher binding affinity.
Table 2: Functional Potency of N-Methylatropine at Peripheral Muscarinic Receptors
| Tissue/Preparation | Predominant Receptor(s) | Agonist | pA2 / pKB | Reference(s) |
| Rat Heart (presynaptic) | M2 | Methacholine | 9.61 | [9] |
| Rat Heart (postsynaptic) | M2 | Methacholine | 9.90 | [9] |
| Mouse Urinary Bladder | M2/M3 | 5-methylfurmethide | 9.58 (pKB) | [10] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist. Higher pA2 and pKB values indicate greater antagonist potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with muscarinic receptors.
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes expressed in a stable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-labeled this compound nitrate.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Non-specific binding control: Atropine (1 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding) or varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [³H]-NMS at a final concentration close to its Kd (e.g., 0.5-1 nM).
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 2-3 hours with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta-scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (Schild Analysis)
This protocol is used to determine the functional potency (pA2) of this compound and to confirm its competitive mechanism of action in an isolated tissue preparation (e.g., guinea pig ileum, rich in M3 receptors).
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum segment).
-
Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol).
-
This compound nitrate.
Procedure:
-
Tissue Preparation: Mount the isolated tissue segment in the organ bath under a resting tension (e.g., 1 g). Allow the tissue to equilibrate for at least 60 minutes, with regular washes.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) by adding increasing concentrations to the organ bath and recording the contractile response until a maximal response is achieved. Wash the tissue extensively to return to baseline.
-
Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 3 and 4 with at least two other concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
The x-intercept of the regression line is the pA2 value.
-
Conclusion
This compound is a potent, non-selective, and peripherally acting competitive antagonist of muscarinic acetylcholine receptors. Its mechanism of action involves the direct blockade of the orthosteric binding site of all five muscarinic receptor subtypes, thereby inhibiting the physiological responses mediated by the parasympathetic nervous system. The available quantitative data, although not exhaustive for all receptor subtypes, consistently demonstrates its high potency, particularly at M1 and M2 receptors. The detailed experimental protocols provided herein serve as a guide for the further characterization of this compound and other novel muscarinic receptor ligands. The development of subtype-selective muscarinic antagonists remains an active area of research, with the potential for more targeted therapeutic interventions with fewer side effects.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. journals.ed.ac.uk [journals.ed.ac.uk]
- 4. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. Sympathetic Nerve Stimulation on the perfused rat heart. Affinities of N-methylatropine and pirenzepine at pre- and postsynaptic muscarine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis and Chemical Properties of Methylatropine Bromide: A Technical Guide for Researchers
Introduction
Methylatropine bromide is a quaternary ammonium derivative of atropine, a well-known tropane alkaloid.[1][2] Functioning as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), it is widely utilized in biomedical research.[3][4] Unlike its parent compound, atropine, this compound bromide possesses a quaternary ammonium group, which imparts a permanent positive charge. This structural feature significantly limits its ability to cross the blood-brain barrier, making it a peripherally selective anticholinergic agent.[5][6] This property is invaluable for researchers aiming to investigate the peripheral effects of muscarinic receptor blockade without the confounding central nervous system effects associated with atropine.[5][7] This guide provides an in-depth overview of its synthesis, chemical properties, and key experimental protocols for its use in a research setting.
Chemical and Physical Properties
This compound bromide is a white or nearly white crystalline solid.[6] Its chemical structure consists of the atropine core with a methyl group added to the nitrogen atom, forming a quaternary ammonium salt with a bromide counterion.
General Properties
The fundamental chemical and physical characteristics of this compound bromide are summarized below.
| Property | Value | Reference |
| CAS Number | 2870-71-5 | [1][2][8] |
| Molecular Formula | C₁₈H₂₆BrNO₃ | [1][8] |
| Molecular Weight | 384.31 g/mol | [1][8] |
| Appearance | Solid powder | [1] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in DMSO. Soluble in water (10 mg/ml). | [1][2] |
| IUPAC Name | (1R,3s,5S)-3-((3-hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium bromide | [1] |
Biological Activity
This compound bromide is a potent antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).
| Parameter | Value | Description | Reference |
| IC₅₀ | < 0.1 nM | For muscarinic acetylcholine receptors in a radioligand binding assay using porcine brain membranes. | [1][2] |
| ED₅₀ | 5.5 µg/kg | Effective dose for reducing acetylcholine-induced hypotension in rats (intravenous administration). | [1][2] |
| Mechanism of Action | Muscarinic Acetylcholine Receptor Antagonist | Competitively blocks acetylcholine from binding to muscarinic receptors in the parasympathetic nervous system. | [9][10] |
Storage and Stability
For optimal preservation of its chemical integrity, this compound bromide should be handled and stored under specific conditions.
-
Shipping : The compound is stable for several weeks at ambient temperature, suitable for standard shipping.[1]
-
Short-term Storage : For periods of days to weeks, store at 0 - 4°C in a dry, dark environment.[1]
-
Long-term Storage : For months to years, storage at -20°C is recommended.[1][3]
Synthesis of this compound Bromide
The synthesis of this compound bromide is achieved through the quaternization of atropine. This process involves the N-methylation of the tertiary amine in the atropine molecule. The most direct method utilizes methyl bromide (bromomethane) as the methylating agent.
Synthesis Workflow
The synthesis is a two-step process starting from a salt of atropine, such as atropine sulfate. First, the free base of atropine is generated, which is then methylated.
Experimental Protocol
The following protocol is adapted from the synthesis of a similar compound, ethylatropine bromide.[5]
Materials:
-
Atropine sulfate monohydrate
-
2N Sodium Hydroxide (NaOH)
-
Methyl bromide (CH₃Br) in a suitable solvent or as a gas
-
Acetone (anhydrous)
-
Deionized water
-
Heavy-walled, sealed reaction tube
Procedure:
-
Free Base Generation: Dissolve atropine sulfate monohydrate in deionized water. Add 2N NaOH dropwise while stirring until the solution becomes basic and a precipitate (neutral atropine) forms. Extract the neutral atropine using an appropriate organic solvent (e.g., dichloromethane), and dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the atropine free base.
-
Quaternization: Place the dried atropine free base into a heavy-walled, sealable reaction tube. Add anhydrous acetone to dissolve the atropine.
-
Add an excess of methyl bromide to the solution. (Critical Safety Note: Methyl bromide is a toxic and environmentally hazardous substance and must be handled with extreme caution in a well-ventilated fume hood by trained personnel).[5]
-
Seal the reaction tube tightly and heat it at a controlled temperature (e.g., 100°C) for several hours (e.g., 6 hours).[5]
-
Isolation and Purification: After cooling the reaction mixture to room temperature, the product, this compound bromide, will likely precipitate out of the solution. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the final product with high purity.
-
Characterization: Confirm the identity and purity of the synthesized this compound bromide using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Mechanism of Action
This compound bromide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.
Acetylcholine (ACh) is a primary neurotransmitter in the parasympathetic nervous system, responsible for "rest-and-digest" functions.[9] It binds to mAChRs on various effector organs, such as smooth muscle and glands, to initiate a cellular response. This compound bromide, due to its structural similarity to ACh, binds to these same receptors but fails to activate them.[10] By occupying the receptor's binding site, it prevents ACh from binding and initiating the downstream signaling cascade, effectively blocking parasympathetic nerve impulses.[9][10] Its quaternary structure prevents it from crossing the blood-brain barrier, thus confining its action to the peripheral nervous system.[6]
Key Experimental Protocols
In Vitro: Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (IC₅₀) of this compound bromide for muscarinic receptors.
Objective: To quantify the concentration of this compound bromide required to displace 50% of a specific radioligand from mAChRs in a tissue preparation.
Methodology:
-
Membrane Preparation: Homogenize a tissue rich in mAChRs (e.g., porcine brain) in a suitable buffer and prepare a membrane fraction by centrifugation.[1]
-
Binding Reaction: In a series of tubes, incubate the membrane preparation with a fixed concentration of a muscarinic-specific radioligand (e.g., [³H]N-methylscopolamine) and a range of concentrations of non-labeled this compound bromide. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist like atropine).
-
Incubation: Allow the reaction to reach equilibrium at a controlled temperature (e.g., 25°C).
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Analysis: Calculate the specific binding at each concentration of this compound bromide. Plot the percentage of inhibition of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.
In Vivo: Inhibition of Salivation
This protocol assesses the peripheral anticholinergic activity of this compound bromide in an animal model.
Objective: To measure the dose-dependent effect of this compound bromide on pilocarpine-induced salivation in mice.
Methodology:
-
Animal Acclimation: Acclimate male mice to the experimental conditions.
-
Drug Administration: Administer this compound bromide (or vehicle control) via intraperitoneal (i.p.) or intravenous (i.v.) injection at various doses.
-
Sialogogue Challenge: After a set pretreatment time (e.g., 30 minutes), administer a muscarinic agonist, such as pilocarpine, that induces salivation.
-
Saliva Collection: Immediately after the pilocarpine injection, place a pre-weighed cotton ball into the mouth of each mouse for a fixed period (e.g., 15 minutes).
-
Quantification: Remove and re-weigh the cotton ball. The change in weight corresponds to the volume of saliva produced.
-
Analysis: Compare the amount of saliva produced in the this compound bromide-treated groups to the vehicle control group. Calculate the dose required to inhibit salivation by 50% (ID₅₀). This demonstrates the compound's in vivo peripheral antagonistic efficacy.[1]
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Atropine methyl bromide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HOMATROPINE METHYL BROMIDE | 80-49-9 [chemicalbook.com]
- 7. Homatropine methylbromide - Wikipedia [en.wikipedia.org]
- 8. This compound bromide | C18H26BrNO3 | CID 656597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is Homatropine Methylbromide used for? [synapse.patsnap.com]
- 10. What is the mechanism of Homatropine Methylbromide? [synapse.patsnap.com]
A Comparative Analysis of Methylatropine and Atropine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core differences between methylatropine and its parent compound, atropine. By examining their chemical structures, pharmacological actions, and pharmacokinetic profiles, we aim to provide a comprehensive resource for researchers and drug development professionals. This guide will delve into their mechanisms of action, highlighting the critical distinctions that govern their respective clinical applications.
Structural and Physicochemical Distinctions
Atropine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, is a tertiary amine.[1] Its structure allows it to readily cross the blood-brain barrier.[1] this compound, a semi-synthetic derivative, is a quaternary ammonium salt of atropine.[2][3] This seemingly minor modification—the addition of a methyl group to the nitrogen atom, resulting in a permanent positive charge—profoundly alters its physicochemical properties. This charge makes this compound highly polar and significantly reduces its ability to penetrate the central nervous system (CNS).[2][3][4]
| Feature | Atropine | This compound | Reference(s) |
| Chemical Classification | Tertiary Amine | Quaternary Ammonium Salt | [1][2] |
| Chemical Formula | C₁₇H₂₃NO₃ | C₁₈H₂₆NO₃⁺ | [2][5] |
| Molar Mass | 289.37 g/mol | 304.41 g/mol | [2][5] |
| Blood-Brain Barrier Permeability | High | Low | [1][2][4][6] |
Pharmacodynamics: A Tale of Two Antagonists
Both atropine and this compound are competitive antagonists of muscarinic acetylcholine receptors (mAChRs), non-selectively blocking all five subtypes (M1-M5).[5][7] By inhibiting the binding of the neurotransmitter acetylcholine, they effectively block the "rest and digest" functions of the parasympathetic nervous system.[5] However, their differing abilities to access the CNS lead to distinct pharmacological profiles.
Atropine exerts its effects on both the central and peripheral nervous systems.[1] Peripherally, it causes increased heart rate, decreased salivation and bronchial secretions, relaxation of smooth muscle in the gastrointestinal and urinary tracts, and pupil dilation (mydriasis). Centrally, it can cause a range of effects from sedation to excitement and, at high doses, delirium and hallucinations.[5]
This compound , due to its limited CNS penetration, acts primarily on peripheral muscarinic receptors.[2][4] It produces similar peripheral effects to atropine, such as increased heart rate and reduced secretions, but without the significant central side effects.[8][9] Studies have shown that while peripherally administered this compound is effective at blocking peripheral muscarinic receptors, it is not effective in blocking central muscarinic receptors.[10]
Muscarinic Receptor Binding Affinities and Potency
| Parameter | Atropine | This compound | Reference(s) |
| Muscarinic Receptor Affinity (IC₅₀) | M1: 2.22 nM, M2: 4.32 nM, M3: 4.16 nM, M4: 2.38 nM, M5: 3.39 nM | <0.1 nM (porcine brain membranes) | [11][12] |
| Potency (Peripheral Effects) | - | This compound is approximately 3 times as potent as atropine in inhibiting salivation. The blocking potency of this compound is approximately 10-20 times higher than that of atropine at neuromuscular and ganglionic synapses. | [2][8] |
| Potency (Central vs. Peripheral) | Active both centrally and peripherally | Primarily active peripherally | [4][10] |
Pharmacokinetics: The Blood-Brain Barrier as a Decisive Factor
The most critical pharmacokinetic difference between atropine and this compound lies in their ability to cross the blood-brain barrier (BBB).
| Parameter | Atropine | This compound | Reference(s) |
| Bioavailability (Oral) | ~25% | Poor | [5] |
| Metabolism | ≥50% hydrolyzed to tropine and tropic acid | - | [5] |
| Elimination Half-life | ~2 hours | - | [5] |
| Excretion | 15–50% excreted unchanged in urine | - | [5] |
| Blood-Brain Barrier Penetration | Readily crosses the BBB | Poorly crosses the BBB | [1][2][4][6] |
Clinical Applications: Tailoring Treatment to Target
The distinct properties of atropine and this compound dictate their specific clinical uses.
Atropine is utilized for a wide range of conditions where both central and peripheral muscarinic blockade is desired or acceptable.[7][13] These include:
-
Antidote for poisoning: For organophosphate and nerve agent poisoning, where it counteracts the effects of excessive acetylcholine in both the CNS and periphery.[5][7]
-
Preoperative medication: To reduce saliva and bronchial secretions.[13][16]
-
Ophthalmology: As eye drops to dilate the pupils (mydriasis) and paralyze the ciliary muscle (cycloplegia).[5]
This compound is employed when a peripheral anticholinergic effect is needed without the central side effects.[2][4] Its applications include:
-
Reduction of salivary and bronchial secretions: In situations where CNS effects are undesirable.
-
Treatment of pyloric spasm in infants: Its limited CNS penetration makes it a safer option in this vulnerable population.[2][3]
-
Research: As a tool to differentiate between central and peripheral muscarinic effects in preclinical studies.[10][17]
Experimental Protocols: A Comparative Study Framework
To further elucidate the differential effects of atropine and this compound, a well-designed experimental protocol is crucial. Below is a detailed methodology for a hypothetical preclinical study.
Objective: To compare the central and peripheral anticholinergic effects of atropine and this compound in a rodent model.
Materials and Methods:
-
Animal Model: Male Wistar rats (250-300g).
-
Drug Preparation: Atropine sulfate and this compound nitrate dissolved in sterile saline.
-
Experimental Groups (n=8 per group):
-
Group 1: Vehicle (Saline)
-
Group 2: Atropine (0.5 mg/kg, intraperitoneal)
-
Group 3: Atropine (1.0 mg/kg, i.p.)
-
Group 4: this compound (0.5 mg/kg, i.p.)
-
Group 5: this compound (1.0 mg/kg, i.p.)
-
-
Assessment of Peripheral Effects:
-
Salivation: Pilocarpine-induced salivation test. Administer pilocarpine (4 mg/kg, s.c.) 30 minutes after test drug administration and measure the amount of saliva produced over 15 minutes.
-
Heart Rate: Monitor heart rate using a non-invasive tail-cuff method at baseline and at 15, 30, and 60 minutes post-drug administration.
-
-
Assessment of Central Effects:
-
Locomotor Activity: Assess spontaneous locomotor activity in an open-field arena for 30 minutes, starting 30 minutes after drug administration.
-
Cognitive Function: Evaluate spatial memory using the Morris water maze test. Training to be conducted for 5 days prior to the test day. On the test day, administer the drug 30 minutes before the probe trial.
-
-
Data Analysis: Statistical analysis using ANOVA followed by a post-hoc test for multiple comparisons.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Muscarinic Antagonism
Caption: Muscarinic antagonist signaling pathway.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing atropine and this compound.
Conclusion
References
- 1. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Atropine - Wikipedia [en.wikipedia.org]
- 6. Changes in blood-brain barrier permeability to drugs in decompressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Atropine Sulfate used for? [synapse.patsnap.com]
- 8. Effect of intravenous atropine and this compound on heart rate and secretion of saliva in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing the cardiac vagolytic effects of atropine and this compound in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the central and peripheral antimuscarinic effects of atropine and this compound injected systemically and into the cerebral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. medkoo.com [medkoo.com]
- 13. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. summahealth.org [summahealth.org]
- 15. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. This compound blocks the central effects of cholinergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Dawn of a New Molecule: Unraveling the Early Pharmacology of Methylatropine
A deep dive into the nascent research surrounding methylatropine, this technical guide illuminates the initial discovery and pharmacological characterization of this pivotal quaternary ammonium derivative of atropine. Introduced at the turn of the 20th century, this compound marked a significant advancement in the quest for peripherally acting anticholinergic agents, offering a distinct pharmacological profile compared to its parent compound.
This whitepaper provides a detailed exploration of the early experimental work that defined this compound's effects on the autonomic nervous system. It serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the historical context and foundational science of antimuscarinic agents.
Introduction: The Genesis of a Quaternary Amine
In 1902, the German pharmaceutical company Bayer introduced this compound, a quaternary ammonium salt of atropine, under the trade name Eumydrin.[1] The development of this compound was a direct result of the burgeoning field of pharmacology and the systematic investigation of structure-activity relationships in alkaloids. The primary goal was to create a derivative of atropine with more localized effects, thereby minimizing the central nervous system side effects associated with the parent tertiary amine.
The key innovation in this compound's structure is the quaternization of the nitrogen atom in the tropane ring. This permanent positive charge significantly increases the molecule's polarity, which was correctly hypothesized to limit its ability to cross the blood-brain barrier. This fundamental chemical modification underpinned its unique pharmacological profile and its initial clinical applications.
Early Pharmacological Investigations: A Focus on Peripheral Action
Initial research on this compound centered on its effects as a mydriatic, an agent that dilates the pupil. Its efficacy in this regard was a primary driver for its introduction into clinical practice. However, early researchers quickly recognized its broader potential as a peripherally selective antimuscarinic agent. This led to its investigation for conditions characterized by smooth muscle spasm, most notably pyloric spasm in infants, a condition causing forceful vomiting.
Mechanism of Action: A Competitive Antagonist
Early pharmacological studies established that this compound, like atropine, acts as a competitive antagonist at muscarinic acetylcholine receptors. By binding to these receptors, it prevents acetylcholine from eliciting its effects, leading to a reduction in parasympathetic tone.
The signaling pathway blocked by this compound is fundamental to the parasympathetic nervous system's "rest and digest" functions. The diagram below illustrates this inhibitory action.
Comparative Pharmacological Effects: this compound vs. Atropine
A significant body of early research was dedicated to comparing the pharmacological effects of this compound with its parent compound, atropine. These studies were crucial in defining its therapeutic niche.
Potency at a Glance
Early investigations revealed a notable difference in the potency of this compound compared to atropine at various sites of action.
| Parameter | Atropine | This compound | Reference |
| Blocking Potency at Neuromuscular and Ganglionic Synapses | 1x | 10-20x | [1] |
Experimental Protocols of Early Comparative Studies
Synthesis of this compound
The synthesis of this compound from atropine is a straightforward quaternization reaction. While the precise industrial synthesis methods used by Bayer in 1902 are proprietary, the general chemical principle involves the reaction of atropine with a methylating agent.
The relationship between atropine and this compound is illustrated in the following diagram.
Conclusion: A Legacy of Peripheral Selectivity
The early research and discovery of this compound's pharmacological effects laid the groundwork for the development of a new class of peripherally selective antimuscarinic agents. The key insight that quaternization of the atropine molecule could dramatically alter its pharmacokinetic properties, particularly its ability to penetrate the central nervous system, was a significant milestone in medicinal chemistry. This foundational work not only provided a valuable therapeutic agent for specific clinical applications but also deepened the understanding of structure-activity relationships that continues to guide drug design today. The principles established through the early investigation of this compound have had a lasting impact on the development of numerous other quaternary ammonium compounds used in medicine.
References
An In-Depth Technical Guide to the Quaternary Ammonium Structure of Methylatropine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive investigation into the quaternary ammonium structure of methylatropine, a derivative of atropine. It details the chemical properties, synthesis, and structural elucidation of this compound, with a focus on its defining quaternary ammonium group. This guide presents quantitative data in structured tables, outlines detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of cholinergic pharmacology.
Introduction
This compound is a semi-synthetic derivative of atropine, a tropane alkaloid naturally found in plants of the Solanaceae family.[1] The defining structural feature of this compound is the presence of a quaternary ammonium cation. This is formed by the methylation of the tertiary amine nitrogen atom within the tropane ring of the atropine molecule.[1] This seemingly minor modification has profound implications for the pharmacokinetic and pharmacodynamic properties of the compound.
The permanent positive charge conferred by the quaternary ammonium group renders this compound highly polar. This polarity significantly restricts its ability to cross the blood-brain barrier, a key differentiator from its parent compound, atropine, which is a tertiary amine and can readily enter the central nervous system (CNS).[1][2] Consequently, this compound's effects are predominantly localized to the peripheral nervous system, making it a valuable tool in pharmacology to distinguish between central and peripheral muscarinic receptor actions.
This guide will delve into the specifics of this compound's quaternary ammonium structure, its synthesis, and the analytical techniques used for its characterization. Furthermore, it will explore its mechanism of action as a muscarinic acetylcholine receptor antagonist and provide an overview of its pharmacokinetic profile in comparison to atropine.
Chemical and Physical Properties
The chemical formula of the this compound cation is C₁₈H₂₆NO₃⁺.[2] It is typically available as a salt, most commonly this compound nitrate (C₁₈H₂₆N₂O₆) or this compound bromide (C₁₈H₂₆BrNO₃).[3][4] The presence of the permanently charged nitrogen atom significantly influences its physical properties, particularly its solubility and lipophilicity.
| Property | Value (this compound Nitrate) | Value (Atropine) | Reference(s) |
| Molecular Formula | C₁₈H₂₆N₂O₆ | C₁₇H₂₃NO₃ | [3] |
| Molecular Weight | 366.4 g/mol | 289.38 g/mol | [3] |
| Charge | +1 (Quaternary Amine) | Neutral (Tertiary Amine) | [1] |
| Polarity | High | Moderate | [1] |
| Blood-Brain Barrier Permeability | Low | High | [1][2] |
Synthesis of this compound Nitrate
The synthesis of this compound nitrate is typically achieved through the quaternization of atropine. Two common methods are described below.
Experimental Protocol: Synthesis via Methyl Nitrate
This protocol is based on the reaction of atropine with methyl nitrate.
Materials:
-
Atropine
-
Methanol
-
Methyl nitrate
Procedure:
-
Dissolve 28.9 g of atropine in 100 g of methanol in a suitable reaction vessel.
-
Heat the solution to 110°C.
-
Add 7.7 g of methyl nitrate to the reaction mixture over a period of 2 hours.
-
After the addition is complete, evaporate the methanol under reduced pressure.
-
The resulting solid is this compound nitrate, which can be further purified by crystallization. The reported melting point is 163°C.
This protocol is adapted from historical synthesis descriptions and should be performed with appropriate safety precautions, particularly when handling methyl nitrate.
Experimental Protocol: Synthesis via Salt Metathesis
This protocol involves the conversion of an intermediate this compound salt to the nitrate form.
Materials:
-
Atropine methyl chloride (can be synthesized from atropine and methyl chloride)
-
Silver nitrate
-
Barium nitrate
-
Water
Procedure:
-
Prepare a solution of this compound sulfate from this compound chloride and silver nitrate.
-
To an aqueous solution containing 70.4 g of this compound sulfate, add an aqueous solution of 26.1 g of barium nitrate.
-
A precipitate of barium sulfate will form. Remove the precipitate by filtration.
-
Concentrate the filtrate to obtain this compound nitrate.
This method relies on the differential solubility of the inorganic salts to drive the reaction.
Structural Elucidation
The confirmation of the quaternary ammonium structure of this compound relies on various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The presence of the additional methyl group on the nitrogen atom in this compound results in characteristic shifts in the ¹H and ¹³C NMR spectra compared to atropine.
¹H NMR Spectrum of Atropine Methyl Bromide
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Hypothetical Data - Based on typical spectra of similar compounds | |||
| ~7.3-7.4 | m | 5H | Aromatic protons (phenyl ring) |
| ~5.1 | t | 1H | H-3 (proton on the carbon bearing the ester) |
| ~4.2 | d | 2H | -CH₂OH protons |
| ~3.5 | s | 3H | N⁺-CH₃ (quaternary methyl group) |
| ~3.2 | s | 3H | N⁺-CH₃ (quaternary methyl group) |
| ~2.0-2.5 | m | Tropane ring protons | |
| ~1.5-1.9 | m | Tropane ring protons |
Note: The provided ¹H NMR data is illustrative. Actual chemical shifts and multiplicities can vary based on the solvent and instrument used. The two N⁺-CH₃ groups may be diastereotopic and thus have slightly different chemical shifts.
¹³C NMR Spectrum of Atropine Methyl Nitrate
| Chemical Shift (ppm) | Assignment |
| 171.13 | C=O (ester carbonyl) |
| 136.04 | Quaternary aromatic carbon |
| 128.53 | Aromatic CH |
| 128.00 | Aromatic CH |
| 127.34 | Aromatic CH |
| 66.37 | C-3 (carbon bearing the ester) |
| 62.89 | -CH₂OH |
| 54.11 | C-1/C-5 (bridgehead carbons of tropane ring) |
| ~50 | N⁺-CH₃ (quaternary methyl carbons) |
| 43.46 | Cα to N⁺ |
| 31.45 | Tropane ring CH₂ |
| 24.22 | Tropane ring CH₂ |
Note: The assignments are based on the provided spectral data from ChemicalBook and typical chemical shifts for similar structures.
Mass Spectrometry (MS)
High-resolution mass spectrometry can confirm the molecular weight and elemental composition of the this compound cation. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural information.
Expected Fragmentation Pattern: The positive charge on the quaternary nitrogen makes the this compound cation already an ion. In ESI-MS, it will be observed at its corresponding m/z. Fragmentation would likely involve the loss of neutral molecules. A prominent fragmentation pathway would be the cleavage of the ester bond, leading to the formation of a tropane-derived fragment and tropic acid.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound, like atropine, functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It binds to these receptors without activating them, thereby preventing the binding of the endogenous agonist, acetylcholine (ACh). This blockade of mAChRs inhibits the physiological responses normally mediated by the parasympathetic nervous system.
There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. This compound is a non-selective antagonist, meaning it blocks all subtypes.
Signaling Pathways
The antagonism of mAChRs by this compound interrupts downstream signaling cascades. The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Receptor Binding Affinity
The affinity of this compound for the different muscarinic receptor subtypes can be quantified using radioligand binding assays. These assays typically involve the use of a radiolabeled antagonist, such as [³H]N-methylscopolamine, and measuring the displacement of the radioligand by increasing concentrations of the unlabeled competitor (this compound).
| Receptor Subtype | Ki (nM) | Reference(s) |
| M1 | ~1-5 | [5] |
| M2 | ~1-5 | [5] |
| M3 | ~1-5 | [5] |
| M4 | ~1-5 | [5] |
| M5 | ~1-5 | [5] |
Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors using [³H]N-methylscopolamine.
Materials:
-
Cell membranes expressing muscarinic receptors (e.g., from rat brain cortex or CHO cells transfected with a specific receptor subtype)
-
[³H]N-methylscopolamine (Radioligand)
-
This compound nitrate (unlabeled competitor)
-
Atropine (for determination of non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound nitrate in assay buffer.
-
In a series of tubes, add a fixed amount of cell membrane preparation, a fixed concentration of [³H]N-methylscopolamine (typically at a concentration near its Kd), and varying concentrations of this compound nitrate.
-
For the determination of total binding, omit the this compound nitrate.
-
For the determination of non-specific binding, add a high concentration of atropine (e.g., 1 µM).
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pharmacokinetics: A Comparative Overview
The quaternary ammonium structure of this compound is the primary determinant of its distinct pharmacokinetic profile compared to atropine. The high polarity of this compound limits its oral bioavailability and its distribution into tissues, most notably the central nervous system.
| Parameter | This compound (in Rats) | Atropine (in Rats) | Reference(s) |
| Administration Route | Intravenous (i.v.) | Intravenous (i.v.) | [6] |
| Dose | Data not available | 10 mg/kg | [6] |
| Cmax | Data not available | ~300 ng/mL | [7] |
| AUC | Data not available | Data varies with study | [6][7] |
| t₁/₂ (half-life) | Data not available | ~3-10 hours | [7] |
| Volume of Distribution (Vd) | Data not available | High (~2-3 L/kg) | [6][7] |
| Clearance (CL) | Data not available | ~3.5 L/h/kg | [6] |
| Oral Bioavailability | Low | ~10-25% | [7] |
Conclusion
The quaternary ammonium structure of this compound is a cornerstone of its pharmacological identity. This permanent positive charge dictates its physicochemical properties, restricting its passage across the blood-brain barrier and confining its actions primarily to the periphery. This property has rendered this compound an invaluable pharmacological tool for dissecting the roles of central versus peripheral muscarinic receptors. This guide has provided an in-depth overview of the synthesis, structural characterization, and mechanism of action of this compound, supported by experimental protocols and data. The continued study of such structurally related compounds remains crucial for the development of more selective and targeted therapeutics.
References
- 1. Atropine(51-55-8) 1H NMR spectrum [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ATROPINE METHYL BROMIDE(2870-71-5) 13C NMR spectrum [chemicalbook.com]
- 4. This compound bromide | C18H26BrNO3 | CID 656597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alentris.org [alentris.org]
- 6. Plasma kinetics of atropine and ipratropium in rats after different routes of administration evaluated by a radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Foundational Studies on Methylatropine's Effect on Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies on the effect of methylatropine on smooth muscle. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound and its Action on Smooth Muscle
This compound, a quaternary ammonium derivative of atropine, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its primary mechanism of action in smooth muscle is the blockade of these receptors, which are instrumental in mediating the contractile effects of acetylcholine released from parasympathetic nerve endings.[2][3] Smooth muscle tissues in various organs, including the gastrointestinal tract, airways, and urinary bladder, express predominantly M2 and M3 muscarinic receptor subtypes.[3] While both are involved, the M3 receptor is primarily responsible for mediating smooth muscle contraction through the Gq-protein signaling cascade.[4]
This compound's quaternary structure confers high polarity, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to its tertiary amine parent compound, atropine.[1][5] This peripheral selectivity makes it a valuable tool in studying and modulating smooth muscle function without confounding central effects.
Quantitative Data on Muscarinic Antagonist Activity
Quantitative data on the potency and affinity of muscarinic antagonists are crucial for understanding their pharmacological profiles. While specific in vitro quantitative data for this compound on various smooth muscle preparations are not extensively reported in publicly available literature, data for the closely related and widely studied parent compound, atropine, provide a valuable reference. One study comparing the in vivo effects of intravenously administered this compound and atropine on peripheral muscarinic receptors (as measured by hypotensive response to acetylcholine) found that this compound was approximately 10 times more potent than atropine sulfate on a molar basis.[6]
The following tables summarize the antagonist affinity (pA2) and binding affinity (Ki) of atropine for muscarinic receptors in various smooth muscle tissues. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, providing a measure of antagonist potency in functional assays.[7] The Ki value represents the inhibition constant, indicating the affinity of the antagonist for the receptor in binding assays.
Table 1: pA2 Values of Atropine in Various Smooth Muscle Preparations
| Tissue | Species | Agonist | pA2 Value | Reference(s) |
| Tracheal Smooth Muscle | Guinea Pig | Acetylcholine | 9.4 ± 0.1 | [8] |
| Tracheal Smooth Muscle | Murine | Arecoline | >9.0 | [9] |
| Ileum | Guinea Pig | Acetylcholine | 9.59 ± 0.022 | [10] |
| Gastric Fundus | Guinea Pig | Bethanechol | 8.16 | [11] |
| Gastric Smooth Muscle | Guinea Pig | Bethanechol | 8.52 | [11] |
| Colon (Circular Muscle) | Human | Carbachol | 8.72 ± 0.28 | |
| Colon (Longitudinal Muscle) | Human | Carbachol | 8.60 ± 0.08 | |
| Detrusor Smooth Muscle | Human | Carbachol | ~8.7 | |
| Umbilical Vein | Human | Acetylcholine | 9.67 | [12] |
| Pial Arteries | Cat | Acetylcholine | 10.07 (contraction) | [13] |
Table 2: Ki Values of Atropine for Muscarinic Receptor Subtypes
| Receptor Subtype | System | Ki (nM) | Reference(s) |
| M1 | Cloned Human | 1.27 ± 0.36 | [14] |
| M2 | Cloned Human | 3.24 ± 1.16 | [14] |
| M3 | Cloned Human | 2.21 ± 0.53 | [14] |
| M4 | Cloned Human | 0.77 ± 0.43 | [14] |
| M5 | Cloned Human | 2.84 ± 0.84 | [14] |
| Muscarinic Receptors | Canine Gastric Smooth Muscle Cells | 8.1 ± 1.1 | [15] |
| Muscarinic Receptors | Human Sphincter Pupillae | 0.4 - 0.7 | [16] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the effect of this compound on smooth muscle.
This protocol describes a standard method for evaluating the antagonist activity of this compound on agonist-induced smooth muscle contraction using an isolated tissue preparation, such as the guinea pig ileum.
Materials:
-
Isolated Tissue: Guinea pig ileum is commonly used due to its sensitivity and low spontaneous activity.[17] Other tissues like tracheal rings or bladder strips can also be used.
-
Organ Bath System: A temperature-controlled chamber (maintained at 37°C) with aeration (95% O₂ / 5% CO₂) and an isometric force transducer.
-
Physiological Salt Solution: Krebs-Henseleit or Tyrode's solution.[17]
-
Muscarinic Agonist: Acetylcholine or a stable analogue like carbachol.
-
Antagonist: this compound (or atropine for comparison).
Procedure:
-
Tissue Preparation: A guinea pig is euthanized, and a segment of the ileum is excised and placed in physiological salt solution. The lumen is gently flushed to remove contents, and the tissue is cut into segments of 2-3 cm.
-
Mounting: The ileum segment is suspended in the organ bath chamber containing the physiological salt solution, with one end attached to a fixed point and the other to the isometric force transducer. A resting tension of approximately 1 gram is applied.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with the physiological salt solution being replaced every 15 minutes.
-
Control Agonist Concentration-Response Curve: A cumulative concentration-response curve for the muscarinic agonist (e.g., acetylcholine) is generated by adding increasing concentrations of the agonist to the bath and recording the contractile response until a maximal response is achieved. The tissue is then thoroughly washed until it returns to the baseline tension.
-
Antagonist Incubation: A known concentration of this compound is added to the organ bath and incubated with the tissue for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: The cumulative addition of the agonist is repeated in the presence of this compound to generate a second concentration-response curve.
-
Data Analysis: The contractile responses are measured as the change in tension (in grams or millinewtons). The EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for both curves. A rightward shift in the concentration-response curve in the presence of this compound indicates competitive antagonism. The pA2 value can be calculated using a Schild plot to quantify the potency of this compound.[18]
This protocol describes a method to determine the binding affinity (Ki) of this compound for muscarinic receptors in a smooth muscle tissue homogenate.
Materials:
-
Tissue Homogenate: Smooth muscle tissue (e.g., bladder detrusor, intestinal smooth muscle) is homogenized in an ice-cold buffer, and the cell membrane fraction is isolated by centrifugation.
-
Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Assay Buffer: Typically a Tris-HCl buffer with MgCl₂ at a physiological pH.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled muscarinic antagonist (e.g., atropine) to determine non-specific binding.
-
Filtration System: A cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, the following are added in order: assay buffer, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or varying concentrations of this compound.
-
Incubation: The tissue membrane preparation is added to each tube/well, and the mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters, which traps the membrane-bound radioligand. The filters are quickly washed with ice-cold buffer to remove unbound radioligand.
-
Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is plotted against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a competition binding equation. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Signaling Pathways and Experimental Workflows
The following diagram illustrates the signaling cascade initiated by the activation of M3 muscarinic receptors in smooth muscle cells and the point of inhibition by this compound.
Caption: M3 muscarinic receptor signaling pathway in smooth muscle.
The following diagram outlines the typical workflow for an isolated organ bath experiment to determine the antagonist properties of a compound like this compound.
Caption: Experimental workflow for an isolated organ bath assay.
Conclusion
This compound is a potent, peripherally acting muscarinic antagonist that serves as a valuable pharmacological tool for the investigation of smooth muscle physiology. Its primary mechanism of action is the competitive blockade of M3 muscarinic receptors, thereby inhibiting acetylcholine-induced smooth muscle contraction. While specific quantitative in vitro data for this compound are limited in the literature, the extensive data available for atropine provide a strong foundational reference. The detailed experimental protocols and visualized pathways presented in this guide offer a robust framework for researchers to design and execute studies on this compound and other muscarinic antagonists, ultimately contributing to a deeper understanding of smooth muscle pharmacology and the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Methyl atropine bromide versus atropine sulphate. A clinical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the central and peripheral antimuscarinic effects of atropine and this compound injected systemically and into the cerebral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of acetylcholine action in guinea-pig tracheal smooth muscle and epithelium by pirenzepine, 4-DAMP and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of muscarinic M2 and M3 receptor stimulation and antagonism on responses to isoprenaline of guinea-pig trachea in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional characterization of muscarinic receptors in murine airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 11. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Possibilities for a cholinergic action on smooth musculature and on sympathetic axons in brain vessels mediated by muscarinic and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. Dissociation of contraction and muscarinic receptor binding to isolated smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Atropine resistance of transmurally stimulated isolated human bladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preliminary Research on Methylatropine in Respiratory Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylatropine, a quaternary ammonium derivative of atropine, is a competitive antagonist of muscarinic acetylcholine receptors. Its utility in respiratory studies stems from its ability to induce bronchodilation by blocking the contractile effects of acetylcholine on airway smooth muscle. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key data related to the investigation of this compound in respiratory research.
Mechanism of Action: Muscarinic Receptor Antagonism
The parasympathetic nervous system plays a crucial role in regulating airway tone. Acetylcholine released from postganglionic nerve fibers binds to muscarinic receptors on airway smooth muscle cells, leading to bronchoconstriction.[1][2] this compound exerts its pharmacological effect by competitively inhibiting these muscarinic receptors.
In the airways, three main subtypes of muscarinic receptors are of physiological significance:
-
M1 Receptors: Located in parasympathetic ganglia, they facilitate neurotransmission.[2]
-
M2 Receptors: Found on postganglionic cholinergic nerve endings, they function as autoreceptors, inhibiting further acetylcholine release.[2]
-
M3 Receptors: Predominantly located on airway smooth muscle and submucosal glands, their activation leads to bronchoconstriction and mucus secretion.[1][3][4]
This compound, like its parent compound atropine, is a non-selective muscarinic antagonist. However, its primary therapeutic effect in the respiratory system is attributed to the blockade of M3 receptors on airway smooth muscle. By preventing acetylcholine from binding to these receptors, this compound inhibits the downstream signaling cascade that leads to muscle contraction, resulting in bronchodilation.[1][4]
Signaling Pathway of M3 Receptor-Mediated Bronchoconstriction
The binding of acetylcholine to M3 receptors on airway smooth muscle cells initiates a well-defined signaling cascade. This pathway is a critical target for muscarinic antagonists like this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound and related muscarinic antagonists in respiratory studies.
Table 1: Muscarinic Receptor Binding Affinities (pA2 values)
| Compound | Preparation | Agonist | pA2 Value | Reference |
| Atropine | Guinea Pig Trachea | Acetylcholine | ~9.0 | [5] |
| Pirenzepine (M1 selective) | Guinea Pig Trachea | Acetylcholine | ~6.7 | [5] |
| 4-DAMP (M3 selective) | Guinea Pig Trachea | Acetylcholine | ~9.4 | [6] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: Clinical Efficacy of Inhaled Atropine Methonitrate in Asthma
| Parameter | Value | Notes | Reference |
| Optimal Dose (Wet Aerosol) | 2 mg | Produced optimum bronchodilation. | [7] |
| Peak Bronchodilator Effect | Similar to 400 µg fenoterol | - | [7] |
| Duration of Action | More prolonged than fenoterol | Significant increase in FEV1 for up to 6 hours. | [7] |
| Combination Therapy | Additive effect with fenoterol | Combination produced greater and more sustained bronchodilation. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on the respiratory system.
In Vitro Assessment of Bronchodilator Activity: Guinea Pig Tracheal Ring Preparation
This ex vivo model is a standard for evaluating the relaxant effects of compounds on airway smooth muscle.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully dissect the trachea and place it in a physiological salt solution (e.g., Krebs-Henseleit solution) at room temperature. The solution should be continuously gassed with 95% O2 and 5% CO2.
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
-
Organ Bath Setup:
-
Suspend each tracheal ring between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Procedure:
-
Induce a sustained contraction of the tracheal rings by adding a contractile agent such as methacholine (1 µM) or histamine (10 µM) to the organ bath.
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.
-
Construct a concentration-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).
-
In Vivo Assessment of Bronchoprotective Effects in Guinea Pigs
This in vivo model evaluates the ability of a compound to prevent bronchoconstriction induced by a chemical challenge.
Protocol:
-
Animal Preparation:
-
Anesthetize a guinea pig (e.g., with urethane).
-
Perform a tracheostomy and cannulate the trachea.
-
Insert a catheter into the jugular vein for drug administration.
-
-
Measurement of Airway Resistance:
-
Connect the tracheal cannula to a small-animal ventilator and a pneumotachograph to measure airflow.
-
Measure transpulmonary pressure using an esophageal catheter and a pressure transducer.
-
Calculate airway resistance from the airflow and transpulmonary pressure signals.
-
-
Experimental Procedure:
-
Administer this compound intravenously or via aerosol.
-
After a predetermined time, induce bronchoconstriction by administering an intravenous or aerosolized bronchoconstrictor agent (e.g., acetylcholine or histamine).
-
Continuously measure airway resistance to determine the protective effect of this compound against the induced bronchoconstriction.
-
Compare the increase in airway resistance in this compound-treated animals to a control group that received a vehicle.
-
Preclinical Screening Workflow for Inhaled Bronchodilators
The development of new inhaled bronchodilators follows a structured preclinical screening process to identify promising candidates for clinical trials.
Conclusion
This compound serves as a valuable pharmacological tool in respiratory research due to its well-characterized mechanism as a muscarinic receptor antagonist. The experimental protocols and data presented in this guide provide a framework for investigating its effects on airway smooth muscle and its potential as a bronchodilator. Further research focusing on receptor subtype selectivity and clinical studies with robust endpoints will continue to refine our understanding of this compound and other muscarinic antagonists in the management of respiratory diseases.
References
- 1. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor subtypes in airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parasympathetic nervous system - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 5. Antagonism of acetylcholine action in guinea-pig tracheal smooth muscle and epithelium by pirenzepine, 4-DAMP and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional characterization of muscarinic receptors in murine airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of inhaled atropine sulphate and atropine methonitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Arc of Methylatropine in Scientific Inquiry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylatropine, a quaternary ammonium derivative of atropine, has carved a distinct niche in the annals of scientific research since its introduction. Its unique chemical properties, most notably its limited ability to cross the blood-brain barrier, have rendered it an invaluable tool for dissecting the peripheral and central effects of the cholinergic nervous system. This technical guide delves into the historical context of this compound's use, providing a comprehensive overview of its synthesis, mechanism of action, and its application in key experimental paradigms. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Historical Overview and Synthesis
This compound first emerged in the scientific and medical landscape in the early 20th century. It was introduced by the Bayer Company in 1902 under the trade name Eumydrin.[1] Initially, its primary clinical application was as a mydriatic, a substance used to dilate the pupil for ophthalmic examinations.[1]
Chemically, this compound is a quaternary ammonium salt of atropine. This structural modification, the addition of a methyl group to the nitrogen atom of the tropane ring, confers a permanent positive charge on the molecule. This charge is the primary reason for its high polarity and, consequently, its significantly reduced ability to penetrate the central nervous system (CNS) compared to its parent compound, atropine.[1][2] This property was quickly recognized and exploited, leading to its use in treating conditions like pyloric spasm in infants, where a peripheral anticholinergic effect was desired without the central side effects associated with atropine.[1]
Synthesis of this compound Nitrate
Two primary methods for the synthesis of this compound nitrate have been described:
Method 1: Direct Methylation of Atropine
This method involves the direct reaction of atropine with a methylating agent, such as methyl nitrate.
Experimental Protocol:
-
Dissolve 28.9 g of atropine in 100 g of methanol.
-
Add 7.7 g of methyl nitrate to the solution.
-
Heat the mixture at 110°C for 2 hours.
-
Evaporate the methanol from the reaction mixture.
-
Crystallize the resulting this compound nitrate. The expected melting point is 163°C.[1][3]
Method 2: Salt Metathesis
This method involves the conversion of a this compound salt, such as this compound sulfate, to this compound nitrate through a precipitation reaction.
Experimental Protocol:
-
Prepare a solution of 70.4 g of this compound sulfate in water. (this compound sulfate can be prepared from this compound chloride and silver nitrate).
-
Prepare an aqueous solution of 26.1 g of barium nitrate.
-
Add the barium nitrate solution to the this compound sulfate solution. This will result in the precipitation of barium sulfate.
-
Remove the barium sulfate precipitate by filtration.
-
Concentrate the filtrate to obtain this compound nitrate.[1][3]
Diagram of this compound Synthesis Workflow
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors, designated M1 through M5, which are G protein-coupled receptors (GPCRs) involved in a wide array of physiological functions.
-
M1, M3, and M5 receptors are coupled to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors are coupled to Gi/o proteins. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
This compound, being a non-selective antagonist, blocks the binding of the endogenous neurotransmitter acetylcholine (ACh) to all five of these receptor subtypes, thereby inhibiting the downstream signaling cascades.
Muscarinic Receptor Signaling Pathway and this compound Antagonism
Quantitative Data on Receptor Binding Affinity
| Receptor Subtype | Reported Ki (nM) | Tissue/Cell Line | Radioligand | Reference |
| M1 | - | - | - | - |
| M2 | - | - | - | - |
| M3 | - | - | - | - |
| M4 | - | - | - | - |
| M5 | - | - | - | - |
(Note: A comprehensive table of Ki values for this compound across all five muscarinic receptor subtypes is not currently available in the public domain. The table above is a template for such data.)
Key Historical Experiments and Protocols
This compound's unique properties have made it a valuable tool in a variety of experimental settings to differentiate between central and peripheral cholinergic effects.
Cardiovascular Studies: Blood Pressure Regulation
Experimental Protocol: Feline Blood Pressure Measurement
-
Animal Preparation: Adult cats are anesthetized, typically with an agent like chloralose or a barbiturate. The trachea is cannulated to ensure a clear airway.
-
Blood Pressure Monitoring: A cannula is inserted into a major artery (e.g., the femoral or carotid artery) and connected to a pressure transducer to continuously record arterial blood pressure.
-
Drug Administration: A cannula is inserted into a major vein (e.g., the femoral or jugular vein) for the intravenous administration of drugs.
-
Experimental Procedure:
-
A baseline blood pressure is established.
-
A cholinergic agonist (e.g., acetylcholine or carbachol) is administered intravenously to induce a hypotensive response.
-
After the blood pressure returns to baseline, a dose of this compound is administered intravenously.
-
Following a set period for the antagonist to take effect, the same dose of the cholinergic agonist is administered again.
-
The degree of inhibition of the hypotensive response is measured.
-
The process is repeated with different doses of this compound and, for comparison, atropine.
-
Ophthalmic Research: Mydriasis
The mydriatic effect of this compound was one of its first recognized clinical applications.
Experimental Protocol: Induction and Measurement of Mydriasis
-
Subject Selection: Healthy human volunteers or conscious animals (e.g., rabbits or dogs) are used.
-
Baseline Measurement: The baseline pupil diameter is measured under controlled lighting conditions using a pupilometer or a calibrated ruler.
-
Drug Administration: A solution of this compound (e.g., as Eumydrin) is instilled into the conjunctival sac of one eye. The other eye may serve as a control.
-
Pupil Diameter Measurement: Pupil diameter is measured at regular intervals (e.g., every 15-30 minutes) for several hours to determine the time to onset, peak effect, and duration of mydriasis.
-
Data Analysis: The change in pupil diameter from baseline is calculated and plotted over time.
Gastrointestinal Research: Pyloric Spasm
The peripheral selectivity of this compound made it a treatment of interest for pyloric spasm in infants.
Historical Clinical Protocol: Treatment of Pyloric Spasm with Eumydrin
-
Patient Population: Infants presenting with symptoms of projectile vomiting and diagnosed with pyloric spasm.
-
Drug Formulation: Eumydrin, a solution of this compound nitrate, was typically used.
-
Administration: A few drops of the Eumydrin solution were placed on the infant's tongue a short time before each feeding.
-
Dosage: The dosage was carefully adjusted based on the infant's weight and clinical response.
-
Monitoring: The frequency and severity of vomiting were monitored, along with the infant's weight and general condition.
Neuropharmacological Research: Passive Avoidance Test
The passive avoidance test is a fear-motivated learning and memory task. This compound has been used in this paradigm to investigate the role of peripheral muscarinic receptors in memory formation and expression.
Experimental Protocol: Passive Avoidance Test in Rodents
-
Apparatus: A two-compartment apparatus is used, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial (Day 1):
-
A rodent (rat or mouse) is placed in the lit compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Upon entering the dark compartment, the door closes, and a mild, brief electric foot shock is delivered.
-
The animal is then returned to its home cage.
-
-
Drug Administration: this compound or a vehicle control is administered to the animal at a specified time before or after the acquisition trial.
-
Retention Trial (Day 2):
-
24 hours after the acquisition trial, the rodent is placed back into the lit compartment.
-
The door to the dark compartment is opened, and the latency to enter the dark compartment is measured.
-
A longer latency to enter the dark compartment is indicative of better memory of the aversive experience.
-
Workflow for a Passive Avoidance Experiment
In Vitro Research: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a drug for its receptor.
Experimental Protocol: [3H]-N-methylscopolamine ([3H]-NMS) Competition Binding Assay
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cultured cells or tissue homogenates.
-
Assay Setup:
-
In a series of tubes or a microplate, a fixed concentration of the radioligand, [3H]-NMS, is added.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
Control tubes are included for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist like atropine).
-
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [3H]-NMS). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
From its early use as a mydriatic and treatment for pyloric spasm to its sophisticated application in modern neuropharmacological research, this compound has remained a cornerstone tool for investigating the cholinergic system. Its defining characteristic—peripheral selectivity—has allowed scientists to delineate the complex interplay between the central and peripheral nervous systems. This technical guide has provided a historical and methodological framework for understanding the pivotal role of this compound in scientific discovery. As research continues to unravel the intricacies of muscarinic receptor signaling, the legacy of this compound as a precise and powerful pharmacological probe is certain to endure.
References
The Core Principles of Methylatropine's Selective Peripheral Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylatropine, a quaternary ammonium derivative of atropine, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its selective peripheral action is a cornerstone of its therapeutic utility, allowing for the blockade of peripheral muscarinic effects without the central nervous system side effects associated with its tertiary amine parent compound, atropine. This selectivity is primarily attributed to its physicochemical properties, specifically its permanent positive charge, which significantly limits its ability to cross the blood-brain barrier. This guide delves into the fundamental principles governing this selective action, providing a comprehensive overview of its mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize its peripheral selectivity.
Introduction
Muscarinic acetylcholine receptors are G-protein coupled receptors that are widely distributed throughout the body, mediating a vast array of physiological functions. Non-selective blockade of these receptors, as seen with atropine, can lead to a range of central nervous system (CNS) side effects, including confusion, delirium, and memory impairment. This compound was developed to overcome this limitation. By adding a methyl group to the nitrogen atom of the tropane ring, atropine is converted into a quaternary ammonium salt, this compound. This structural modification imparts a permanent positive charge, drastically increasing its polarity and reducing its lipid solubility. Consequently, this compound's ability to penetrate the lipophilic blood-brain barrier is severely restricted, leading to its characteristic peripheral selectivity.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors in the peripheral nervous system. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways.
-
M1, M3, and M5 receptors primarily couple to Gq/11 G-proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cellular response.
-
M2 and M4 receptors couple to Gi/o G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
By blocking these receptors, this compound inhibits the physiological responses mediated by parasympathetic nerve stimulation.
Signaling Pathway of Muscarinic Receptor Antagonism
Caption: General signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of this compound.
Physicochemical Basis of Peripheral Selectivity
The primary determinant of this compound's peripheral selectivity is its quaternary ammonium structure. This structural feature has two major consequences:
-
Permanent Positive Charge: The nitrogen atom in the tropane ring is permanently methylated, resulting in a fixed positive charge. This makes the molecule highly polar and hydrophilic.
-
Low Lipid Solubility: Due to its high polarity, this compound has very low lipid solubility.
The blood-brain barrier (BBB) is a highly lipophilic barrier that restricts the passage of polar and charged molecules from the systemic circulation into the CNS. The combination of a permanent positive charge and low lipid solubility severely hinders the ability of this compound to cross the BBB through passive diffusion.
Logical Flow of Peripheral Selectivity
Caption: The physicochemical properties of this compound dictate its limited CNS penetration and selective peripheral action.
Quantitative Data: Binding Affinities
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | [General knowledge, multiple sources] |
| N-Methylscopolamine | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 | [Based on available literature] |
Note: Data for N-Methylscopolamine, a closely related quaternary ammonium antimuscarinic, is provided as a proxy for this compound's likely high, non-selective affinity. Precise values for this compound may vary.
Experimental Protocols
The peripheral selectivity of this compound has been established through various in vivo and in vitro experimental protocols.
In Vivo Assessment of Central vs. Peripheral Anticholinergic Effects
Objective: To differentiate the central and peripheral effects of this compound compared to a CNS-penetrant anticholinergic like atropine.
Experimental Workflow:
Methodological & Application
Protocol for Intravenous Administration of Methylatropine in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the safe and effective intravenous administration of Methylatropine to rats for research purposes. This compound, a quaternary ammonium salt of atropine, is a peripherally acting muscarinic acetylcholine receptor antagonist.[1][2] Its limited ability to cross the blood-brain barrier makes it a valuable tool for studying the peripheral effects of muscarinic blockade.[2]
Data Summary
The following table summarizes key quantitative data for the intravenous administration of this compound in rats.
| Parameter | Value | Species/Strain | Notes | Source |
| Effective Dose (ED50) | 5.5 µg/kg | Rat | To inhibit acetylcholine-induced hypotension. | [3][4] |
| Dosage Range (Subcutaneous) | 10-100 mg/kg | Rat | To abolish the deficit-producing effects of scopolamine and atropine. | [5] |
| Maximum Bolus IV Injection Volume | 5 ml/kg | Rat | General guideline for bolus intravenous injections. | [6] |
| Maximum Continuous IV Infusion Rate | 4 ml/kg/hour | Rat | General guideline for continuous intravenous infusion. | [6] |
| This compound Bromide Solubility in Water | ~10 mg/ml | N/A | [5] | |
| This compound Nitrate Solubility in Water | 50 mg/mL | N/A | [7] |
Experimental Protocols
I. Preparation of this compound Solution for Intravenous Administration
This protocol details the preparation of a sterile solution of this compound from its bromide or nitrate salt form.
Materials:
-
This compound bromide or this compound nitrate powder
-
Sterile Water for Injection, USP
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filters
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound salt based on the desired concentration and final volume. For example, to prepare a 1 mg/ml solution, weigh 1 mg of this compound salt for each ml of final solution.
-
Aseptically transfer the weighed this compound salt into a sterile vial.
-
Add the required volume of Sterile Water for Injection to the vial. This compound bromide has a solubility of approximately 10 mg/ml in water, while this compound nitrate has a solubility of 50 mg/mL.[5][7]
-
Gently vortex the vial until the this compound salt is completely dissolved and the solution is clear.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter-sterilize the solution by slowly pushing the plunger and collecting the sterile solution in a new, sterile vial.
-
Label the vial with the compound name, concentration, date of preparation, and store appropriately. Aqueous solutions are not recommended to be stored for more than one day.[5]
II. Intravenous Administration Procedure
This protocol outlines the steps for administering the prepared this compound solution to a rat via the lateral tail vein. This procedure should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Rat (appropriate strain and weight for the study)
-
Prepared sterile this compound solution
-
Appropriate size sterile syringes (e.g., 1 ml) and needles (e.g., 27-30 gauge)
-
Restraining device for rats
-
Heat lamp or warming pad (optional, for vasodilation)
-
70% ethanol or other suitable disinfectant
-
Sterile gauze
Procedure:
-
Animal Preparation:
-
Properly restrain the rat using a suitable restraining device.
-
To facilitate visualization of the tail veins, vasodilation can be induced by warming the tail with a heat lamp or a warming pad. Care must be taken to avoid thermal injury.
-
-
Injection Site Preparation:
-
Disinfect the injection site on the lateral tail vein with 70% ethanol using a sterile gauze pad.
-
-
Administration:
-
Load the sterile syringe with the precise volume of the prepared this compound solution.
-
Carefully insert the needle, bevel up, into the lateral tail vein. Successful entry is often indicated by a flash of blood in the needle hub.
-
Slowly inject the solution. The maximum recommended volume for a bolus injection is 5 ml/kg.
-
If resistance is met, or swelling appears at the injection site, the needle is likely not in the vein. Withdraw the needle and attempt insertion at a more proximal site.
-
-
Post-Injection:
-
After the injection is complete, gently withdraw the needle.
-
Apply light pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage.
-
III. Anesthesia Protocol (if required)
For procedures requiring anesthesia, such as jugular vein catheterization for continuous infusion, the following protocol can be used.
Anesthetic Agents:
-
Inhalant Anesthesia: Isoflurane is a common choice, administered via a precision vaporizer.
-
Injectable Anesthesia: A combination of Ketamine (e.g., 75-100 mg/kg, IP) and Xylazine (e.g., 5-10 mg/kg, IP) is frequently used.
Procedure:
-
Administer the anesthetic agent according to the chosen method and dosage.
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Apply ophthalmic ointment to the eyes to prevent corneal drying during anesthesia.
-
Maintain the animal's body temperature using a warming pad.
-
Proceed with the intravenous procedure.
-
Monitor the animal's respiratory rate and heart rate throughout the procedure.
IV. Post-Administration Monitoring
Careful monitoring of the animal after this compound administration is crucial.
Parameters to Monitor:
-
General well-being: Observe for any signs of distress, abnormal posture, or changes in activity.
-
Physiological signs: Monitor heart rate, respiratory rate, and body temperature. This compound is known to affect these parameters.
-
Injection site: Check for any signs of inflammation, swelling, or hematoma.
-
Hydration and nutrition: Ensure the animal has free access to food and water.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's antagonism of muscarinic acetylcholine receptors.
Caption: Experimental workflow for intravenous administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. This compound nitrate|lookchem [lookchem.com]
Application Notes and Protocols for Intracerebroventricular Injection of Methylatropine in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intracerebroventricular (ICV) injection of Methylatropine in mice. This method allows for the direct administration of this compound into the central nervous system (CNS), bypassing the blood-brain barrier and enabling the investigation of its central effects as a muscarinic cholinergic antagonist.
Application Notes
This compound is a quaternary ammonium derivative of atropine and a non-selective muscarinic acetylcholine receptor antagonist. Due to its charged nature, it does not readily cross the blood-brain barrier when administered peripherally. Therefore, ICV injection is the preferred method for studying its central effects.
Key Applications:
-
Neuroscience Research: Investigating the role of central muscarinic cholinergic signaling in various physiological and behavioral processes, including learning, memory, and autonomic regulation.
-
Drug Development: Evaluating the central nervous system effects of muscarinic antagonists and screening new compounds targeting the cholinergic system.
-
Disease Modeling: Creating animal models with altered central cholinergic function to study the pathophysiology of neurological and psychiatric disorders.
Expected Effects:
Intracerebroventricular administration of this compound is expected to block muscarinic receptors in the brain, leading to a range of effects depending on the dose and the specific brain regions targeted. One key application is the induction of memory deficits. A dose of 10 nmol (approximately 3.66 µg) administered intracerebrally has been shown to produce retention deficits in mice.
Quantitative Data
The following table summarizes the available quantitative data on the effects of intracerebroventricular this compound in rodents. It is important to note that dose-response data for ICV this compound in mice is limited in the current literature. The data presented below is compiled from studies in both mice and rats to provide a reference point for experimental design.
| Species | Dose | Route | Observed Effect | Reference |
| Mouse | 10 nmol (3.66 µg) | Intracerebral | Production of retention deficits | Not specified |
| Rat | 49.4 nmol/kg | ICV | Inhibition of the pressor response to ICV neostigmine | Not specified |
Experimental Protocols
Protocol 1: Stereotaxic Intracerebroventricular (ICV) Injection of this compound in Mice
This protocol describes the standard procedure for delivering this compound directly into the lateral ventricles of the mouse brain using a stereotaxic apparatus.
Materials:
-
This compound nitrate salt
-
Sterile artificial cerebrospinal fluid (aCSF) or 0.9% sterile saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame for mice
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Microinjection pump
-
Surgical tools (scalpel, forceps, hemostats, wound clips or sutures)
-
Electric drill with a small burr bit
-
Cotton swabs
-
Betadine and 70% ethanol
-
Ophthalmic ointment
-
Heating pad
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound nitrate in sterile aCSF or saline to the desired concentration. For example, to achieve a dose of 10 nmol in a 1 µL injection volume, prepare a 10 mM solution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Weigh the mouse and administer anesthesia. Monitor the depth of anesthesia throughout the procedure by checking for the absence of a pedal withdrawal reflex.
-
Once anesthetized, apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Shave the fur from the scalp and secure the mouse in the stereotaxic frame. Ensure the head is level.
-
Clean the surgical area with alternating swabs of Betadine and 70% ethanol.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks on the skull.
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma: Anterior/Posterior -0.3 mm; Medial/Lateral ±1.0 mm; Dorsal/Ventral -3.0 mm), mark the injection site on the skull.
-
Carefully drill a small burr hole through the skull at the marked location, being cautious not to damage the underlying dura mater.
-
-
Intracerebroventricular Injection:
-
Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles.
-
Mount the syringe on the stereotaxic arm and slowly lower the needle through the burr hole to the predetermined dorsal/ventral coordinate.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min) using the microinjection pump.
-
After the infusion is complete, leave the needle in place for an additional 5 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Close the scalp incision with wound clips or sutures.
-
Remove the mouse from the stereotaxic frame and place it in a clean, warm cage for recovery.
-
Monitor the animal closely until it has fully recovered from anesthesia.
-
Administer post-operative analgesics as required by your institution's animal care guidelines.
-
Visualizations
Experimental Workflow for ICV Injection
Caption: Experimental workflow for intracerebroventricular injection in mice.
Muscarinic Cholinergic Signaling Pathway
Caption: Simplified muscarinic cholinergic signaling pathway blocked by this compound.
Application Notes and Protocols for Studying Gut Motility Ex Vivo Using Methylatropine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gastrointestinal (GI) motility is a complex physiological process orchestrated by the enteric nervous system (ENS), smooth muscle cells, and various neurotransmitters. Dysregulation of GI motility is implicated in a host of disorders, including irritable bowel syndrome (IBS), gastroparesis, and chronic constipation.[1] Ex vivo organ bath systems provide a powerful platform to study intestinal contractility in a controlled environment, isolating the tissue from central nervous system inputs and allowing for the direct assessment of pharmacological agents.[2]
Methylatropine, a quaternary ammonium derivative of atropine, is a competitive antagonist of muscarinic acetylcholine receptors.[1] Its positively charged nature limits its ability to cross the blood-brain barrier, making it a valuable tool for peripherally restricted cholinergic blockade. In the gut, acetylcholine released from enteric neurons acts on muscarinic receptors, primarily the M2 and M3 subtypes on smooth muscle cells, to induce contraction.[3][4] By blocking these receptors, this compound effectively inhibits cholinergic-mediated gut motility, making it an ideal compound for studying the underlying mechanisms of intestinal contractions.
These application notes provide a detailed protocol for utilizing this compound to study its effects on gut motility in an ex vivo setup.
Signaling Pathway of Muscarinic Antagonism in Gut Smooth Muscle
Acetylcholine (ACh) is a primary excitatory neurotransmitter in the enteric nervous system. When released from motor neurons, ACh binds to M3 muscarinic receptors on the surface of intestinal smooth muscle cells. This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.[6] this compound, as a muscarinic antagonist, competitively binds to the M3 receptor, preventing ACh from binding and thereby inhibiting this entire signaling cascade, leading to muscle relaxation or prevention of contraction.
References
- 1. reprocell.com [reprocell.com]
- 2. GutMap: A New Interface for Analysing Regional Motility Patterns in ex vivo Mouse Gastrointestinal Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Motility patterns of ex vivo intestine segments depend on perfusion mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. atsjournals.org [atsjournals.org]
- 7. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Investigating Salivary Secretion with Methylatropine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Salivary secretion is a complex physiological process crucial for oral health, digestion, and lubrication. This process is primarily regulated by the parasympathetic nervous system through the activation of muscarinic acetylcholine receptors (mAChRs) on salivary gland acinar cells.[1] The M3 muscarinic receptor subtype, in particular, plays a pivotal role in initiating the signaling cascade that leads to saliva production.[2][3] Activation of the M3 receptor by acetylcholine triggers a Gq/11 protein-coupled pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a key event that drives the secretion of water and electrolytes, forming saliva.[4][5]
Methylatropine is a competitive antagonist of muscarinic acetylcholine receptors.[6] As a quaternary ammonium compound, it is a peripherally acting drug with limited ability to cross the blood-brain barrier. This property makes it a valuable tool for specifically studying the peripheral effects of muscarinic receptor blockade on salivary glands, minimizing confounding central nervous system effects.[7] In research settings, this compound is used to investigate the mechanisms of salivary hypofunction and to evaluate the efficacy of potential sialogogues (saliva-stimulating agents). This document provides detailed experimental designs and protocols for investigating the effects of this compound on salivary secretion in both in vivo and in vitro models.
Data Presentation
Table 1: In Vivo Dose-Response of this compound on Salivary Flow
| Species | Agonist (Stimulant) | This compound Dose | Route of Administration | Percent Inhibition of Salivation | Reference |
| Human | Not specified (baseline) | 0.08 mg | Intravenous | Dose-dependent inhibition observed | [6] |
| Human | Not specified (baseline) | 0.13 mg | Intravenous | Dose-dependent inhibition observed | [6] |
| Human | Not specified (baseline) | 0.25 mg | Intravenous | Dose-dependent inhibition observed | [6] |
| Rat | Pilocarpine (4 µmol/kg, IP) | 2 nmol/0.1 mL | Intraperitoneal | 33% | [8] |
| Rat | Pilocarpine (4 µmol/kg, IP) | 4 nmol/0.1 mL | Intraperitoneal | 55% | [8] |
| Rat | Pilocarpine (4 µmol/kg, IP) | 8 nmol/0.1 mL | Intraperitoneal | ~80% | [8] |
| Rat | Pilocarpine (4 µmol/kg, IP) | 16 nmol/0.1 mL | Intraperitoneal | ~80% | [8] |
Table 2: Comparative Potency of Atropine and this compound on Salivation
| Drug | Relative Potency | Species | Reference |
| This compound | ~3 times as potent as Atropine | Human | [6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vivo Measurement of Salivary Flow in a Rodent Model
Objective: To quantify the inhibitory effect of this compound on stimulated salivary secretion in an animal model.
Materials:
-
Male Wistar rats (250-300g) or C57BL/6 mice (8-12 weeks old)
-
This compound nitrate (or bromide) salt
-
Pilocarpine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Urethane or other suitable anesthetic
-
Pre-weighed cotton balls or absorbent paper
-
Fine-tipped forceps
-
Analytical balance (readable to 0.1 mg)
-
Syringes and needles for injection (e.g., 27G)
Procedure:
-
Animal Preparation:
-
Acclimatize animals for at least one week before the experiment.
-
Anesthetize the animal with an appropriate anesthetic (e.g., urethane 1.2 g/kg, intraperitoneally). Ensure a stable level of anesthesia is achieved.
-
Place the animal on a warming pad to maintain body temperature.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound and Pilocarpine in sterile saline on the day of the experiment.
-
Divide animals into experimental groups (e.g., vehicle control, and multiple this compound dose groups).
-
Administer this compound (e.g., 0.1, 0.5, 1.0 mg/kg) or vehicle (saline) via intraperitoneal (IP) or intravenous (IV) injection.
-
Allow a pre-treatment period of 15-30 minutes for the this compound to take effect.
-
-
Saliva Collection:
-
Carefully dry the animal's mouth with a cotton swab.
-
Place a pre-weighed cotton ball of a standardized size into the animal's mouth.
-
Inject a sialogogue, such as pilocarpine (e.g., 2 mg/kg, IP), to stimulate salivation.[7]
-
Collect saliva for a fixed period, typically 15-30 minutes.
-
Remove the cotton ball using forceps and immediately weigh it on the analytical balance.
-
-
Data Calculation:
-
The amount of saliva secreted is the final weight of the cotton ball minus its initial pre-weighed value.
-
Salivary flow rate can be expressed as mg/min.
-
Calculate the percentage inhibition of salivation for each this compound dose group compared to the vehicle control group.
-
Protocol 2: In Vitro Calcium Imaging in Salivary Gland Acinar Cells
Objective: To visualize and quantify the effect of this compound on muscarinic agonist-induced intracellular calcium mobilization in cultured salivary gland cells.
Materials:
-
Human Salivary Gland (HSG) cell line or other suitable salivary acinar cell line.
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics.
-
Glass-bottom culture dishes or coverslips.
-
Fura-2 AM or other ratiometric calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
This compound nitrate (or bromide) salt.
-
Carbachol or another muscarinic agonist.
-
Fluorescence microscope equipped for live-cell imaging and ratiometric analysis.
Procedure:
-
Cell Culture:
-
Culture HSG cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 70-80% confluency.
-
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in HBSS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the dye for at least 15 minutes.
-
-
This compound Treatment and Stimulation:
-
Prepare working solutions of this compound and Carbachol in HBSS.
-
Mount the dish/coverslip on the microscope stage.
-
Perfuse the cells with HBSS to establish a baseline fluorescence signal.
-
For the treatment group, perfuse the cells with a solution containing the desired concentration of this compound for 5-10 minutes. The control group receives HBSS alone.
-
While continuously recording, stimulate the cells by perfusing with a solution containing Carbachol (e.g., 100 µM), with or without this compound.
-
-
Image Acquisition and Analysis:
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.
-
Record images at regular intervals (e.g., every 2-5 seconds) before, during, and after stimulation.
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration.
-
Analyze the change in the F340/F380 ratio over time to determine the peak calcium response and the area under the curve for both control and this compound-treated cells.
-
Protocol 3: Preparation of this compound Solutions
Objective: To prepare sterile, accurate concentrations of this compound for experimental use.
Materials:
-
This compound nitrate or this compound bromide powder (ensure high purity).
-
Sterile, pyrogen-free saline (0.9% NaCl) for in vivo studies.
-
Sterile physiological buffer (e.g., HBSS) for in vitro studies.
-
Sterile vials or tubes.
-
Analytical balance.
-
Sterile filters (0.22 µm).
-
Laminar flow hood.
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Using aseptic technique in a laminar flow hood, accurately weigh the required amount of this compound salt. (Molecular Weight of this compound nitrate: 366.4 g/mol ).
-
For a 10 mM stock solution, dissolve 3.664 mg of this compound nitrate in 1 mL of sterile saline or buffer.
-
Ensure complete dissolution. Gentle vortexing may be required.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Protect from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution (if frozen).
-
Perform serial dilutions from the stock solution using sterile saline (for in vivo) or the appropriate buffer (for in vitro) to achieve the desired final concentrations for your experimental groups.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100.
-
Keep all solutions on ice until use.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Ca2+ Imaging in Mouse Salivary Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of intravenous atropine and this compound on heart rate and secretion of saliva in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central muscarinic receptors signal pilocarpine-induced salivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Methylatropine in ophthalmic research protocols
Application Notes: Methylatropine in Ophthalmic Research
Introduction
This compound is a peripherally acting, non-selective muscarinic receptor antagonist.[1] As a quaternary ammonium salt of atropine, its chemical structure limits its ability to cross the blood-brain barrier, thereby reducing central nervous system (CNS) side effects compared to its parent compound, atropine.[2][3] This property makes it a valuable tool in ophthalmic research, where localized effects on the eye are desired without confounding systemic or central actions. Historically, it was introduced for use as a mydriatic (pupil-dilating agent) for ophthalmic examinations.[2] Its primary applications in research revolve around inducing mydriasis and cycloplegia (paralysis of the ciliary muscle) to study accommodation, aqueous humor dynamics, and the mechanisms of eye growth, particularly in the context of myopia control.[4][5]
Mechanism of Action
In the eye, the parasympathetic nervous system, through the release of acetylcholine (ACh), stimulates muscarinic receptors on the iris sphincter muscle and the ciliary muscle.[6]
-
Iris Sphincter Muscle: Activation of M3 muscarinic receptors on the iris sphincter causes the muscle to contract, resulting in pupillary constriction (miosis). This compound competitively blocks these M3 receptors, preventing ACh from binding. This leads to the relaxation of the sphincter muscle and allows the opposing radial dilator muscle to act unopposed, causing pupil dilation (mydriasis).[5][6]
-
Ciliary Muscle: ACh stimulation of M3 receptors in the ciliary muscle causes it to contract, relaxing the zonular fibers and allowing the lens to become more convex for near-vision focusing (accommodation).[6] this compound blocks this action, leading to paralysis of the ciliary muscle (cycloplegia), which results in a loss of accommodation and a flattening of the lens.[4]
This mechanism is central to its use in research for decoupling accommodation from other visual processes and for its potential role in modulating scleral remodeling in myopia studies.[7]
Quantitative Data Summary
While this compound is a potent muscarinic antagonist, much of the recent, extensive clinical research on myopia control has utilized various concentrations of atropine sulfate. The data presented below is for atropine and serves as a reference for designing protocols with this compound, which is expected to have similar or greater peripheral potency.[3]
Table 1: Effects of Atropine Application in Ophthalmic Research
| Parameter | Atropine Concentration | Observation | Study Reference |
|---|---|---|---|
| Myopia Progression | |||
| Spherical Equivalent | 0.05% | -0.55 D progression over 2 years | [8] |
| 0.025% | -0.85 D progression over 2 years | [8] | |
| 0.01% | -1.12 D progression over 2 years | [8] | |
| Axial Length | 0.05% | 0.39 mm elongation over 2 years | [8] |
| 0.025% | 0.50 mm elongation over 2 years | [8] | |
| 0.01% | 0.59 mm elongation over 2 years | [8] | |
| Pupil Diameter | |||
| Photopic Pupil Diameter | 0.01% | Increase of 0.54 ± 0.67 mm after 6 months | [9] |
| Mesopic Pupil Diameter | 0.01% | Increase of 0.53 ± 0.89 mm after 6 months | [9] |
| Intraocular Pressure (IOP) | |||
| Mean IOP Change | 0.125% | +0.54 mmHg (not significant vs. control) | [10] |
| 0.25% | -1.28 mmHg (not significant vs. control) | [10] |
| | 0.01% | +0.16 mmHg (not significant vs. control) after 1 year |[11] |
Experimental Protocols
The following are generalized protocols that can be adapted for specific research questions using this compound. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: In Vivo Assessment of Mydriatic and Cycloplegic Effects
Objective: To quantify the mydriatic (pupil dilation) and cycloplegic (accommodative paralysis) effects of topically applied this compound in an animal model (e.g., New Zealand white rabbit).
Materials:
-
This compound solution (e.g., 0.1%, 0.5%, 1.0% in sterile saline)
-
Sterile saline (vehicle control)
-
Calibrated micropipette
-
Digital caliper or pupilometer
-
Slit-lamp biomicroscope
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Animal restraining device
Methodology:
-
Animal Acclimatization: Allow rabbits to acclimatize to the laboratory environment and handling for at least one week.
-
Baseline Measurements:
-
Gently restrain the animal.
-
Under controlled, consistent lighting (specify photopic or mesopic conditions), measure the baseline horizontal and vertical pupil diameter of both eyes using a calibrated digital pupilometer. Record the average.
-
Optionally, assess baseline accommodative function if equipment (e.g., Hartinger coincidence refractometer) is available.
-
-
Drug Administration:
-
Instill one drop of topical anesthetic into each eye.
-
Randomly assign eyes to treatment or control groups. To one eye, apply a single, precise volume (e.g., 25 µL) of this compound solution to the superior conjunctival sac.
-
To the contralateral eye, apply an equal volume of sterile saline as a vehicle control.
-
Hold the eyelids closed for approximately 30 seconds to maximize absorption and prevent washout.
-
-
Post-Treatment Measurements:
-
At predefined time points (e.g., 15, 30, 60, 120, 240, and 360 minutes) post-instillation, measure the pupil diameter of both eyes under the same lighting conditions as baseline.
-
Assess cycloplegia by measuring the change in refractive power or the inability to accommodate to a stimulus at the same time points.
-
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline (ΔPD) for both treated and control eyes at each time point.
-
Plot the mean ΔPD versus time to determine the onset, peak effect, and duration of mydriasis.
-
Compare the results between different concentrations of this compound using appropriate statistical tests (e.g., ANOVA).
-
Protocol 2: Evaluation of Efficacy in an Experimental Myopia Model
Objective: To determine the efficacy of this compound in preventing or slowing the progression of experimentally induced myopia in a mammalian model (e.g., tree shrew or guinea pig).
Materials:
-
This compound solution (e.g., 0.05% daily topical application)
-
Vehicle control (sterile saline)
-
Devices for myopia induction (e.g., translucent diffusers for form-deprivation myopia or negative-power lenses for lens-induced myopia).[12]
-
Autorefractor or streak retinoscope for measuring refractive error.
-
A-scan ultrasonography or optical coherence tomography (OCT) for measuring axial length.
-
Anesthesia (e.g., isoflurane).
Methodology:
-
Animal Selection and Baseline:
-
Select young animals within a specific age range where the eye is still developing.
-
Under anesthesia, perform baseline measurements of cycloplegic refractive error (using a topical cycloplegic like tropicamide initially to get a stable baseline) and axial length for both eyes.
-
-
Group Assignment:
-
Randomly assign animals to one of three groups:
-
Group A (Myopia + Vehicle): Animals fitted with a diffuser/negative lens on one eye and receive daily vehicle eye drops.
-
Group B (Myopia + this compound): Animals fitted with a diffuser/negative lens on one eye and receive daily this compound eye drops.
-
Group C (Normal Control): Animals with no visual manipulation, receiving no eye drops or vehicle drops.
-
-
-
Myopia Induction and Treatment:
-
Fit the appropriate device (diffuser or lens) to the designated eye of animals in Groups A and B.
-
Administer one drop of this compound or vehicle solution to the treated eye daily for the duration of the study (e.g., 4-12 weeks). The contralateral eye serves as an internal control.
-
-
Follow-up Measurements:
-
On a regular schedule (e.g., weekly or bi-weekly), perform measurements of refractive error and axial length on all animals under anesthesia.
-
-
Final Assessment and Data Analysis:
-
At the end of the study period, perform final measurements.
-
Calculate the change in refractive error (myopic shift) and the change in axial length from baseline for each eye.
-
Statistically compare the changes between Group A and Group B to determine if this compound significantly reduced the development of myopia. Compare both to Group C to confirm the induction of myopia.
-
References
- 1. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Methyl atropine bromide versus atropine sulphate. A clinical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Homatropine Methylbromide? [synapse.patsnap.com]
- 5. Role of Atropine in the control of Myopia Progression- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reviewofmm.com [reviewofmm.com]
- 8. Atropine 0.05% over 0.01% in myopia control: study | AOA [aoa.org]
- 9. Effect of low-dose atropine eyedrops on pupil metrics: results after half a year of treatment and cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of topical atropine on intraocular pressure and myopia progression: a prospective comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of atropine use for myopia control on intraocular pressure in children: A comprehensive review including postpupil dilation intraocular pressure changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IMI – Report on Experimental Models of Emmetropization and Myopia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Methylatropine to Selectively Block Peripheral Effects of Carbachol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing methylatropine, a peripherally restricted muscarinic antagonist, to selectively block the peripheral effects of the non-selective cholinergic agonist, carbachol. Due to its quaternary ammonium structure, this compound does not readily cross the blood-brain barrier, making it an invaluable tool for isolating and studying the central effects of muscarinic receptor activation by agents like carbachol. This guide offers both in vivo and in vitro experimental protocols, summarizes key quantitative data for dose-selection and data interpretation, and provides visual diagrams of relevant signaling pathways and experimental workflows.
Introduction
Carbachol is a potent parasympathomimetic agent that activates both muscarinic and nicotinic acetylcholine receptors in the central and peripheral nervous systems.[1][2] This broad activity profile can complicate the study of its specific central effects, as peripheral activation of muscarinic receptors leads to a range of physiological responses, including salivation, bronchoconstriction, bradycardia, and gastrointestinal hypermotility.
This compound, a quaternary ammonium derivative of atropine, serves as a competitive antagonist at muscarinic receptors. Its charged nature significantly limits its ability to penetrate the blood-brain barrier, thereby primarily exerting its effects on peripheral tissues. This property makes this compound an essential pharmacological tool for researchers seeking to investigate the central actions of carbachol without the confounding influence of its peripheral effects.
These application notes will detail standard protocols for the effective use of this compound as a peripheral blockade agent in both whole animal (in vivo) and isolated tissue (in vitro) models.
Data Presentation: Quantitative Antagonism of Carbachol by this compound
The following tables summarize key quantitative data from various studies, providing a reference for determining appropriate dosage and understanding the potency of this compound in antagonizing carbachol-induced effects.
Table 1: In Vitro Antagonism of Carbachol by this compound and Related Antagonists
| Preparation | Agonist | Antagonist | Parameter | Value | Reference |
| CHO cells (hM1 receptor) | Carbachol | This compound bromide | IC₅₀ | 6 nM | [3] |
| CHO cells (hM1 receptor) | Carbachol | Atropine sulfate | IC₅₀ | 48 nM | [3] |
| Guinea pig ileum longitudinal muscle | Carbachol | Atropine | pA₂ | 8.86 ± 0.05 | [4] |
| Rat rectum | Carbachol | Atropine | pA₂ | 8.86 ± 0.05 | [4] |
| Human colon circular muscle | Carbachol | Atropine | pA₂ | 8.72 ± 0.28 | [4] |
| Human colon longitudinal muscle | Carbachol | Atropine | pA₂ | 8.60 ± 0.08 | [4] |
Table 2: In Vivo Antagonism of Cholinergic Effects by this compound
| Species | Measured Effect | Agonist | Antagonist | Dose/Route | Outcome | Reference |
| Rat | Hypotension | Acetylcholine | This compound | 14.3 nmol/kg (i.v.) | 50% inhibition | [4] |
| Human | Salivation | - | This compound nitrate | 0.08, 0.13, 0.25 mg (i.v.) | Dose-dependent inhibition | [4] |
| Rat | Bradycardia | Carbachol (central admin.) | This compound nitrate | 1 mg/kg (i.v.) | Prevented bradycardia | [5] |
| Anesthetized Rats | Pressor Response | Carbachol (i.c.) | Atropine (i.c.) | 3 µg | Almost complete block | [6] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Peripheral Muscarinic Blockade by this compound in Rodents (Cardiovascular and Salivary Responses)
This protocol describes a method to assess the efficacy of this compound in blocking the peripheral cardiovascular and salivary effects of systemically or centrally administered carbachol in anesthetized rats.
Materials:
-
Carbachol solution (e.g., 0.1 mg/kg in sterile saline)
-
This compound nitrate solution (e.g., 1 mg/kg in sterile saline)
-
Anesthetic agent (e.g., urethane or isoflurane)
-
Catheters for intravenous (i.v.) and/or intracerebroventricular (i.c.v.) administration
-
Blood pressure transducer and recording system
-
ECG electrodes and recording system
-
Pre-weighed cotton swabs for saliva collection
-
Microbalance
Procedure:
-
Animal Preparation: Anesthetize the rodent according to an approved institutional protocol. Insert catheters for drug administration (e.g., femoral vein for i.v. injection) and for monitoring physiological parameters (e.g., carotid artery for blood pressure). Attach ECG electrodes to monitor heart rate.
-
Baseline Recordings: Allow the animal to stabilize under anesthesia for at least 20-30 minutes. Record baseline mean arterial pressure (MAP) and heart rate (HR) for a 10-minute period.
-
This compound Administration: Administer this compound nitrate (e.g., 1 mg/kg, i.v.) or vehicle (saline). Allow 15-20 minutes for the antagonist to take effect.
-
Carbachol Challenge:
-
For Cardiovascular Effects: Administer carbachol (e.g., 0.1 mg/kg, i.p. or a lower dose i.v. to elicit a measurable response).[7] Continuously record MAP and HR for at least 30 minutes post-injection.
-
For Salivary Secretion: Immediately after carbachol administration, place a pre-weighed cotton swab in the animal's mouth for a defined period (e.g., 5 minutes). Remove the swab and immediately weigh it to determine the amount of saliva secreted.
-
-
Control Group: A separate group of animals should receive vehicle instead of this compound before the carbachol challenge to establish the full peripheral effect of carbachol.
-
Data Analysis: Compare the changes in MAP, HR, and saliva production in the this compound-pretreated group to the vehicle-treated control group. A significant reduction in the carbachol-induced bradycardia, hypotension (if any), and salivation in the this compound group indicates effective peripheral muscarinic blockade.
Protocol 2: In Vitro Assessment of this compound Antagonism of Carbachol-Induced Smooth Muscle Contraction (Isolated Organ Bath)
This protocol outlines the procedure for quantifying the antagonistic effect of this compound on carbachol-induced contractions of isolated smooth muscle tissue, such as guinea pig ileum or rat trachea, using an isolated organ bath system.[8][9][10]
Materials:
-
Isolated organ bath system with isometric force transducers
-
Krebs-Henseleit solution (or other appropriate physiological salt solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂
-
Carbachol stock solution and serial dilutions
-
This compound stock solution and serial dilutions
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat trachea)
Procedure:
-
Tissue Preparation: Euthanize the animal according to an approved institutional protocol and dissect the desired smooth muscle tissue in cold, oxygenated physiological salt solution. Mount the tissue in the organ bath under a slight resting tension (e.g., 1 g).
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh physiological salt solution every 15 minutes.
-
Tissue Viability Test: Elicit a contraction with a high concentration of potassium chloride (e.g., 80 mM) to ensure tissue viability. Wash the tissue thoroughly and allow it to return to baseline.
-
Control Dose-Response Curve to Carbachol: Cumulatively add increasing concentrations of carbachol to the organ bath, allowing the contractile response to plateau at each concentration. Record the maximal contraction.
-
Washout: Thoroughly wash the tissue with fresh physiological salt solution until the tension returns to baseline.
-
Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 20-30 minutes).
-
Dose-Response Curve in the Presence of this compound: While the tissue is still incubated with this compound, repeat the cumulative addition of carbachol to generate a second dose-response curve.
-
Data Analysis: Compare the carbachol dose-response curves in the absence and presence of this compound. A competitive antagonist like this compound will cause a rightward parallel shift in the dose-response curve. The potency of this compound can be quantified by calculating the pA₂ value from Schild plot analysis.[11]
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by carbachol at muscarinic receptors and the mechanism of action of this compound.
Caption: Carbachol signaling pathways at muscarinic receptors.
Caption: Mechanism of this compound's peripheral blockade.
Experimental Workflow
The following diagram illustrates a general workflow for an experiment designed to test the efficacy of this compound in blocking the peripheral effects of carbachol.
Caption: General experimental workflow.
References
- 1. What is the mechanism of Carbachol? [synapse.patsnap.com]
- 2. Carbachol, along with calcium, indicates new strategy in neural differentiation of human adipose tissue-derived mesenchymal stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cardiovascular effects of cholinergic agents in the ventral-lateral midbrain periaqueductal gray of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Centrally mediated cardiovascular effects of intracisternal application of carbachol in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdegmbh.eu [mdegmbh.eu]
- 9. dmt.dk [dmt.dk]
- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging with Radiolabeled Methylatropine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylatropine, a quaternary ammonium derivative of atropine, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its charged nature limits its ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral mAChR distribution and function. Radiolabeled this compound can be utilized as a tracer in conjunction with in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to non-invasively investigate the biodistribution, density, and occupancy of mAChRs in various organs. These studies are crucial for understanding the role of mAChRs in physiological and pathological processes and for the development of novel therapeutics targeting these receptors.
This document provides detailed application notes and protocols for the use of radiolabeled this compound in preclinical in vivo imaging studies.
I. Applications of Radiolabeled this compound Imaging
In vivo imaging with radiolabeled this compound offers a powerful platform for a range of preclinical research applications:
-
Pharmacokinetic and Biodistribution Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its derivatives.[1]
-
Receptor Occupancy Studies: To quantify the binding of unlabeled drug candidates to mAChRs in vivo, aiding in dose selection and therapeutic monitoring.
-
Disease Modeling: To investigate alterations in mAChR expression and function in animal models of diseases such as cardiac arrhythmias, overactive bladder, and chronic obstructive pulmonary disease (COPD).
-
Drug Development: To assess the in vivo efficacy and selectivity of novel muscarinic receptor antagonists.
II. Radiolabeling of this compound
The choice of radionuclide depends on the imaging modality (PET or SPECT) and the desired imaging timeframe.
A. Radiolabeling for PET Imaging: [¹¹C]N-Methylatropine
Carbon-11 ([¹¹C]) is a commonly used positron emitter for PET imaging due to its short half-life (20.4 minutes), which allows for repeat studies in the same animal on the same day. The synthesis of [¹¹C]N-methylatropine typically involves the N-methylation of the precursor, atropine, using a ¹¹C-methylating agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
Experimental Protocol: Synthesis of [¹¹C]N-Methylatropine
1. Production of [¹¹C]Methyl Iodide:
- [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
- The [¹¹C]CO₂ is trapped and converted to [¹¹C]CH₄ by catalytic hydrogenation.
- [¹¹C]CH₄ is then reacted with iodine vapor at high temperature to produce [¹¹C]CH₃I.
2. N-methylation Reaction:
- A solution of atropine (precursor, typically 0.5-1.0 mg) in a suitable solvent (e.g., dimethylformamide) is prepared in a reaction vessel.
- Gaseous [¹¹C]CH₃I is passed through the solution.
- The reaction is heated to an elevated temperature (e.g., 100-120°C) for a short duration (e.g., 5-10 minutes).[2]
3. Purification:
- The reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate [¹¹C]N-methylatropine from unreacted precursor and byproducts.
- The fraction containing the radiolabeled product is collected, and the solvent is removed by evaporation.
4. Formulation:
- The purified [¹¹C]N-methylatropine is formulated in a sterile, injectable solution (e.g., physiological saline with a small percentage of ethanol) for in vivo administration.
5. Quality Control:
- Radiochemical purity, specific activity, and sterility of the final product are assessed before injection.
B. Radiolabeling for SPECT Imaging: [¹²³I]Iodo-atropine Analogs
While direct labeling of this compound with a SPECT isotope is not standard, an alternative approach is to synthesize an atropine analog that can be labeled with Iodine-123 ([¹²³I]), a common SPECT radionuclide with a half-life of 13.2 hours.[3][4] This would involve a multi-step synthesis to introduce a functional group amenable to radioiodination.
III. In Vivo Imaging Protocols
The following are generalized protocols for PET and SPECT imaging in rodents. Specific parameters should be optimized for the particular study design and imaging system.
A. Preclinical PET Imaging Protocol with [¹¹C]N-Methylatropine
1. Animal Preparation:
- Species: Male Wistar rats (250-300 g) or C57BL/6 mice (25-30 g).
- Acclimatization: Animals should be housed in a controlled environment for at least one week before the imaging study.
- Catheterization: For dynamic imaging and blood sampling, a catheter may be placed in the lateral tail vein and/or femoral artery under anesthesia.
2. Radiotracer Administration:
- Dose: 5-15 MBq for rats, 1-5 MBq for mice, administered as an intravenous (IV) bolus injection.
- Volume: The injection volume should be minimized (<0.5 mL for rats, <0.2 mL for mice) and followed by a saline flush.
3. PET/CT Imaging:
- Scanner: A dedicated small-animal PET/CT scanner.
- Anesthesia: Animals are anesthetized with isoflurane (1-2% in oxygen) for the duration of the scan.
- Positioning: The animal is positioned on the scanner bed, and a CT scan is acquired for anatomical co-registration and attenuation correction.
- PET Acquisition: A dynamic PET scan is initiated simultaneously with the radiotracer injection and data is acquired for 60-90 minutes.[5]
4. Data Analysis:
- Image Reconstruction: PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D).
- Image Analysis: Time-activity curves (TACs) are generated for various regions of interest (ROIs) drawn on the co-registered PET/CT images.
- Quantitative Analysis: Kinetic modeling of the TACs can be performed to estimate parameters such as the volume of distribution (VT), which is proportional to the receptor density.
B. Preclinical SPECT Imaging Protocol
A similar protocol to the PET imaging would be followed for SPECT, with adjustments for the specific radiotracer and imaging system. Image acquisition times are typically longer for SPECT.
IV. Quantitative Data Presentation
Biodistribution data is crucial for understanding the in vivo behavior of the radiotracer. While specific data for radiolabeled this compound is scarce in publicly available literature, the following tables provide a template for presenting such data, populated with hypothetical yet plausible values based on the expected behavior of a peripherally acting muscarinic antagonist.
Table 1: Biodistribution of [¹¹C]N-Methylatropine in Rats (% Injected Dose per Gram of Tissue - %ID/g)
| Organ | 5 min | 30 min | 60 min |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Heart | 3.1 ± 0.6 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Lungs | 2.8 ± 0.5 | 1.2 ± 0.2 | 0.6 ± 0.1 |
| Liver | 4.2 ± 0.8 | 3.5 ± 0.7 | 2.1 ± 0.4 |
| Kidneys | 15.5 ± 2.5 | 8.2 ± 1.5 | 4.5 ± 0.9 |
| Spleen | 1.5 ± 0.3 | 0.9 ± 0.2 | 0.5 ± 0.1 |
| Muscle | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 |
| Bone | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Brain | 0.1 ± 0.05 | 0.05 ± 0.02 | 0.02 ± 0.01 |
Data are presented as mean ± standard deviation (n=4 per time point). Values are hypothetical.
Table 2: Receptor Occupancy of a Novel Muscarinic Antagonist (Compound X) in Rat Heart using [¹¹C]N-Methylatropine PET
| Dose of Compound X (mg/kg) | [¹¹C]N-Methylatropine VT (mL/cm³) | % Receptor Occupancy |
| Vehicle (Baseline) | 5.2 ± 0.5 | 0 |
| 0.1 | 3.9 ± 0.4 | 25 |
| 1 | 2.1 ± 0.3 | 60 |
| 10 | 0.8 ± 0.2 | 85 |
Data are presented as mean ± standard deviation (n=4 per group). Values are hypothetical.
V. Signaling Pathway and Experimental Workflow Visualization
Muscarinic Acetylcholine Receptor (M2) Signaling Pathway Antagonism by this compound
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. The M2 subtype is predominantly found in the heart.[6] Acetylcholine (ACh) released from vagal nerve endings normally binds to M2 receptors, leading to the activation of an inhibitory G-protein (Gi). This inhibits adenylyl cyclase, reducing intracellular cAMP levels, and also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The overall effect is a decrease in heart rate. This compound blocks the binding of ACh to the M2 receptor, thereby preventing this signaling cascade and leading to an increase in heart rate.
Experimental Workflow for In Vivo PET Imaging with [¹¹C]N-Methylatropine
The following diagram outlines the key steps involved in a typical preclinical PET imaging study using [¹¹C]N-methylatropine.
VI. Conclusion
In vivo imaging with radiolabeled this compound is a valuable technique for the preclinical investigation of peripheral muscarinic acetylcholine receptors. The protocols and data presentation formats outlined in this document provide a framework for conducting and reporting such studies. While specific data for radiolabeled this compound is not widely published, the methodologies presented, adapted from similar radiotracers, offer a robust starting point for researchers entering this field. Careful optimization of radiolabeling, imaging parameters, and data analysis techniques will be essential for generating high-quality, quantitative data to advance our understanding of mAChR pharmacology and its role in health and disease.
References
- 1. 11C-Based PET- Radiopharmaceuticals of Clinical Value | Radiology Key [radiologykey.com]
- 2. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: a natural liaison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
Application Note: Isolating Central Respiratory Circuits with Methylatropine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note details an electrophysiological protocol for the isolation and characterization of central respiratory circuits using methylatropine. This compound, a quaternary ammonium derivative of atropine, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its charged nature limits its passage across the blood-brain barrier when administered systemically, making it a valuable tool for differentiating peripheral from central cholinergic effects in in vivo studies. However, when applied directly to in vitro preparations such as brainstem slices, this compound effectively blocks central muscarinic receptors, allowing for the pharmacological isolation and investigation of intrinsic neural circuits.
The central respiratory rhythm is generated and modulated by a network of neurons primarily located in the brainstem, including the pre-Bötzinger complex (preBötC), which is crucial for generating the inspiratory rhythm. Cholinergic inputs to these respiratory centers play a significant modulatory role. By blocking muscarinic cholinergic transmission with this compound, researchers can unmask the fundamental, non-cholinergic mechanisms of respiratory rhythm generation and explore the intrinsic properties of the core central pattern generator (CPG). This protocol is particularly relevant for studying the cellular and synaptic basis of respiratory control, and for screening compounds that may modulate respiratory function independent of cholinergic pathways.
Mechanism of Action
Acetylcholine (ACh) is a key neurotransmitter in the central nervous system, including the brainstem respiratory centers. It acts on both ionotropic nicotinic receptors (nAChRs) and metabotropic muscarinic receptors (mAChRs). Muscarinic receptor activation in respiratory neurons can modulate their excitability and synaptic transmission, thereby influencing the frequency and pattern of the respiratory rhythm.
This compound, like atropine, is a non-selective antagonist of all five muscarinic receptor subtypes (M1-M5). By binding to these receptors, it prevents ACh from exerting its effects. In an in vitro brainstem slice preparation, the application of this compound will block the endogenous cholinergic modulation of the respiratory network. This allows for the study of the respiratory CPG in a state of cholinergic blockade, effectively isolating the core rhythm-generating circuitry from this modulatory influence. This approach is critical for understanding the fundamental properties of the respiratory oscillator and for identifying the roles of other neurotransmitter systems in respiratory control.
Data Presentation
The following table summarizes the quantitative effects of muscarinic receptor antagonists on the activity of central respiratory neurons in in vitro preparations. While specific data for this compound in this context is limited in the readily available literature, the effects of the closely related antagonist atropine are presented as a proxy.
| Antagonist | Preparation | Target Neurons | Concentration | Observed Effect | Reference |
| Atropine | Rat Brainstem Slice | Nucleus of the Solitary Tract (NTS) Neurons | 10 µM | Reduced ACh-induced depolarization | [1] |
| Atropine | Rat Brainstem Slice | Hypoglossal Motoneurons | 10 µM | Prevented carbachol-induced block of the medium afterhyperpolarization (mAHP) and depolarization. | [2] |
| Atropine | Mouse Horizontal Slice | Postinspiratory Complex (PiCo) Neurons | Not specified | Depressed postinspiratory burst frequency | [3] |
Experimental Protocols
Protocol 1: Preparation of Rhythmic Brainstem Slices
This protocol describes the preparation of transverse medullary slices from neonatal rodents, which spontaneously generate respiratory-related rhythmic activity in vitro.
Materials:
-
Neonatal rodent (e.g., P0-P4 Sprague-Dawley rat or C57BL/6 mouse)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Cyanoacrylate glue
-
Agarose (low-melting point)
-
Petri dishes
-
Carbogen gas (95% O₂, 5% CO₂)
-
Artificial cerebrospinal fluid (aCSF) solutions (see below)
-
Recovery chamber
aCSF Solutions:
-
Dissection aCSF (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 75 sucrose, 25 glucose, 0.5 CaCl₂, 7 MgCl₂. Chilled to ~4°C and continuously bubbled with carbogen.
-
Recording aCSF (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 30 glucose, 2 CaCl₂, 1 MgCl₂. Warmed to 28-30°C and continuously bubbled with carbogen.
Procedure:
-
Anesthetize the neonatal rodent by hypothermia.
-
Decapitate the animal and quickly dissect the brainstem and spinal cord in ice-cold dissection aCSF.
-
Isolate the brainstem and glue it rostral-end-down onto a vibratome slicing platform.
-
Submerge the brainstem in the vibratome chamber filled with ice-cold, carbogenated dissection aCSF.
-
Cut transverse slices (typically 400-600 µm thick) containing the preBötC.
-
Transfer the slices to a recovery chamber containing recording aCSF bubbled with carbogen and allow them to recover at 32-34°C for 30-60 minutes.
-
After recovery, maintain the slices at room temperature in carbogenated recording aCSF until use.
Protocol 2: Electrophysiological Recording and Application of this compound
This protocol outlines the procedure for obtaining electrophysiological recordings from respiratory neurons and applying this compound to isolate the central circuit.
Materials:
-
Prepared brainstem slice
-
Recording chamber for electrophysiology
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular solution (see below)
-
This compound stock solution
-
Perfusion system
Intracellular Solution (for whole-cell patch-clamp, in mM):
-
140 K-gluconate, 10 HEPES, 5 NaCl, 1 CaCl₂, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.
Procedure:
-
Transfer a brainstem slice to the recording chamber and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min. Maintain the temperature at 28-30°C.
-
Identify the preBötC region under the microscope.
-
Pull a glass pipette to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Approach a neuron in the preBötC and establish a gigaohm seal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
Record baseline neuronal activity (e.g., in current-clamp mode to observe firing patterns or in voltage-clamp to measure synaptic currents).
-
Prepare a working solution of this compound in recording aCSF. A typical starting concentration for muscarinic antagonists like atropine is in the range of 1-10 µM.
-
Switch the perfusion to the aCSF containing this compound and record the changes in neuronal activity.
-
Allow sufficient time for the drug to take effect and for the neuronal activity to stabilize.
-
To confirm the specificity of the effect, a washout period with drug-free aCSF can be performed to observe the recovery of the baseline activity.
Visualizations
Caption: Experimental workflow for electrophysiological recording from brainstem slices and application of this compound.
Caption: Cholinergic signaling at a respiratory neuron and its blockade by this compound.
References
Application Notes and Protocols for Methylatropine in Preclinical Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylatropine, a quaternary ammonium derivative of atropine, is a peripherally acting muscarinic antagonist. Its utility in preclinical asthma models stems from its ability to competitively inhibit the binding of acetylcholine to muscarinic receptors on airway smooth muscle and other cells involved in the pathophysiology of asthma. This antagonism leads to bronchodilation and may modulate airway inflammation. These application notes provide an overview of the theoretical application of this compound in common preclinical asthma models and detail relevant experimental protocols.
It is important to note that while the clinical bronchodilatory effects of this compound (often referred to as atropine methonitrate) are documented, specific and detailed preclinical data on its application in standardized animal models of allergic asthma, such as ovalbumin (OVA) or house dust mite (HDM) induced models, are limited in publicly available scientific literature. Therefore, the following protocols are based on established methodologies for evaluating muscarinic antagonists in these models and serve as a comprehensive guide for designing and conducting such studies with this compound.
Mechanism of Action: Muscarinic Antagonism in the Airways
Acetylcholine (ACh) is a key neurotransmitter in the parasympathetic nervous system, which plays a significant role in regulating airway tone. In asthma, increased cholinergic tone contributes to bronchoconstriction and airway hyperresponsiveness. ACh released from vagal nerve endings binds to M3 muscarinic receptors on airway smooth muscle cells, triggering a signaling cascade that leads to muscle contraction. This compound, as a muscarinic antagonist, blocks this interaction, thereby preventing bronchoconstriction.
Preclinical Asthma Models for Evaluating this compound
The most common preclinical models to study the efficacy of anti-asthmatic drugs are rodent models of allergic airway inflammation. The ovalbumin (OVA)-induced and house dust mite (HDM)-induced models in mice and guinea pigs are widely used. Guinea pigs are particularly noted for their airway physiology, which shares similarities with humans, making them a relevant species for studying bronchoconstriction.
Experimental Protocols
Protocol 1: Evaluation of this compound on Airway Hyperresponsiveness (AHR) in an OVA-Induced Murine Asthma Model
This protocol details the induction of an allergic asthma phenotype in mice using ovalbumin and the subsequent assessment of this compound's effect on airway hyperresponsiveness to a methacholine challenge.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Methacholine chloride (Sigma-Aldrich)
-
This compound nitrate (Sigma-Aldrich)
-
Sterile, pyrogen-free saline
-
Invasive lung function measurement system (e.g., FlexiVent) or a whole-body plethysmograph
-
Aerosol delivery system/nebulizer
Experimental Workflow:
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum adjuvant in a total volume of 200 µL sterile saline.
-
Control animals receive i.p. injections of saline with alum.
-
-
Aerosol Challenge:
-
On days 21, 22, and 23, expose the sensitized mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes.
-
Control animals are exposed to a saline aerosol.
-
-
This compound Administration:
-
On day 24, 30-60 minutes prior to the methacholine challenge, administer this compound to the treatment group. The route of administration (e.g., intraperitoneal, intranasal, or aerosol) and dose should be determined based on preliminary dose-ranging studies. A suggested starting dose range for intraperitoneal administration is 0.1 - 1 mg/kg.
-
The vehicle control group should receive an equivalent volume of the vehicle (e.g., sterile saline).
-
-
Measurement of Airway Hyperresponsiveness:
-
Anesthetize, tracheostomize, and mechanically ventilate the mice using a system like the FlexiVent.
-
Record baseline airway resistance (Rrs) and compliance (Crs).
-
Expose the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, and 50 mg/mL in saline).
-
Measure Rrs and Crs after each methacholine concentration.
-
Alternatively, for a non-invasive method, place conscious, unrestrained mice in a whole-body plethysmograph and measure the enhanced pause (Penh) in response to methacholine challenge.
-
Data Presentation:
The quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Airway Resistance (Rrs) in OVA-Sensitized/Challenged Mice (Note: Data are hypothetical and for illustrative purposes only)
| Methacholine (mg/mL) | Control (Saline) | OVA + Vehicle | OVA + this compound (1 mg/kg) |
| 0 | 0.45 ± 0.05 | 0.52 ± 0.06 | 0.48 ± 0.05 |
| 3.125 | 0.55 ± 0.07 | 1.25 ± 0.15 | 0.75 ± 0.09# |
| 6.25 | 0.68 ± 0.08 | 2.10 ± 0.22 | 1.15 ± 0.14# |
| 12.5 | 0.85 ± 0.10 | 3.50 ± 0.31 | 1.85 ± 0.20# |
| 25 | 1.10 ± 0.12 | 5.20 ± 0.45 | 2.90 ± 0.28# |
| 50 | 1.50 ± 0.18 | 7.10 ± 0.58* | 4.10 ± 0.35# |
| Data are presented as mean ± SEM. *p < 0.05 compared to Control. #p < 0.05 compared to OVA + Vehicle. |
Protocol 2: Assessment of this compound's Effect on Airway Inflammation
This protocol describes the collection and analysis of bronchoalveolar lavage fluid (BALF) to quantify the inflammatory response.
Procedure:
-
Follow Sensitization and Challenge Protocol: Use the same sensitization and challenge protocol as described in Protocol 1.
-
This compound Administration: Administer this compound or vehicle daily from day 21 to day 23, 30 minutes prior to each OVA challenge.
-
Bronchoalveolar Lavage (BAL):
-
On day 24, euthanize the mice.
-
Expose the trachea and insert a cannula.
-
Lavage the lungs with three separate 0.5 mL aliquots of ice-cold, sterile PBS.
-
Pool the recovered fluid (BALF) for each mouse.
-
-
Cell Counting and Differential:
-
Centrifuge the BALF at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa).
-
Perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells per slide.
-
-
Cytokine Analysis:
-
The supernatant from the BALF centrifugation can be stored at -80°C for later analysis of cytokine levels (e.g., IL-4, IL-5, IL-13) using ELISA or a multiplex assay.
-
Data Presentation:
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF (Note: Data are hypothetical and for illustrative purposes only)
| Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Control (Saline) | 1.2 ± 0.2 | 0.1 ± 0.05 | 0.2 ± 0.08 | 0.5 ± 0.1 | 10.2 ± 1.1 |
| OVA + Vehicle | 8.5 ± 1.1 | 45.2 ± 5.3 | 5.1 ± 0.9 | 8.5 ± 1.2 | 26.2 ± 2.5* |
| OVA + this compound | 5.3 ± 0.8# | 25.8 ± 3.1# | 3.2 ± 0.6 | 6.1 ± 0.9 | 18.1 ± 1.9# |
| Data are presented as mean ± SEM. *p < 0.05 compared to Control. #p < 0.05 compared to OVA + Vehicle. |
Conclusion and Future Directions
Application Notes and Protocols for Utilizing Methylatropine in Bladder Function and Urinary Incontinence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylatropine, a quaternary ammonium derivative of atropine, is a valuable pharmacological tool in the study of bladder function and urinary incontinence. Its peripheral selectivity, owing to its limited ability to cross the blood-brain barrier, allows for the specific investigation of peripheral muscarinic receptor-mediated mechanisms in the lower urinary tract without the confounding central nervous system effects observed with atropine.[1][2] These application notes provide a comprehensive overview of the use of this compound in this research area, including its mechanism of action, detailed experimental protocols, and a summary of its effects on bladder parameters.
Mechanism of Action: this compound is a non-selective competitive antagonist of muscarinic acetylcholine receptors. In the urinary bladder, the detrusor smooth muscle is richly innervated by parasympathetic cholinergic nerves that release acetylcholine (ACh) to induce contraction, primarily via M3 muscarinic receptors. By blocking these receptors, this compound inhibits the contractile response of the detrusor muscle to ACh, leading to bladder relaxation, an increase in bladder capacity, and a reduction in voiding frequency.
Signaling Pathway of this compound in Detrusor Muscle
The following diagram illustrates the signaling pathway affected by this compound in a detrusor smooth muscle cell.
Caption: Signaling pathway of this compound in detrusor smooth muscle.
Experimental Protocols
In Vivo Cystometry in a Rat Model of Detrusor Overactivity
This protocol is designed to assess the effect of this compound on bladder function in an animal model of detrusor overactivity, which is a key feature of urge urinary incontinence.
a. Animal Model of Detrusor Overactivity (e.g., Partial Bladder Outlet Obstruction):
-
Anesthetize female Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane).
-
Make a lower midline abdominal incision to expose the bladder and proximal urethra.
-
Create a partial obstruction by placing a ligature around the urethra, tightened to a specific diameter using a co-inserted rod that is subsequently removed.
-
Close the abdominal incision in layers.
-
Allow a recovery period of 4-6 weeks for the development of bladder hypertrophy and detrusor overactivity.
b. Bladder Catheter Implantation:
-
One week prior to cystometry, re-anesthetize the rats.
-
Implant a polyethylene catheter (PE-50) into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously and exteriorize it at the dorsal neck.
-
Seal the catheter and allow the animal to recover.
c. Conscious Cystometry Procedure:
-
Place the conscious, unrestrained rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a 3-way stopcock.
-
Allow the animal to acclimate for 30-60 minutes.
-
Infuse sterile saline at a constant rate (e.g., 0.1 ml/min) into the bladder.
-
Record intravesical pressure continuously.
-
Measure urodynamic parameters such as:
-
Bladder Capacity: Volume of infused saline at the time of micturition.
-
Voiding Pressure (Micturition Pressure): The peak intravesical pressure during a voiding contraction.
-
Basal Pressure: The lowest intravesical pressure between contractions.
-
Threshold Pressure: The intravesical pressure at the initiation of a voiding contraction.
-
Intercontraction Interval: The time between two consecutive voiding contractions.
-
Voided Volume: The volume of urine expelled during micturition.
-
Residual Volume: The volume of saline remaining in the bladder after voiding (aspirated through the catheter).
-
-
Administer this compound (intravenously or intraperitoneally) at desired doses and repeat the cystometric recordings to evaluate its effects.
In Vitro Bladder Strip Contractility Assay
This ex vivo method allows for the direct assessment of this compound's effect on detrusor muscle contractility in response to various stimuli.
a. Tissue Preparation:
-
Euthanize a rat or mouse via an approved method.
-
Excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose).
-
Remove any adhering connective and fatty tissue.
-
Cut the bladder open longitudinally and prepare several longitudinal strips of detrusor muscle (approximately 2 mm wide and 10 mm long).
b. Experimental Setup:
-
Mount the detrusor strips in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Allow the strips to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with solution changes every 15 minutes.
c. Contractility Measurement:
-
Induce contractions using a cholinergic agonist such as carbachol or by electrical field stimulation (EFS) to elicit nerve-mediated contractions.
-
For carbachol-induced contractions, generate a cumulative concentration-response curve (e.g., 10⁻⁸ M to 10⁻³ M).
-
To assess the effect of this compound, pre-incubate the tissue strips with varying concentrations of this compound for a defined period (e.g., 20-30 minutes) before repeating the carbachol concentration-response curve.
-
Calculate the pA2 value to quantify the antagonistic potency of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines a typical workflow for the preclinical assessment of this compound in urinary incontinence research.
Caption: Preclinical evaluation workflow for this compound.
Quantitative Data Summary
The following table summarizes the known quantitative effects of this compound on bladder function. It is important to note that while extensive data exists for atropine, specific in vivo cystometric data for this compound is less commonly reported in the literature. The pKB value, a measure of antagonist affinity, is derived from in vitro studies.
| Parameter | Species | Experimental Model | Effect of this compound | Quantitative Value | Reference |
| Muscarinic Receptor Affinity (pKB) | Mouse | Isolated intact urinary bladder | Antagonism of 5-methylfurmethide-induced contraction | 9.58 | [3] |
Note: pKB is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
Conclusion
This compound serves as a critical tool for elucidating the peripheral cholinergic mechanisms governing bladder function and dysfunction. Its inability to significantly penetrate the central nervous system allows for a focused investigation of its effects on the detrusor muscle and associated neural pathways within the bladder. The protocols and data presented herein provide a framework for researchers and drug development professionals to effectively utilize this compound in their studies of urinary incontinence and other lower urinary tract disorders. Further in vivo studies are warranted to expand the quantitative understanding of this compound's effects on urodynamic parameters in various animal models of bladder dysfunction.
References
- 1. A quantitative study of atropine-resistant contractile responses in human detrusor smooth muscle, from stable, unstable and obstructed bladders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diurnal Variation in Urodynamics of Rat | PLOS One [journals.plos.org]
- 3. Urodynamic measurements reflect physiological bladder function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected central nervous system effects of Methylatropine
Welcome to the technical support center for Methylatropine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot unexpected central nervous system (CNS) effects that may be encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects?
This compound is a quaternary ammonium salt of atropine, which acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Due to its charged nature, it is considered a peripherally acting drug with limited ability to cross the blood-brain barrier (BBB) compared to its tertiary amine counterpart, atropine.[1] Its expected effects are primarily peripheral anticholinergic actions, including:
-
Inhibition of salivary and bronchial secretions[2]
-
Mydriasis (dilation of the pupils)
-
Tachycardia (increased heart rate)[2]
-
Reduced gastrointestinal motility
Q2: Is it possible for this compound to exert central nervous system (CNS) effects?
While this compound is designed to be peripherally restricted, CNS effects, though unexpected, are not impossible and have been reported under certain experimental conditions.[3] Direct administration into the brain (e.g., intracerebroventricularly) will produce central effects.[3][4] Systemic administration may lead to CNS effects if the integrity of the blood-brain barrier is compromised.[3]
Q3: What are some potential "paradoxical" CNS effects observed with peripherally acting drugs?
Paradoxical drug reactions are outcomes that are opposite to what would be expected based on the drug's known mechanism of action.[5] In the context of a peripherally restricted anticholinergic like this compound, any significant CNS effect could be considered unexpected. One study noted that systemic this compound could block the central effects of other cholinergic antagonists like scopolamine and atropine, a finding that suggests a more complex interaction with the CNS than previously thought.[3] Such effects might arise from several mechanisms, including but not limited to, subtle BBB penetration, interaction with peripheral nervous system pathways that modulate CNS function, or off-target effects.[5]
Troubleshooting Guide: Unexpected CNS Effects
This guide provides a structured approach to identifying and addressing unexpected CNS effects observed during your experiments with this compound.
Initial Troubleshooting Workflow
Caption: A flowchart for troubleshooting unexpected CNS effects of this compound.
Detailed Q&A Troubleshooting
Q: My animals are showing unexpected behavioral changes (e.g., sedation, hyperactivity, cognitive deficits) after systemic administration of this compound. What should I do first?
A: The first step is to rule out issues with the compound itself.
-
Verify Compound Identity and Purity: Ensure the compound you are using is indeed this compound and is of high purity. Contamination with atropine or other centrally-acting compounds could be a cause.
-
Action: Perform analytical validation of your compound stock (e.g., via NMR, LC-MS, or HPLC). If in doubt, acquire a new, certified batch of this compound.
-
-
Check Vehicle and Formulation: The vehicle used to dissolve this compound could have its own effects or could affect the stability of the compound.
-
Action: Run a control group with only the vehicle to assess its behavioral effects.
-
-
Evaluate Compound Stability: this compound, like atropine, can degrade depending on the pH and storage conditions of the solution.[6][7][8] Degradation products may have different pharmacological profiles.
-
Action: Prepare fresh solutions for each experiment and follow recommended storage guidelines. Conduct stability studies if solutions are stored for extended periods.
-
Q: I have confirmed the purity of my this compound, but the CNS effects persist. What is the next logical step?
A: The next step is to investigate the integrity of the blood-brain barrier in your animal model. Increased permeability of the BBB can allow peripherally-restricted compounds like this compound to enter the CNS.
-
Potential Causes of BBB Disruption:
-
Experimental Procedures: Anesthesia, surgery, or stress can transiently increase BBB permeability.
-
Pathological State of the Animal Model: Disease models (e.g., neuroinflammation, diabetes, stroke) can feature a compromised BBB.
-
Inflammation: Systemic or central inflammation can lead to the breakdown of the BBB.
-
-
Action: Assess BBB permeability in your experimental animals. A common method is the Evans blue or sodium fluorescein dye exclusion test.
Q: My results indicate that the BBB is intact, yet I am still observing CNS effects. What other possibilities should I consider?
A: If BBB integrity is confirmed, consider the following:
-
Off-Target Binding: While this compound is a potent muscarinic antagonist, it may have lower affinity for other receptors or transporters that could mediate CNS effects.
-
Action: A comprehensive off-target binding profile would be necessary to investigate this. This can be done through commercially available screening services that test your compound against a panel of receptors and transporters.
-
-
Indirect Peripheral-to-Central Signaling: Significant alterations in peripheral physiology can indirectly influence CNS function. For example, changes in cardiovascular parameters, autonomic tone, or the release of peripheral signaling molecules could modulate neuronal activity in the brain.[2]
-
Action: Monitor peripheral physiological parameters (e.g., heart rate, blood pressure, respiration) and correlate them with the observed CNS effects.
-
-
Metabolites: Although less likely for a quaternary amine, consider the possibility of metabolism to a more CNS-penetrant compound.
-
Action: This would require a full pharmacokinetic study, including identification of metabolites in plasma and brain tissue.
-
Data Presentation
Table 1: Comparative Potency of Atropine and this compound
| Parameter | Atropine | This compound | Reference(s) |
| Peripheral Muscarinic Blockade (hypotensive response to ACh, i.v., rats) | 147.8 nmol/kg (50 µg/kg) | 14.3 nmol/kg (5.5 µg/kg) | [4] |
| Central Muscarinic Blockade (pressor response to neostigmine, i.c.v., rats) | 384.2 nmol/kg | 49.4 nmol/kg | [4] |
| Impairment of Passive Avoidance (s.c., rodents) | More potent | Less potent | [3] |
Table 2: Brain-to-Plasma Concentration Ratios of Atropine and this compound (Illustrative)
Note: Specific brain-to-plasma concentration ratios for this compound are not widely available in the literature and would likely need to be determined experimentally. The following are illustrative values based on the known properties of these compounds.
| Compound | Expected Brain-to-Plasma Ratio | Factors Influencing Ratio | Reference(s) |
| Atropine | ~1 | Lipophilicity allows for passive diffusion across the BBB. | [9] |
| This compound | < 0.1 | Quaternary ammonium structure limits passive diffusion; potential substrate for efflux transporters. | [1][10] |
Experimental Protocols
Protocol 1: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol provides a general framework. Optimization of parameters for your specific equipment and experimental conditions is necessary.
-
Brain Tissue Homogenization:
-
Accurately weigh the frozen brain tissue sample.
-
Homogenize the tissue in an ice-cold solution (e.g., 1.89% formic acid in water or methanol with 1% formic acid) at a specific ratio (e.g., 10 mL/g of tissue).[9][11]
-
Centrifuge the homogenate at high speed (e.g., 12,000-14,000 x g) at 4°C for 20-40 minutes.[9][11]
-
-
Protein Precipitation and Extraction:
-
Collect the supernatant.
-
Add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add a protein precipitation agent (e.g., acetonitrile with 1% formic acid) at a specific ratio (e.g., 4:1 v/v).[11]
-
Vortex and centrifuge again to pellet the precipitated proteins.
-
-
Sample Preparation for Injection:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution.
-
Inject a specific volume (e.g., 4 µL) into the LC-MS/MS system.[9]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable column (e.g., C18) with a gradient elution program of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[12]
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ions of this compound and the internal standard.
-
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a common in vitro model using a co-culture of brain capillary endothelial cells and glial cells.
-
Cell Culture:
-
Culture brain capillary endothelial cells on the apical side of a Transwell insert and glial cells (e.g., astrocytes) on the basolateral side.
-
Allow the cells to differentiate and form a tight monolayer, which can be monitored by measuring the transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Add this compound to the apical (blood) side of the Transwell.
-
At various time points, collect samples from the basolateral (brain) side.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the in vitro BBB.
-
Mandatory Visualizations
Signaling Pathway: Muscarinic Acetylcholine Receptor
Caption: The signaling pathway of muscarinic acetylcholine receptors and the antagonistic action of this compound.
Experimental Workflow: Assessing BBB Permeability
Caption: An experimental workflow for assessing blood-brain barrier permeability in vivo.
Logical Relationship: Causes of Unexpected CNS Effects
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound blocks the central effects of cholinergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the central and peripheral antimuscarinic effects of atropine and this compound injected systemically and into the cerebral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paradoxical and bidirectional drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ojp.gov [ojp.gov]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. mdpi.com [mdpi.com]
- 10. Peripherally selective drug - Wikipedia [en.wikipedia.org]
- 11. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Methylatropine dosage to minimize cardiovascular side effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing methylatropine dosage to minimize cardiovascular side effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of this compound?
A1: this compound, a peripherally acting muscarinic antagonist, can induce a biphasic effect on heart rate. At lower doses, it may cause a transient bradycardia (slowing of the heart rate), while higher doses typically lead to tachycardia (increased heart rate)[1]. Additionally, supraventricular arrhythmias have been observed with this compound and other anticholinergic agents[1].
Q2: What is the mechanism behind this compound-induced cardiovascular side effects?
A2: this compound primarily acts by blocking M2 muscarinic receptors in the heart. These receptors are key components of the parasympathetic nervous system, which normally exerts a braking effect on heart rate. By blocking these receptors, this compound reduces parasympathetic tone, leading to an increase in heart rate. The initial bradycardia at lower doses is thought to be due to a central effect or a partial agonist activity at presynaptic M1 receptors, which transiently increases acetylcholine release.
Q3: How can we minimize the cardiovascular side effects of this compound in our experiments?
A3: Minimizing cardiovascular side effects involves careful dose-response studies to identify the therapeutic window. A gradual dose escalation can help determine the lowest effective dose with minimal impact on heart rate and blood pressure. Continuous cardiovascular monitoring during experiments is crucial to detect and manage any adverse effects promptly.
Q4: What are the key cardiovascular parameters to monitor during this compound administration?
A4: It is essential to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters. Specifically, look for changes in heart rate (both tachycardia and bradycardia), alterations in blood pressure, and any signs of arrhythmia on the ECG.
Q5: Are there alternative compounds to this compound with a better cardiovascular safety profile?
A5: The choice of a muscarinic antagonist depends on the specific research question. Other quaternary ammonium anticholinergics, like glycopyrrolate, have similar peripheral activity. Comparative studies are necessary to determine if they offer a significantly better cardiovascular safety profile in your specific experimental model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Bradycardia | - Low dose of this compound.- Vagal nerve stimulation during the experimental procedure. | - Confirm the dose and concentration of the this compound solution.- Review the experimental protocol to minimize vagal stimulation.- If bradycardia is severe, consider temporarily discontinuing the infusion and monitoring the animal closely. |
| Significant Tachycardia | - High dose of this compound.- Sympathetic nervous system activation due to stress or other experimental factors. | - Reduce the dose of this compound in subsequent experiments.- Ensure the animal is properly acclimatized to the experimental setup to minimize stress.- Consider co-administration of a cardioselective beta-blocker in some experimental paradigms, but be aware of potential confounding effects. |
| Arrhythmias Observed on ECG | - Direct effect of this compound on cardiac conduction.- Electrolyte imbalance. | - Discontinue this compound administration immediately.- Check and correct any electrolyte abnormalities.- Consult with a veterinarian or an expert in animal cardiovascular physiology. |
| High Variability in Cardiovascular Response | - Inconsistent drug administration.- Individual differences in animal physiology.- Environmental stressors. | - Ensure accurate and consistent drug delivery.- Increase the sample size to account for biological variability.- Standardize the experimental environment to reduce stress. |
Data Presentation
Table 1: Dose-Response Effect of this compound on Heart Rate in Mice
| This compound Dose (mg/kg) | Change in Heart Rate (beats per minute, bpm) |
| 0.1 | -15 ± 5 |
| 0.5 | +50 ± 10 |
| 1.0 | +120 ± 15 |
| 2.0 | +200 ± 20 |
Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary depending on the experimental model and conditions.
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Monitoring in Rats using Telemetry
This protocol describes the continuous monitoring of cardiovascular parameters in conscious, freely moving rats administered with this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Implantable telemetry transmitters
-
Surgical tools for implantation
-
This compound solution
-
Data acquisition system
Procedure:
-
Telemetry Transmitter Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically implant the telemetry transmitter into the peritoneal cavity.
-
Insert the blood pressure catheter into the abdominal aorta or femoral artery.
-
Close the incision and allow the animal to recover for at least one week.
-
-
Acclimatization:
-
House the rats individually in their home cages placed on the telemetry receivers.
-
Allow the animals to acclimatize to the experimental setup for at least 48 hours before the start of the experiment.
-
-
Baseline Recording:
-
Record baseline cardiovascular parameters (heart rate, blood pressure, ECG) for at least 24 hours to establish a stable baseline.
-
-
This compound Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous).
-
Start with a low dose and perform a dose-escalation study.
-
Include a vehicle control group.
-
-
Data Acquisition and Analysis:
-
Continuously record cardiovascular parameters throughout the experiment.
-
Analyze the data to determine the dose-response relationship of this compound on heart rate, blood pressure, and ECG intervals.
-
Protocol 2: Isolated Langendorff Heart Preparation
This ex vivo protocol allows for the direct assessment of this compound's effects on the heart, independent of systemic physiological influences.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Langendorff apparatus
-
Krebs-Henseleit buffer
-
Surgical tools for heart excision
-
Intraventricular balloon catheter
-
Pressure transducer and data acquisition system
-
This compound solution
Procedure:
-
Heart Excision:
-
Anesthetize the rat and administer heparin to prevent blood clotting.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
-
Cannulation:
-
Mount the heart on the Langendorff apparatus by cannulating the aorta.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
-
Stabilization:
-
Allow the heart to stabilize for at least 20-30 minutes, ensuring a regular and stable heart rate and contractile force.
-
-
Measurement of Cardiac Function:
-
Insert a balloon catheter into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
-
-
This compound Perfusion:
-
Introduce this compound into the perfusate at increasing concentrations.
-
Record the effects on heart rate, LVDP, and coronary flow.
-
-
Data Analysis:
-
Analyze the concentration-response curves for this compound's effects on cardiac parameters.
-
Mandatory Visualizations
Caption: M2 muscarinic receptor signaling pathway in cardiomyocytes.
Caption: Cardiovascular safety assessment workflow.
References
How to address Methylatropine's limited blood-brain barrier penetration
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating strategies to overcome the limited blood-brain barrier (BBB) penetration of methylatropine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor blood-brain barrier (BBB) penetration?
A1: this compound is a quaternary ammonium compound. Its molecular structure includes a permanently positively charged nitrogen atom. This charge significantly limits its ability to passively diffuse across the lipophilic cell membranes of the BBB endothelial cells.
Q2: What are the primary strategies to enhance this compound's delivery to the central nervous system (CNS)?
A2: The main approaches focus on masking the charge and utilizing transport mechanisms across the BBB. These include:
-
Chemical Modification: Converting this compound into a lipophilic prodrug that can cross the BBB and then be metabolized back to the active compound within the CNS.
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) to facilitate transport across the BBB.[1]
-
Receptor-Mediated Transcytosis: Modifying the surface of nanoparticles with ligands that bind to receptors on the BBB, such as the transferrin receptor, to trigger transport into the brain.[2]
Q3: Which in vitro BBB model is best for screening my this compound formulation?
A3: The choice of model depends on your research stage.
-
Early Screening: Immortalized cell lines (like bEnd.3) in a 2D Transwell model can be used for initial, high-throughput screening of various formulations.[3]
-
Advanced Characterization: Co-culture models incorporating astrocytes and pericytes, or more complex 3D and microfluidic models, offer a more physiologically relevant environment and provide more accurate permeability data.[3][4]
Q4: How do I quantify the amount of this compound that has crossed the BBB in my experiments?
A4: The unbound brain-to-plasma concentration ratio (Kp,uu) is a key parameter.[5] This can be determined using techniques like:
-
In Vivo: Microdialysis in the target brain region of animal models to sample the unbound drug in the brain interstitial fluid.[6]
-
In Vitro: Sampling from the basolateral chamber of a Transwell model and quantifying the concentration using methods like liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
Symptom: Less than 10% of the initial this compound is successfully loaded into your nanoparticles.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor drug-polymer interaction | Modify the nanoparticle polymer to include counter-ions or moieties that can interact with the quaternary amine of this compound. | Enhancing electrostatic interactions can improve the entrapment of charged molecules. |
| Drug leakage during formulation | Optimize the solvent evaporation/diffusion rate. A slower, more controlled process can lead to better encapsulation. | Rapid solvent removal can lead to premature drug precipitation and poor encapsulation.[7] |
| High aqueous solubility of this compound | For methods like double emulsion, adjust the pH of the internal aqueous phase to potentially form a less soluble salt of this compound. | This can help retain the drug within the nanoparticle during the formulation process.[8] |
| Inappropriate drug-to-polymer ratio | Systematically vary the initial ratio of this compound to polymer to find the optimal loading capacity. | The loading capacity of nanoparticles is finite and dependent on the polymer and drug properties.[7] |
Issue 2: Inconsistent Permeability Results in In Vitro BBB Models
Symptom: High variability in the apparent permeability coefficient (Papp) of your this compound formulation across different experiments.
| Possible Cause | Troubleshooting Step | Rationale |
| Variable tightness of the endothelial cell monolayer | Regularly measure the transendothelial electrical resistance (TEER) of your cell monolayer. Only use inserts with TEER values above a pre-defined threshold.[4][9] | TEER is a direct measure of the integrity of the tight junctions in your in vitro BBB model.[4][9] |
| Inconsistent cell culture conditions | Standardize all cell culture parameters, including cell passage number, seeding density, and media composition. | Variations in cell culture can lead to differences in the expression of tight junction proteins and transporters.[3] |
| Presence of efflux transporters | Use cell lines that express relevant efflux transporters (e.g., P-glycoprotein) and consider co-administering a known inhibitor to assess the impact of efflux on your formulation. | Efflux transporters can actively pump your compound out of the endothelial cells, reducing its apparent permeability. |
| Nanoparticle instability | Characterize the size and stability of your nanoparticles in the cell culture media over the time course of the experiment. | Aggregation or degradation of nanoparticles in the media can affect their transport across the cell monolayer. |
Quantitative Data Summary
The following table summarizes hypothetical permeability data for different this compound formulations to illustrate the expected outcomes of enhancement strategies. Note: These values are for illustrative purposes and will vary based on the specific experimental setup.
| Formulation | In Vitro Model | Apparent Permeability (Papp) (10⁻⁶ cm/s) | In Vivo Brain-to-Plasma Ratio (Kp) |
| This compound (unformulated) | bEnd.3 Monolayer | 0.1 ± 0.05 | < 0.02 |
| This compound Lipophilic Prodrug | hCMEC/D3 Monolayer | 2.5 ± 0.4 | 0.5 ± 0.1 |
| This compound in PLGA Nanoparticles | Co-culture (bEnd.3 + Astrocytes) | 1.8 ± 0.3 | 0.3 ± 0.08 |
| This compound in TfR-targeted Liposomes | Co-culture (bEnd.3 + Astrocytes) | 4.2 ± 0.6 | 0.9 ± 0.2 |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation
-
Preparation of the Internal Aqueous Phase (W1): Dissolve 10 mg of this compound bromide in 1 mL of deionized water.
-
Preparation of the Organic Phase (O): Dissolve 100 mg of poly(lactic-co-glycolic acid) (PLGA) in 4 mL of dichloromethane.
-
Formation of the Primary Emulsion (w/o): Add the internal aqueous phase (W1) to the organic phase (O). Emulsify using a probe sonicator for 60 seconds on ice.
-
Preparation of the External Aqueous Phase (W2): Prepare a 2% w/v solution of polyvinyl alcohol (PVA) in 20 mL of deionized water.
-
Formation of the Double Emulsion (w/o/w): Add the primary emulsion (w/o) to the external aqueous phase (W2) and sonicate for 120 seconds on ice.
-
Solvent Evaporation: Stir the double emulsion at room temperature for 4 hours to allow the dichloromethane to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove unencapsulated drug and excess PVA.
-
Resuspension: Resuspend the final nanoparticle pellet in an appropriate buffer for characterization and in vitro/in vivo studies.
-
Characterization: Determine the particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Protocol 2: Assessment of BBB Permeability using an In Vitro Transwell Model
-
Cell Seeding: Seed murine brain endothelial cells (bEnd.3) onto the apical side of a Transwell insert (0.4 µm pore size) at a density of 5 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 3-5 days until a confluent monolayer is formed.
-
TEER Measurement: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. Values should be >150 Ω·cm².
-
Permeability Assay:
-
Replace the media in the apical and basolateral chambers with fresh, serum-free media.
-
Add the this compound formulation to the apical chamber at a known concentration.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace the volume with fresh media.
-
-
Quantification: Analyze the concentration of this compound in the basolateral samples using a validated analytical method (e.g., LC-MS).
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the basolateral chamber.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration of the drug in the apical chamber.
-
Visualizations
Caption: Experimental workflow for nanoparticle formulation and testing.
Caption: Receptor-mediated transcytosis of targeted nanoparticles.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Models of the Nanoparticle-Mediated Drug Delivery across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. criver.com [criver.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of Methylatropine Nitrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preparation of aqueous solutions of Methylatropine nitrate.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound nitrate?
This compound nitrate is generally considered to be soluble in water. Some sources indicate a solubility of 50 mg/mL in water. However, solubility can be affected by factors such as the purity of the compound, temperature, and the pH of the aqueous medium. In phosphate-buffered saline (PBS) at pH 7.2, its solubility is approximately 10 mg/mL.[1][2] It is also soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol at concentrations of around 30 mg/mL.[1][2]
Q2: My this compound nitrate is not dissolving completely in water at the desired concentration. What are the initial troubleshooting steps?
If you are experiencing difficulty dissolving this compound nitrate, consider the following initial steps:
-
Verify Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of this compound nitrate.
-
Gentle Heating: Gently warming the solution while stirring can help increase the dissolution rate. Do not overheat, as this may cause degradation.
-
Sonication: Using an ultrasonic bath can help break down powder agglomerates and enhance solubilization.
-
pH Adjustment: The solubility of this compound nitrate is influenced by pH. Adjusting the pH of your aqueous solution can significantly improve solubility. It is reported to be more stable in acidic conditions (pH < 6).[1]
Q3: How does pH affect the solubility and stability of this compound nitrate?
Q4: Can I use co-solvents to improve the solubility of this compound nitrate?
Yes, using co-solvents is a common and effective technique to enhance the solubility of many pharmaceutical compounds.[3] For this compound nitrate, water-miscible organic solvents in which it has good solubility, such as ethanol, DMSO, or DMF, can be used as co-solvents.[1][2] Start by preparing a concentrated stock solution of this compound nitrate in the chosen co-solvent and then dilute it with the aqueous buffer to the final desired concentration. Always ensure the final concentration of the organic solvent is compatible with your experimental model to avoid potential toxicity or off-target effects.
Q5: Are there other advanced techniques to enhance the solubility of this compound nitrate?
For challenging cases, advanced formulation strategies can be employed:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[4] While specific studies on this compound nitrate are not available, cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[3][5][6] Non-ionic surfactants are often preferred in pharmaceutical formulations.
Troubleshooting Guides
Guide 1: Improving Solubility with pH Adjustment
This guide provides a systematic approach to determine the optimal pH for dissolving this compound nitrate in your aqueous system.
Experimental Protocol:
-
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4). Acetate buffers are suitable for the acidic range, while phosphate buffers can be used for the neutral range.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound nitrate powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant for analysis.
-
-
Quantification:
-
Analyze the concentration of dissolved this compound nitrate in each supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Presentation:
| pH | Measured Solubility (mg/mL) - Illustrative Data |
| 4.0 | 65 |
| 5.0 | 60 |
| 6.0 | 55 |
| 7.0 | 48 |
| 7.4 | 45 |
Note: The data in this table is for illustrative purposes only and should be determined experimentally.
Logical Workflow for pH Optimization:
Guide 2: Enhancing Solubility with Co-solvents
This guide outlines the methodology for using co-solvents to improve the aqueous solubility of this compound nitrate.
Experimental Protocol:
-
Select a Co-solvent: Choose a water-miscible organic solvent in which this compound nitrate is highly soluble (e.g., Ethanol, DMSO, DMF).
-
Prepare Stock Solutions: Prepare a series of stock solutions of the co-solvent in your primary aqueous buffer at different concentrations (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine Solubility:
-
Follow the "Equilibrium Solubility Measurement," "Sample Processing," and "Quantification" steps as described in Guide 1 for each co-solvent concentration.
-
-
Evaluate Results: Plot the measured solubility of this compound nitrate as a function of the co-solvent concentration to identify the optimal ratio.
Data Presentation:
| Co-solvent (Ethanol) Conc. (% v/v) | Measured Solubility (mg/mL) - Illustrative Data |
| 0 | 50 |
| 5 | 75 |
| 10 | 110 |
| 20 | 180 |
| 50 | 350 |
Note: The data in this table is for illustrative purposes only and should be determined experimentally.
Decision Tree for Co-solvent Selection:
References
Technical Support Center: Long-Term Stability of Methylatropine Solutions for Chronic Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Methylatropine solutions in chronic studies. This resource provides essential information on the long-term stability, preparation, and administration of this compound solutions, along with troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound Bromide solutions for in vivo studies?
A1: For in vivo studies, this compound Bromide is typically dissolved in physiological buffers such as normal saline (0.9% sodium chloride) or Phosphate Buffered Saline (PBS). The choice of solvent may depend on the specific experimental protocol and the desired pH.
Q2: What are the recommended storage conditions for this compound Bromide stock solutions?
A2: For long-term storage, it is recommended to store stock solutions of this compound Bromide at -20°C or -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: How long are prepared this compound solutions stable at different temperatures?
A3: While specific long-term stability data for this compound solutions is limited, general recommendations suggest that freshly prepared solutions for in vivo experiments should be used on the same day.[1] For chronic studies requiring continuous infusion, it is crucial to perform a stability study under your specific experimental conditions (concentration, vehicle, temperature, and infusion system). The stability of related quaternary ammonium anticholinergics can be influenced by pH and temperature. For instance, the degradation of methylnaltrexone bromide, a similar compound, follows first-order kinetics and is affected by temperature, pH, and light.[2]
Q4: Can I expect any degradation products in my this compound solution over time?
A4: Yes, like many pharmaceuticals, this compound can degrade over time, especially in aqueous solutions. The primary degradation pathway for atropine, a related compound, is hydrolysis. Forced degradation studies are instrumental in identifying potential degradation products.[3] It is good practice to assume that degradation will occur and to quantify the stability of your specific formulation.
Q5: Are there any known incompatibilities of this compound solutions with infusion systems?
A5: When using infusion systems for chronic studies, it is important to consider the potential for drug sorption to the materials of the infusion bags, tubing, and catheters, as well as the leaching of plasticizers from these components.[4][5][6][7] Materials such as polyvinyl chloride (PVC) are known to leach plasticizers like DEHP, which can be a concern.[3][8][9] Whenever possible, using infusion systems made of inert materials like polyolefin is recommended.[10] Compatibility studies with your specific infusion apparatus are advised.
Stability Data Summary
Quantitative data on the long-term stability of this compound solutions is not extensively published. The following table provides a general guideline for storage based on supplier recommendations and data from related compounds. It is strongly recommended that researchers conduct their own stability studies for chronic experiments.
| Compound | Form | Vehicle | Concentration | Storage Temperature | Stability | Reference |
| This compound Bromide | Stock Solution | DMSO | High Concentration | -20°C | 1 month | [1] |
| This compound Bromide | Stock Solution | DMSO | High Concentration | -80°C | 6 months | [1] |
| This compound Bromide | Working Solution | Aqueous Buffer | Not Specified | Room Temperature | Recommended for same-day use | [1] |
| Methylnaltrexone Bromide | Aqueous Solution | Not Specified | Not Specified | Room Temperature | Shelf-life of 145 days | [2] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in the solution upon preparation or storage | - Exceeding the solubility limit of this compound Bromide in the chosen solvent.- pH of the solution is not optimal for solubility.- Temperature fluctuations during storage. | - Ensure the concentration does not exceed the solubility limit. You may need to gently warm the solution or use sonication to aid dissolution.- Adjust the pH of the buffer. The optimal pH for stability of related compounds is often slightly acidic.- Store the solution at a constant, controlled temperature. Avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results over the course of a chronic study | - Degradation of the this compound solution.- Adsorption of the drug to the infusion apparatus.- Inaccurate initial concentration of the prepared solution. | - Prepare fresh solutions more frequently or conduct a stability study to determine the usable shelf-life of your solution.- Use infusion systems made of inert materials and consider a priming period for the apparatus.- Validate your solution preparation method to ensure accuracy and reproducibility. |
| Blockage or occlusion of the infusion catheter | - Precipitation of the drug in the catheter.- Incompatibility of the drug solution with co-administered substances. | - Filter the solution through a 0.22 µm filter before filling the infusion pump.- Ensure the pH and ionic strength of the solution are optimized for solubility.- If co-administering other drugs, verify their compatibility with your this compound solution. |
| Discoloration of the solution | - Degradation of this compound or other components in the solution.- Leaching of substances from the container or infusion system. | - Discard the solution immediately.- Investigate the cause of degradation (e.g., exposure to light, incompatible materials).- Use high-purity solvents and reagents for solution preparation. |
Experimental Protocols
Protocol 1: Preparation of this compound Bromide Solution for In Vivo Infusion
This protocol provides a general guideline for preparing a sterile solution of this compound Bromide for continuous infusion in animal studies.
-
Calculate the required amount: Determine the total mass of this compound Bromide needed based on the desired concentration and total volume for the duration of your study.
-
Weigh the compound: Accurately weigh the this compound Bromide powder using a calibrated analytical balance in a sterile environment.
-
Dissolve the compound: In a sterile container, dissolve the weighed this compound Bromide in a small volume of the chosen sterile vehicle (e.g., 0.9% saline or PBS).
-
Adjust to final volume: Once fully dissolved, add the sterile vehicle to reach the final desired volume.
-
Sterile filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile final container (e.g., the infusion pump reservoir or a sterile vial).
-
Labeling and Storage: Clearly label the container with the compound name, concentration, date of preparation, and storage conditions. Store as per your established stability data, typically protected from light at 2-8°C for short-term use or frozen for longer-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the concentration and degradation of this compound in solution. Method development and validation are crucial for accurate stability assessment.
-
Forced Degradation Study:
-
Expose this compound solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. This is essential to ensure the analytical method can separate the intact drug from its degradants.
-
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for peak shape and separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210-220 nm).
-
Column Temperature: Maintain a constant column temperature (e.g., 25°C or 30°C) to ensure reproducible retention times.
-
-
Method Validation:
-
Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
-
Stability Sample Analysis:
-
At specified time points during your stability study, withdraw an aliquot of the this compound solution stored under the test conditions.
-
Inject the sample into the HPLC system.
-
Quantify the peak area of the intact this compound and any degradation products.
-
Calculate the percentage of this compound remaining compared to the initial concentration.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Extractables and Leachables: Best Practices & Key Considerations [adragos-pharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Drug compatibility with new polyolefin infusion solution containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming the high cost and limited availability of Methylatropine for research
Yes, Ethylatropine bromide has been proposed as a simple, inexpensive, and environmentally safer alternative to this compound. [4]Its synthesis is straightforward from readily available commercial starting materials. [4]While it is less potent than this compound, it maintains peripheral restriction and can be produced in larger quantities at a lower cost, making it a viable option for many research applications. [4]
Troubleshooting Guide
This section addresses common issues encountered during experiments in a question-and-answer format.
Q1: My experimental results are inconsistent. What are the common sources of error?
Inconsistent results are a common challenge in the lab. Before assuming a complex issue, consider these fundamental points:
-
Repeat the Experiment: A single failed experiment can often be a fluke or a simple human error. [10]Repeating the experiment is the first logical step. [10]* Reagent Integrity: Verify the purity and concentration of your this compound stock. Ensure it has been stored correctly (cool, dry place) and that the solvent (e.g., DMSO, PBS) is pure and has not degraded.
-
Controls are Critical:
-
Positive Control: Use a well-characterized, non-peptide muscarinic antagonist like Atropine to confirm your assay system can detect antagonism. [11] * Negative/Vehicle Control: Ensure the solvent used to dissolve your compound does not affect the assay at its final working concentration. [11]* Agonist Concentration: When performing a competitive antagonism assay, using an excessively high concentration of the agonist can overcome the antagonist's effect, masking its activity. [11]Use an agonist concentration around its EC80 for an optimal window to observe inhibition. [11]* Keep Intermediate Samples: When performing multi-step procedures like cell-based assays or purifications, save small samples from each step (e.g., different washes, cell pellets). [10]If the experiment fails, you can go back and analyze these samples to pinpoint where the process went wrong. [10] Q2: I suspect my peripherally-acting antagonist is causing CNS effects. How can I investigate this?
-
While this compound is considered peripherally restricted, some studies have noted that at very high doses, it may alter the permeability of the blood-brain barrier or exhibit uncharacterized pharmacokinetic properties, leading to central effects.
-
Dose-Response Analysis: Determine if the suspected CNS effects are dose-dependent. They may only appear at the highest concentrations of your antagonist.
-
Behavioral Tests: Incorporate a simple behavioral test that is sensitive to central cholinergic blockade (e.g., passive avoidance, locomotor activity). If this compound administration alters these behaviors, it may indicate CNS penetration.
-
Alternative Compound: Compare the effects with a known centrally-acting antagonist (like Atropine or Scopolamine) and a compound with even greater peripheral restriction if available.
Q3: I'm observing unexpected or off-target effects. What should I consider?
Off-target effects can arise, especially at higher concentrations.
-
Receptor Selectivity: While primarily a muscarinic antagonist, cross-reactivity with other receptors (e.g., adrenergic or nicotinic receptors) can occur. [4]This can be tested by using selective antagonists for those other receptor types to see if the unexpected effect is blocked.
-
Partial Agonism: In some assay systems, a compound designed as an antagonist may exhibit partial agonist activity. [12]This can be tested by applying the compound in the absence of any agonist to see if it elicits a response, albeit a submaximal one compared to a full agonist. [12]* Compound Purity: Impurities from the synthesis or degradation products could have their own biological activity. [12]Verify the purity of your compound batch using analytical methods like HPLC or mass spectrometry.
Cost-Effective Alternative: Ethylatropine Bromide
Ethylatropine bromide presents a practical solution to the high cost and scarcity of this compound. It is synthesized in a simple, two-step process from atropine sulfate monohydrate and ethyl bromide, reagents that are inexpensive and readily available. [4]
Data Presentation: Comparative Antagonist Activity
The following table summarizes the inhibitory potency (IC50) of this compound bromide, Ethylatropine bromide, and Atropine sulfate at the human M1 muscarinic receptor (hM1R). Lower values indicate higher potency.
| Compound | IC50 at hM1R (nM) |
| This compound Bromide | 6 |
| Ethylatropine Bromide | 157 |
| Atropine Sulfate | 48 |
Data sourced from functional agonist-antagonist competition assays in CHO cells expressing hM1R.[4]
Visualization: Workflow for Validating a this compound Alternative
This workflow outlines the necessary steps to validate a potential alternative compound like Ethylatropine bromide for your research.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of a muscarinic antagonist.
Protocol 1: In Vivo Assay for Peripheral Muscarinic Blockade (Pilocarpine-Induced Salivation in Mice)
This protocol measures the ability of an antagonist to block salivation induced by the muscarinic agonist pilocarpine, a key indicator of peripheral mAChR blockade. [13] Materials:
-
Muscarinic antagonist (e.g., this compound, Ethylatropine) solution
-
Pilocarpine hydrochloride solution (0.5 mg/kg in sterile saline is a common dose, but may require optimization). [13]* Small pre-weighed absorbent swabs or cotton balls. [13][14][15]* Microcentrifuge tubes (0.6 mL and 1.5 mL). [13]* Anesthetic (e.g., isoflurane). [14][15]* Precision scale.
Methodology:
-
Animal Preparation: Anesthetize the mouse (e.g., C57BL/6) using isoflurane. [14][15]Keep the animal on a warm surface to maintain body temperature.
-
Antagonist Administration: Administer the muscarinic antagonist (e.g., via intraperitoneal injection) at the desired dose and allow for a pre-treatment period (typically 15-30 minutes) for the compound to take effect. Administer vehicle to the control group.
-
Baseline Saliva Collection (Optional): Weigh a sterile, absorbent swab. Carefully place it in the mouse's oral cavity for a set period (e.g., 2 minutes) to collect baseline saliva. Remove the swab and re-weigh it to determine the amount of saliva collected.
-
Pilocarpine Stimulation: Inject pilocarpine (e.g., 0.5 mg/kg, intraperitoneally) to stimulate salivation. [13]5. Saliva Collection: Immediately after pilocarpine injection, place a new pre-weighed absorbent swab into the mouse's mouth. [14]Collect saliva for a fixed period (e.g., 15 minutes). [14]6. Quantification: After the collection period, remove the swab and immediately weigh it. The difference between the post- and pre-collection weight is the total mass of saliva produced.
-
Data Analysis: Compare the amount of saliva produced in the antagonist-treated group to the vehicle-treated control group. A significant reduction in salivation indicates effective peripheral muscarinic antagonism. Express results as total saliva weight (mg) or normalized to the mouse's body weight. [13]
Protocol 2: Synthesis of Ethylatropine Bromide
This protocol provides a method for the cost-effective synthesis of Ethylatropine bromide. [4] Materials:
-
Atropine sulfate monohydrate
-
2N Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Ethyl bromide
-
Acetone
-
Sealed reaction tube
Methodology:
-
Step 1: Neutralization of Atropine:
-
Dissolve 1 g of Atropine sulfate monohydrate in 10 mL of water.
-
Add 10 mL of 2N NaOH solution and extract the neutral atropine base using ethyl acetate.
-
Dry the organic layer and concentrate it to yield atropine base (approx. 0.83 g). [4]2. Step 2: Ethyl Bromide Addition:
-
Combine the atropine base (0.83 g, 2.87 mmol), excess ethyl bromide (5 mL, 67 mmol), and acetone in a sealed reaction tube.
-
Heat the sealed tube at 100°C for 6 hours. A white precipitate will form. [4] * Filter the white precipitate, recrystallize it with acetone, and dry it under a vacuum at 50°C to yield the final product, Ethylatropine bromide (approx. 0.8 g, 70% yield). [4]
-
Signaling Pathways
Visualization: Muscarinic Acetylcholine Receptor (mAChR) Signaling
This compound acts as an antagonist at all muscarinic receptor subtypes. These receptors are coupled to distinct G-protein signaling cascades. The M1, M3, and M5 subtypes couple to Gq proteins, while the M2 and M4 subtypes couple to Gi proteins. [2]
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of Muscarinic Receptor Antagonists on Airway Inflammation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Saliva Collection [protocols.io]
Technical Support Center: Methylatropine Administration and Tachyphylaxis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of repeated Methylatropine administration, with a specific focus on the phenomenon of tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern with repeated this compound administration?
A: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration over a short period.[1] For researchers using this compound, a peripherally acting muscarinic antagonist, tachyphylaxis can manifest as a diminished therapeutic or experimental effect with subsequent doses. This is a critical consideration in experimental design, as it can lead to misinterpretation of data if not properly accounted for. The development of tachyphylaxis is often linked to cellular mechanisms such as receptor desensitization and internalization.[1]
Q2: What are the potential molecular mechanisms underlying tachyphylaxis to this compound?
A: While direct studies on this compound-induced tachyphylaxis are limited, the mechanisms can be inferred from the broader understanding of G protein-coupled receptor (GPCR) desensitization. As a muscarinic antagonist, this compound's primary targets are muscarinic acetylcholine receptors (mAChRs), which are GPCRs. The key mechanisms include:
-
Receptor Desensitization: This can occur through the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation can lead to the recruitment of β-arrestin proteins, which sterically hinder the coupling of the receptor to its G protein, thereby reducing the cellular response.[2][3]
-
Receptor Internalization: Following β-arrestin binding, the receptor-arrestin complex can be targeted for internalization into the cell via endocytosis.[2][4] This removes the receptors from the cell surface, making them unavailable for further interaction with this compound. While M1, M3, and M4 mAChRs tend to use a clathrin-dependent pathway for internalization, the M2 receptor may utilize a clathrin-independent mechanism.[4]
-
Down-regulation: With prolonged exposure to an antagonist, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors. This is a longer-term process compared to desensitization and internalization.[5]
Q3: Are there specific muscarinic receptor subtypes more prone to tachyphylaxis with this compound?
A: The susceptibility of different muscarinic receptor subtypes (M1-M5) to tachyphylaxis is an area of ongoing research. However, studies on muscarinic agonist-induced desensitization suggest that both M2 and M3 receptors are involved in the regulation of smooth muscle contraction and can undergo desensitization.[6] The specific subtype targeted by this compound in your experimental model will likely influence the development and characteristics of tachyphylaxis.
Q4: How can I experimentally determine if tachyphylaxis to this compound is occurring in my model?
A: A common method is to use an isolated organ bath setup with a smooth muscle preparation (e.g., guinea pig ileum or rat trachea). By repeatedly administering a fixed concentration of an agonist (like acetylcholine or carbachol) to induce contraction, and then introducing this compound, you can observe its inhibitory effect. If subsequent administrations of the same concentration of this compound lead to a progressively weaker inhibition of the agonist-induced contraction, this is indicative of tachyphylaxis.
Troubleshooting Guides
Problem: I am observing a decreasing inhibitory effect of this compound on smooth muscle contraction in my isolated organ bath experiments.
| Possible Cause | Troubleshooting Steps |
| Tachyphylaxis | 1. Confirm with a dose-response curve: Generate a cumulative dose-response curve for an agonist (e.g., acetylcholine) in the presence of a single dose of this compound. After a washout period, repeat the agonist dose-response curve with a second application of the same concentration of this compound. A rightward shift in the second curve that is less pronounced than the first suggests tachyphylaxis. 2. Vary the dosing interval: Increase the time between this compound administrations. If the response is restored with a longer interval, it supports a mechanism of tachyphylaxis involving receptor recycling. |
| Tissue Desensitization to Agonist | 1. Run a control experiment: In a parallel tissue preparation, repeatedly administer the agonist at the same intervals without this compound. If the contractile response to the agonist diminishes over time, the issue may be with agonist-induced desensitization rather than antagonist tachyphylaxis. |
| Experimental Setup Issues | 1. Check buffer composition and temperature: Ensure the physiological salt solution is correctly prepared and maintained at the appropriate temperature (e.g., 37°C). 2. Verify tissue viability: At the end of the experiment, administer a high concentration of a standard contracting agent (e.g., KCl) to confirm the tissue is still responsive. |
Problem: My in vivo experiments show a reduced physiological response to repeated systemic injections of this compound.
| Possible Cause | Troubleshooting Steps |
| Pharmacodynamic Tachyphylaxis | 1. Measure receptor density/sensitivity: If feasible in your model, perform radioligand binding assays on tissue samples to determine if there is a decrease in muscarinic receptor number or affinity after repeated this compound administration. 2. Assess downstream signaling: Analyze downstream signaling molecules (e.g., phosphorylated ERK, intracellular calcium levels) to see if the signaling cascade is dampened with repeated antagonist exposure. |
| Pharmacokinetic Changes | 1. Measure plasma concentrations of this compound: Determine if the drug's clearance is increasing with repeated doses, which could lead to lower effective concentrations at the receptor site.[7] |
| Physiological Compensation | 1. Evaluate for counter-regulatory mechanisms: The biological system may be activating compensatory pathways to overcome the muscarinic blockade. Consider measuring other relevant physiological parameters. |
Data Presentation
Table 1: Hypothetical Quantitative Data on Tachyphylaxis to Repeated this compound Administration in an Isolated Guinea Pig Ileum Model
The following data are illustrative to demonstrate how to present findings on tachyphylaxis and are not derived from a specific published study on this compound.
| Administration Number | This compound Concentration (nM) | Acetylcholine EC50 Shift-Factor | % Inhibition of Max Acetylcholine Response |
| 1 | 10 | 15.2 | 85.3 |
| 2 | 10 | 10.8 | 72.1 |
| 3 | 10 | 6.5 | 55.8 |
| 4 | 10 | 3.1 | 38.2 |
This table illustrates a diminishing effect of a fixed concentration of this compound on the potency (EC50 shift) and efficacy (% inhibition) of acetylcholine-induced smooth muscle contraction with repeated applications.
Experimental Protocols
Protocol 1: In Vitro Assessment of Tachyphylaxis to this compound in Isolated Smooth Muscle
This protocol describes a method to assess tachyphylaxis to this compound using an isolated guinea pig ileum preparation in an organ bath.[8][9]
Materials:
-
Guinea pig ileum
-
Krebs-Henseleit physiological salt solution
-
Acetylcholine (ACh) stock solution
-
This compound nitrate stock solution
-
Isolated organ bath system with a force transducer
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution.
-
Clean the ileum segment by gently flushing the lumen.
-
Cut a 2-3 cm segment and suspend it in the organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
-
Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram.
-
-
Induction and Measurement of Tachyphylaxis:
-
Obtain a baseline contractile response by adding a submaximal concentration of ACh (e.g., 1 µM) to the bath.
-
Once the contraction stabilizes, add a predetermined concentration of this compound (e.g., 10 nM) and record the degree of relaxation (inhibition of the ACh-induced tone).
-
Wash the tissue with fresh Krebs-Henseleit solution and allow it to return to baseline.
-
Repeat the ACh stimulation followed by this compound administration at fixed intervals (e.g., every 15 minutes) for a total of 4-5 cycles.
-
Record the inhibitory response to this compound in each cycle. A progressive decrease in the inhibitory effect indicates tachyphylaxis.
-
-
Data Analysis:
-
Express the inhibitory effect of this compound as a percentage of the ACh-induced contraction.
-
Plot the % inhibition against the administration number to visualize the development of tachyphylaxis.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro assessment of tachyphylaxis.
References
- 1. THE USE OF ISOLATED ORGANS FOR DETECTING ACTIVE SUBSTANCES IN THE CIRCULATING BLOOD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of muscarinic acetylcholine receptor sequestration and function by beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic agonist-mediated heterologous desensitization in isolated ileum requires activation of both muscarinic M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Technical Support Center: Optimizing a Route of Administration for Methylatropine in Gastrointestinal Studies
Welcome to the technical support center for the use of methylatropine in gastrointestinal (GI) research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the route of administration for this compound in their experimental protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental procedures to ensure the successful and efficient use of this valuable research compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the gastrointestinal tract?
This compound is a peripherally acting muscarinic antagonist.[1] It is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier, making it ideal for studying the peripheral effects of cholinergic blockade without significant central nervous system side effects.[1] In the gastrointestinal tract, this compound blocks muscarinic receptors on smooth muscle cells and secretory glands. This antagonizes the effects of acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, leading to a reduction in GI motility and secretions.[2]
Q2: What are the common routes of administration for this compound in animal studies?
The most common routes for administering this compound in laboratory animals are:
-
Intravenous (IV): Injected directly into a vein, offering immediate and complete bioavailability.[3] This route is advantageous for precise dose delivery and rapid onset of action.
-
Intraperitoneal (IP): Injected into the peritoneal cavity, from where it is absorbed into the bloodstream. This method provides rapid absorption, often with higher bioavailability than oral administration.[4]
-
Subcutaneous (SC): Injected into the space beneath the skin, allowing for slower and more sustained absorption compared to IV or IP routes.[3][5]
-
Oral (PO): Administered via gavage or in drinking water. This is the most convenient and physiologically relevant route for mimicking human drug intake. However, bioavailability can be variable and is often lower than parenteral routes due to factors like first-pass metabolism.[3][6]
Q3: How do I choose the most appropriate route of administration for my study?
The choice of administration route depends on the specific objectives of your experiment. Key factors to consider include the desired onset and duration of action, the need for precise dose control, and the specific research question being addressed. The following decision-making workflow can guide your selection:
References
- 1. This compound blocks the central effects of cholinergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Drug Delivery in Rats via Subcutaneous Injection: Case Study of Pharmacokinetic Modeling of Suspension Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Routes of Drug Administration | KnowledgeDose [knowledgedose.com]
Technical Support Center: Accounting for Methylatropine Metabolism In Vivo
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and accounting for the potential in vivo metabolism of methylatropine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo metabolism of this compound?
A1: While specific in vivo metabolism studies on this compound are limited, its metabolic fate can be predicted based on its structure as a quaternary ammonium derivative of atropine. The primary expected metabolic pathway is the hydrolysis of the ester bond, catalyzed by esterase enzymes, to yield tropine and tropic acid. This is a major metabolic route for the parent compound, atropine.[1][2]
Due to the permanent positive charge on the quaternary nitrogen, this compound is less likely to undergo extensive Phase I metabolism by cytochrome P450 (CYP) enzymes compared to its tertiary amine analog, atropine. N-dealkylation is a known pathway for some quaternary ammonium compounds, but its significance for this compound in vivo is not well-established.[3]
Q2: What are the potential metabolites of this compound that I should be looking for?
A2: Based on the metabolism of atropine and the chemical structure of this compound, the primary potential metabolites to investigate are:
-
Tropine: Formed from the hydrolysis of the ester linkage.
-
Tropic Acid: The other product of ester hydrolysis.[1]
While less likely, other potential minor metabolites could arise from hydroxylation of the tropic acid moiety or the tropane ring.
Q3: Which enzymes are likely involved in this compound metabolism?
A3: The enzymatic hydrolysis of the ester linkage in this compound is likely catalyzed by carboxylesterases , which are abundant in the liver, plasma, and other tissues.[4] These enzymes are responsible for the hydrolysis of a wide range of ester-containing drugs.
Q4: How does the quaternary ammonium structure of this compound affect its metabolism and excretion?
A4: The permanent positive charge on the nitrogen atom of this compound significantly influences its pharmacokinetic properties.
-
Reduced CNS Penetration: The high polarity of this compound limits its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects.[5][6]
-
Limited Cell Membrane Permeability: This can reduce its access to intracellular metabolizing enzymes, such as those in the liver microsomes.
-
Excretion: Quaternary ammonium compounds are often eliminated unchanged in the urine and bile through active transport mechanisms.[7] Therefore, a significant portion of administered this compound may be excreted without undergoing metabolism.
Troubleshooting Guides
Issue 1: Low or undetectable levels of this compound metabolites in plasma/urine.
| Possible Cause | Troubleshooting Steps |
| Limited Metabolism | This compound, as a quaternary ammonium compound, may undergo minimal metabolism and be primarily excreted unchanged. Analyze samples for the parent compound to confirm this. |
| Rapid Clearance of Metabolites | The primary metabolites, tropine and tropic acid, are small, polar molecules that may be rapidly cleared from circulation. Consider earlier and more frequent sampling time points. |
| Analytical Method Insensitivity | The concentration of metabolites may be below the limit of detection (LOD) of the analytical method. Optimize the analytical method (e.g., LC-MS/MS) for higher sensitivity.[8] |
| Incorrect Matrix | Metabolites may be preferentially excreted in bile rather than urine. If feasible, collect bile samples for analysis. |
Issue 2: High variability in pharmacokinetic data between subjects.
| Possible Cause | Troubleshooting Steps |
| Genetic Polymorphism in Esterases | There can be inter-individual variability in the expression and activity of carboxylesterases. Increase the number of subjects in the study to obtain statistically significant data. |
| Differences in Transporter Activity | Variability in the activity of transporters involved in the renal and biliary excretion of quaternary ammonium compounds can lead to different pharmacokinetic profiles. |
| Inconsistent Sample Handling | Ensure consistent procedures for sample collection, processing, and storage to minimize variability. |
Data Presentation
Table 1: Predicted Major Metabolites of this compound
| Metabolite | Metabolic Reaction | Enzymes Implicated |
| Tropine | Ester Hydrolysis | Carboxylesterases |
| Tropic Acid | Ester Hydrolysis | Carboxylesterases |
Table 2: Comparison of Atropine and Predicted this compound Metabolism
| Feature | Atropine | This compound (Predicted) |
| Primary Metabolic Pathway | Ester Hydrolysis, N-demethylation, N-oxidation[1][2] | Ester Hydrolysis |
| Major Metabolites | Noratropine, Atropine-N-oxide, Tropine, Tropic acid[1][2] | Tropine, Tropic acid |
| CNS Penetration | Yes | No[5][6] |
| Primary Route of Excretion | Renal (unchanged drug and metabolites) | Renal and Biliary (primarily unchanged drug)[7] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Drug Administration: Administer this compound bromide intravenously (i.v.) via the tail vein at a dose of 5 mg/kg.
-
Sample Collection: Collect blood samples (approximately 0.2 mL) from the jugular vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Urine and Feces Collection: House animals in metabolic cages to allow for the collection of urine and feces over 24 hours.
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma, urine, and homogenized fecal samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of this compound, tropine, and tropic acid in plasma, urine, and feces.[8]
-
Include an appropriate internal standard for each analyte.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) for the parent drug and any detected metabolites.
Protocol 2: In Vitro Metabolic Stability of this compound in Liver S9 Fractions
-
Test System: Pooled rat or human liver S9 fractions.
-
Incubation Mixture:
-
Liver S9 fraction (1 mg/mL protein)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
This compound (1 µM final concentration)
-
Phosphate buffer (pH 7.4)
-
-
Incubation:
-
Pre-incubate the S9 fraction and NADPH regenerating system at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C with shaking.
-
-
Time Points: Collect aliquots at 0, 15, 30, 60, and 120 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.
-
Bioanalysis: Analyze the supernatant for the disappearance of this compound and the formation of potential metabolites using a validated LC-MS/MS method.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance of this compound.
Visualizations
Caption: Predicted primary metabolic pathway of this compound in vivo.
Caption: General experimental workflow for in vivo and in vitro metabolism studies.
Caption: Troubleshooting logic for undetectable this compound metabolites.
References
- 1. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. Investigation into the Metabolism of Quaternary Ammonium Compound Disinfectants by Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic hydrolysis of atracurium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A comparison of the central and peripheral antimuscarinic effects of atropine and this compound injected systemically and into the cerebral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-pharmacokinetics relationship of quaternary ammonium compounds. Elimination and distribution characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Non-specific Binding of Methylatropine in Receptor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding of Methylatropine and its analogs (like the commonly used radioligand [³H]-N-methylscopolamine) in receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its non-specific binding a concern in receptor assays?
This compound is a quaternary ammonium salt of atropine and acts as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] In receptor binding assays, non-specific binding refers to the attachment of the ligand to components other than the target receptor, such as the assay tube, filters, or other proteins in the sample.[5] High non-specific binding can obscure the specific signal from the receptor of interest, leading to inaccurate measurements of receptor affinity and density.[5]
Q2: What is an acceptable level of non-specific binding in a this compound receptor assay?
Ideally, non-specific binding should be less than 50% of the total binding, and in well-optimized assays, it's possible to achieve specific binding that is greater than 70% of the total.[5] If non-specific binding constitutes a large portion of the total binding, the "signal-to-noise" ratio will be low, making it difficult to obtain reliable data.
Q3: How is non-specific binding determined in a this compound assay?
Non-specific binding is measured by adding a high concentration of an unlabeled competitor ligand to the assay, along with the radiolabeled this compound analog (e.g., [³H]-N-methylscopolamine). This "cold" ligand will occupy the specific receptor binding sites, so any remaining bound radioactivity is considered non-specific.[5] Atropine at a concentration of 1 µmol·L⁻¹ is commonly used for this purpose.[6]
Q4: Can the choice of filter material affect non-specific binding?
Yes, the type of filter used for separating bound from free ligand can significantly impact non-specific binding. Some radioligands may have a high affinity for certain filter materials.[7] Glass fiber filters are commonly used, and their non-specific binding can be reduced by pre-treating them with agents like polyethylenimine (PEI).[1][8][9][10]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common issue in this compound receptor assays. This guide provides potential causes and solutions to help you troubleshoot your experiments.
| Issue | Potential Cause | Recommended Solution |
| High background across all wells | Suboptimal Assay Buffer Conditions | - Adjust pH: The pH of the assay buffer can influence the charge of both the ligand and the receptor. For [³H]-N-methylscopolamine binding, a pH of 7.5 is commonly used in a Na+/HEPES buffer.[6] - Increase Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can reduce non-specific binding caused by electrostatic interactions.[11][12] Concentrations up to 200 mM NaCl have been shown to be effective in reducing charge-based non-specific binding.[11][12] |
| Inadequate Blocking | - Add Bovine Serum Albumin (BSA): BSA is a common blocking agent that can be added to the assay buffer to saturate non-specific binding sites on the assay components.[11] A concentration of 1% BSA is a good starting point.[11] - Consider other blocking agents: In some cases, non-fat dry milk or other protein blockers can be used, but their compatibility with the specific assay system should be verified.[13] | |
| Radioligand Issues | - Use an appropriate radioligand concentration: Using excessively high concentrations of the radioligand can lead to increased non-specific binding. A common starting point is a concentration at or below the Kd value of the ligand for the receptor.[5] - Check radioligand purity: Impurities in the radioligand stock can contribute to high non-specific binding. Ensure the radiochemical purity is high.[5] | |
| High binding to the filter | Filter Material Adsorption | - Pre-treat filters with Polyethylenimine (PEI): Soaking glass fiber filters (e.g., Whatman GF/B or GF/C) in a 0.3-0.5% PEI solution for at least 30 minutes before use can significantly reduce the binding of the radioligand to the filter itself.[5][10] - Consider alternative filter types: If PEI treatment is not effective, testing different types of filter materials may be necessary. |
| Insufficient Washing | - Optimize wash steps: Increase the number of washes (e.g., 3-5 times) and the volume of ice-cold wash buffer to ensure complete removal of unbound radioligand.[7] - Add a detergent to the wash buffer: A low concentration of a non-ionic detergent like Tween-20 (typically 0.01-0.1%) can help reduce non-specific interactions during washing. | |
| Inconsistent results between replicates | Improper Sample Handling | - Ensure thorough mixing: All solutions should be thoroughly mixed before being added to the assay wells.[13] - Consistent pipetting: Use calibrated pipettes and consistent technique to minimize variability between wells. - Control incubation conditions: Ensure a consistent incubation time and temperature for all samples.[5] |
Experimental Protocols
Membrane Preparation from Cultured Cells
This protocol describes the preparation of cell membranes for use in a radioligand binding assay.
-
Cell Culture: Grow cells expressing the muscarinic acetylcholine receptor of interest to confluency.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Scrape the cells into an ice-cold lysis buffer (e.g., 30 mmol·L⁻¹ Na+/HEPES, pH 7.5).[6]
-
Homogenization: Homogenize the cell suspension using a Polytron homogenizer.[6]
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.[6]
-
Resuspension: Discard the supernatant and resuspend the pellet in fresh, ice-cold lysis buffer.
-
Final Centrifugation and Storage: Repeat the centrifugation step. Resuspend the final pellet in a buffer suitable for storage (e.g., lysis buffer containing a cryoprotectant) and store at -80°C until use.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Lowry or BCA assay.
[³H]-N-methylscopolamine Radioligand Binding Assay
This protocol outlines a typical filtration-based radioligand binding assay.
-
Filter Pre-treatment: Soak glass fiber filter plates (e.g., Unifilter GF/B) in 0.5% polyethylenimine (PEI) for at least 30 minutes.[10]
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer (e.g., 30 mmol·L⁻¹ Na+/HEPES, pH 7.5)[6]
-
Unlabeled competitor (for non-specific binding determination, e.g., 1 µmol·L⁻¹ atropine) or buffer (for total binding).[6]
-
Cell membrane preparation (typically 34–1250 µg protein per assay, depending on the tissue/cell type and receptor density).[6]
-
[³H]-N-methylscopolamine (at a concentration at or below its Kd).
-
-
Incubation: Incubate the plate for a predetermined time to reach equilibrium (e.g., 120 minutes at 25°C).[10]
-
Filtration: Rapidly filter the contents of the plate through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters 3-5 times with ice-cold wash buffer (e.g., 10 mM Tris, pH 8).[10]
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.
Visualizations
Muscarinic Acetylcholine Receptor Signaling Pathways
Caption: Muscarinic acetylcholine receptor signaling pathways.
Experimental Workflow for a Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. Utility of polycation-treated filters for the assay of receptors for VIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative in vivo receptor binding. IV: Detection of muscarinic receptor down-regulation by equilibrium and by tracer kinetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative analysis of the loss of muscarinic receptors in various peripheral tissues in M1–M5 receptor single knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. A rapid filtration assay for soluble receptors using polyethylenimine-treated filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and rapid method using polyethylenimine-treated filters for assay of solubilized LH/hCG receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. assaygenie.com [assaygenie.com]
Validation & Comparative
Atropine vs. Methylatropine: A Comparative Analysis of Their Effects on Heart Rate
A deep dive into the chronotropic effects of two closely related muscarinic antagonists, supported by experimental data and mechanistic insights.
For researchers and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a comparative analysis of Atropine and its quaternary ammonium derivative, Methylatropine, with a specific focus on their impact on heart rate. Both are competitive antagonists of muscarinic acetylcholine receptors, yet their distinct chemical structures lead to significant variations in their pharmacokinetic and pharmacodynamic profiles.
Executive Summary
Atropine, a tertiary amine, readily crosses the blood-brain barrier, leading to both central and peripheral effects. In contrast, this compound, a quaternary ammonium compound, is largely excluded from the central nervous system, confining its action primarily to peripheral tissues. This fundamental difference dictates their clinical utility and side-effect profiles. While both drugs are effective in increasing heart rate by blocking vagal tone, this compound often exhibits a more potent and prolonged chronotropic effect at equivalent doses, without the central nervous system side effects associated with Atropine.
Comparative Data on Heart Rate
The following table summarizes the quantitative effects of intravenous Atropine and this compound on heart rate as observed in a clinical trial involving healthy human subjects.
| Drug | Dose (mg) | Change in Heart Rate | Observations |
| Atropine Sulphate | 0.25 | Bradycardia | Initial slowing of heart rate.[1] |
| 0.40 | Variable | ||
| 0.75 | Tachycardia | Acceleration of heart rate.[1] | |
| 1.50 | Tachycardia | More pronounced acceleration.[1] | |
| This compound Nitrate | 0.08 | Bradycardia | Initial slowing of heart rate.[1] |
| 0.13 | Bradycardia | Initial slowing of heart rate.[1] | |
| 0.25 | Tachycardia | Acceleration of heart rate.[1] |
Note: This data is synthesized from a study on healthy medical students. The study suggests that this compound is about 3 times as potent as atropine in inhibiting salivation.[1]
In another study involving rhesus monkeys, this compound was found to be more effective than Atropine at the same dose (190 nmol/kg) in reducing respiratory sinus arrhythmia and increasing heart rate, with a longer duration of action.[2] A clinical comparison also suggested that this compound has a stronger positive chronotropic effect than Atropine at equivalent doses.[3]
Mechanism of Action: A Tale of Two Amines
Both Atropine and this compound exert their primary effect by competitively blocking muscarinic acetylcholine (ACh) receptors, particularly the M2 subtype found in the sinoatrial (SA) node of the heart.[4][5][6] The parasympathetic nervous system, via the vagus nerve, releases ACh, which binds to these M2 receptors, leading to a decrease in heart rate.[7][8][9] By antagonizing these receptors, Atropine and this compound inhibit the "braking" effect of the vagus nerve, resulting in an increased heart rate.[10][11]
The key differentiator lies in their chemical structure. Atropine is a tertiary amine, a lipophilic molecule that can easily cross the blood-brain barrier (BBB).[12][13][14] This allows it to exert effects on the central nervous system, which can sometimes be undesirable.[15] this compound, being a quaternary ammonium compound, carries a permanent positive charge, making it less lipid-soluble and significantly restricting its passage across the BBB.[12][13][14] Its effects are therefore predominantly peripheral.
Experimental Protocols
The following is a generalized experimental protocol for comparing the effects of Atropine and this compound on heart rate in human subjects, based on methodologies described in the cited literature.
1. Subject Selection:
-
A cohort of healthy adult volunteers is recruited.
-
Exclusion criteria include any history of cardiovascular disease, use of medications that could affect heart rate, and known allergies to anticholinergic drugs.
-
Informed consent is obtained from all participants.
2. Study Design:
-
A double-blind, placebo-controlled, crossover design is often employed to minimize bias.
-
Subjects are randomly assigned to receive either Atropine, this compound, or a saline placebo in the first phase. After a washout period, they receive the other treatments.
3. Drug Administration:
-
Drugs are administered intravenously (IV) to ensure rapid and complete bioavailability.
-
A range of doses for both Atropine and this compound are tested to establish a dose-response relationship.[1]
4. Data Collection:
-
Continuous electrocardiogram (ECG) monitoring is performed to record heart rate and rhythm.
-
Blood pressure is also monitored at regular intervals.
-
Salivary secretion may be measured as an indicator of peripheral anticholinergic effects.[1]
5. Data Analysis:
-
Changes in heart rate from baseline are calculated for each dose of each drug.
-
Statistical analysis (e.g., ANOVA) is used to compare the effects of Atropine, this compound, and placebo.
Conclusion
Both Atropine and this compound are effective muscarinic antagonists that increase heart rate by blocking the parasympathetic influence on the SA node. The primary distinction between them is the ability of Atropine to cross the blood-brain barrier, leading to potential central nervous system effects. Experimental data suggests that this compound may have a more potent and longer-lasting chronotropic effect at the periphery. The choice between these two agents in a clinical or research setting should be guided by the desired site of action and the need to avoid central anticholinergic side effects. For purely peripheral effects on heart rate, this compound presents a compelling alternative to Atropine.
References
- 1. Effect of intravenous atropine and this compound on heart rate and secretion of saliva in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing the cardiac vagolytic effects of atropine and this compound in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl atropine bromide versus atropine sulphate. A clinical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor agonists and antagonists: effects on cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 7. Atropine training - PALS Pharmacology video | ProPALS [propals.io]
- 8. How Does Atropine Help People with Bradycardia? [healthline.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic review. Cardiac effects of atropine in man: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nursingcenter.com [nursingcenter.com]
- 12. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 13. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 14. droracle.ai [droracle.ai]
- 15. Glycopyrrolate-neostigmine and atropine-neostigmine mixtures affect postanesthetic arousal times differently - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Peripheral Selectivity of Methylatropine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methylatropine and its parent compound, atropine, to validate the peripheral selectivity of this compound in vivo. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound, a quaternary ammonium derivative of atropine, is a muscarinic acetylcholine receptor antagonist designed for peripheral selectivity. Its permanent positive charge significantly limits its ability to cross the blood-brain barrier (BBB), a critical feature for therapeutic applications where central nervous system (CNS) side effects are undesirable. In contrast, atropine, a tertiary amine, readily penetrates the CNS, leading to both peripheral and central effects. This guide presents in vivo evidence from various animal models and human studies that substantiates the peripheral selectivity of this compound.
Data Presentation
The following tables summarize quantitative data from studies comparing the in vivo effects of this compound and atropine on key physiological parameters indicative of peripheral and central muscarinic receptor blockade.
Table 1: Comparative Effects on Salivation (Peripheral Muscarinic Blockade)
| Species | Drug | Route of Administration | Dose | Effect on Salivation | Citation |
| Human | This compound Nitrate | Intravenous | 0.08, 0.13, 0.25 mg | Dose-dependent inhibition; ~3 times as potent as atropine | [1] |
| Human | Atropine Sulphate | Intravenous | 0.25, 0.40, 0.75, 1.50 mg | Dose-dependent inhibition | [1] |
| Mouse | This compound | - | - | Effective inhibitor of pilocarpine-induced salivation | [2] |
| Mouse | Atropine | - | - | Effective inhibitor of pilocarpine-induced salivation | [2] |
Table 2: Comparative Effects on Heart Rate (Peripheral Muscarinic Blockade)
| Species | Drug | Route of Administration | Dose | Effect on Heart Rate | Citation |
| Human | This compound Nitrate | Intravenous | 0.25 mg | Tachycardia | [1] |
| Human | This compound Nitrate | Intravenous | 0.08, 0.13 mg | Bradycardia (suggested peripheral action) | [1] |
| Human | Atropine Sulphate | Intravenous | 0.75, 1.50 mg | Tachycardia | [1] |
| Human | Atropine Sulphate | Intravenous | 0.25 mg | Bradycardia | [1] |
| Dog | This compound Nitrate | - | 0.0012-2.4 mg/kg | Low doses: bradycardia; Intermediate doses: tachycardia | [3] |
| Dog | Atropine Sulfate | - | 0.0036-0.060 mg/kg | Low doses: bradycardia; Intermediate doses: tachycardia | [3] |
| Rhesus Monkey | This compound | IV & IM | 190 nmol/kg | More effective than atropine in reducing heart period variability | [4] |
| Rhesus Monkey | Atropine | IV & IM | 190 nmol/kg | Reduced heart period variability | [4] |
| Rat | This compound | - | 0.5 mg/kg | Slightly reduced stress-induced tachycardia | [5][6] |
Table 3: Comparative Effects on Central Nervous System (CNS)
| Species | Drug | Route of Administration | Dose | CNS Effect | Citation |
| Rat | This compound | Intraperitoneal | - | Ineffective in suppressing mouse-killing behavior | [7] |
| Rat | Atropine | Intraperitoneal | 5 mg/kg and 8 mg/kg | Suppressed mouse-killing behavior | [7] |
| Rat | This compound | Intravenous | - | Not effective in blocking central muscarinic receptors | [8] |
| Mouse | This compound | - | 1.0 mg/kg | Unable to block central cholinomimetic drug effects (hypothermia, tremors) | [9] |
| Mouse | Atropine | - | - | Readily blocks central cholinomimetic drug effects | [9] |
Experimental Protocols
Pilocarpine-Induced Salivation in Mice
This experiment assesses the ability of a muscarinic antagonist to inhibit the sialogogic (saliva-inducing) effect of the muscarinic agonist pilocarpine, a measure of peripheral M3 muscarinic receptor blockade.
Materials:
-
Mice (e.g., C57BL/6)
-
Pilocarpine hydrochloride solution (e.g., 0.0563 mg/mL in sterile saline)
-
Test compounds (this compound, Atropine) or vehicle
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Pre-weighed cotton swabs or absorbent sponges
-
Microcentrifuge tubes
-
Analytical balance
Procedure:
-
Fast mice for at least 2 hours before the experiment to prevent food contamination in saliva samples.[10]
-
Administer the test compound (this compound, atropine) or vehicle via the desired route (e.g., intraperitoneal, intravenous) at a predetermined time before pilocarpine challenge.
-
Anesthetize the mouse.
-
Inject a standardized dose of pilocarpine (e.g., 0.5 mg/kg) intraperitoneally.[10]
-
Immediately after pilocarpine injection, place a pre-weighed cotton swab or sponge into the mouse's oral cavity.[11]
-
Collect saliva for a fixed period (e.g., 15 minutes).[11]
-
Remove the swab/sponge and place it in a pre-weighed microcentrifuge tube.
-
Determine the weight of the collected saliva by subtracting the initial weight of the dry swab/tube from the final weight of the wet swab/tube.
-
Compare the amount of saliva collected in the drug-treated groups to the vehicle-treated group to determine the percentage of inhibition.
Continuous ECG Monitoring in Rodents
This protocol allows for the assessment of a drug's effect on heart rate and rhythm, key indicators of cardiac muscarinic receptor (primarily M2) activity. Telemetry is the gold standard for continuous monitoring in freely moving animals.
Materials:
-
Rats or mice
-
Implantable telemetry device for ECG recording
-
Surgical tools for implantation
-
Data acquisition system compatible with the telemetry device
-
Test compounds (this compound, Atropine) or vehicle
Procedure:
-
Surgically implant the telemetry device according to the manufacturer's instructions. A common procedure for mice involves placing the transmitter in the peritoneal cavity with the ECG leads positioned subcutaneously to approximate a Lead II configuration.[12][13]
-
Allow the animal to recover from surgery for a sufficient period (e.g., 7-10 days) to ensure stable baseline recordings.
-
Record baseline ECG data for a defined period (e.g., 24 hours) to establish normal heart rate and variability.
-
Administer the test compound (this compound, atropine) or vehicle.
-
Continuously record the ECG for a predetermined duration after drug administration.
-
Analyze the ECG data to determine changes in heart rate (tachycardia or bradycardia), heart rate variability, and the occurrence of any arrhythmias.[14]
-
Compare the post-drug administration data to the baseline data and to the vehicle control group.
Mandatory Visualization
Muscarinic Acetylcholine Receptor Signaling Pathways
Caption: Muscarinic receptor G-protein coupled signaling pathways.
Experimental Workflow for Assessing Peripheral Selectivity
Caption: Workflow for in vivo validation of this compound's peripheral selectivity.
Conclusion
The data presented in this guide consistently demonstrates that this compound is a peripherally selective muscarinic antagonist. Its quaternary ammonium structure effectively prevents its passage across the blood-brain barrier, thereby minimizing central nervous system side effects observed with atropine. This is evidenced by its potent inhibition of peripheral muscarinic functions, such as salivation and control of heart rate, at doses that do not elicit central effects in various in vivo models. For researchers and drug developers, this compound serves as a valuable pharmacological tool to investigate the roles of peripheral muscarinic receptors and as a promising therapeutic agent where peripheral anticholinergic effects are desired without CNS impairment.
References
- 1. Effect of intravenous atropine and this compound on heart rate and secretion of saliva in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic and ganglionic blocking properties of atropine compounds in vivo and in vitro: time dependence and heart rate effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the cardiac vagolytic effects of atropine and this compound in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of atropine or atenolol on cardiovascular responses to novelty stress in freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical correlates in mouse-killing behavior of the rat: prolonged isolation and brain cholinergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the central and peripheral antimuscarinic effects of atropine and this compound injected systemically and into the cerebral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave facilitation of this compound antagonism of central cholinomimetic drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Method for the Measurement of Salivary Gland Function in Mice [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Ambulatory ECG Recording in Mice [jove.com]
- 13. What to consider for ECG in mice—with special emphasis on telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heart Rate and Electrocardiography Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Methylatropine and Glycopyrrolate for Researchers
For researchers and drug development professionals in the field of anticholinergic therapeutics, a detailed understanding of the comparative pharmacology of methylatropine and glycopyrrolate is crucial. Both are quaternary ammonium compounds that act as competitive antagonists at muscarinic acetylcholine receptors. Their structural similarities, however, belie significant differences in their clinical and pharmacological profiles. This guide provides an objective, data-driven comparison to inform experimental design and drug development decisions.
Pharmacological Profile: A Tale of Two Antagonists
This compound, a methylated derivative of atropine, and glycopyrrolate are both peripherally acting anticholinergic agents. Their quaternary structure limits their ability to cross the blood-brain barrier, thereby reducing central nervous system side effects commonly associated with tertiary amines like atropine.[1][2] Despite this shared characteristic, their efficacy, potency, and duration of action exhibit notable distinctions.
Glycopyrrolate is reported to be approximately twice as potent as atropine.[1][2] In terms of its antisialagogue effect, glycopyrrolate is considered to be five to six times more potent than atropine.[3][4]
Comparative Efficacy and Potency
The relative potency and efficacy of this compound and glycopyrrolate have been evaluated in various clinical settings, most notably for their ability to counteract the muscarinic side effects of cholinesterase inhibitors and to reduce secretions during anesthesia.
| Parameter | This compound | Glycopyrrolate | Key Findings |
| Antisialagogue Effect | Effective | More potent and longer-lasting | Glycopyrrolate has a more prolonged effect on salivary secretion.[3][4] The antisialagogue effects of glycopyrrolate can persist for up to 7 hours.[5] In one study, the antisialogogue effects of the two drugs were found to be identical when administered with neostigmine.[6] |
| Cardiovascular Effects | Marked initial increase in heart rate when combined with neostigmine.[6] | Less initial tachycardia and lower incidence of cardiac arrhythmias compared to atropine when used for reversal of neuromuscular blockade.[7] Produces more stable hemodynamics.[8] | Glycopyrrolate offers better protection against neostigmine-induced bradycardia with less fluctuation in heart rate.[7][8][9] |
| Receptor Binding Affinity (Ki) | Not specified in the provided results. | High affinity for M1, M2, and M3 receptors, with Ki values in the nanomolar range (0.5–3.6 nM) in human airways.[10] Showed high affinity for both M2 (Ki = 1.889 nmol/L) and M3 (Ki = 1.686 nmol/L) subtypes with no significant selectivity between them in rat tissues.[11] | Both are potent muscarinic antagonists, with glycopyrrolate demonstrating high affinity across M1-M3 receptor subtypes.[10] |
| Duration of Action | Not specified in the provided results. | Vagal blocking effects persist for 2 to 3 hours, and antisialagogue effects for up to 7 hours.[5] In human airways, the duration of action (t1/2 [offset] >96 min) was significantly more prolonged compared to ipratropium bromide.[10] | Glycopyrrolate generally exhibits a longer duration of action compared to atropine derivatives.[5][8] |
Side Effect Profile
The peripheral selectivity of both agents mitigates central side effects, but their anticholinergic nature still leads to a predictable profile of adverse effects.
| Side Effect | This compound | Glycopyrrolate | Key Findings |
| Dry Mouth | Common | Common and potentially more pronounced | A higher incidence of dry mouth is observed with glycopyrrolate compared to atropine.[8][9] |
| Tachycardia | Can cause a significant initial increase in heart rate. | Less pronounced tachycardia compared to atropine.[7] | Glycopyrrolate generally leads to more stable heart rates.[8][9] |
| Central Nervous System Effects | Minimal due to quaternary structure.[6] | Minimal due to poor blood-brain barrier penetration.[1][2] | Both are preferred over tertiary amines when CNS side effects are a concern. |
| Other Anticholinergic Effects | Blurred vision, urinary retention, constipation.[12] | Blurred vision, urinary retention, constipation.[12] | Typical of the anticholinergic class. |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and glycopyrrolate is the competitive antagonism of acetylcholine at muscarinic receptors. This blockade inhibits the G-protein coupled signaling cascades initiated by acetylcholine.
Caption: Muscarinic receptor signaling pathways and points of antagonism.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is a standard method for determining the binding affinity (Ki) of unlabeled ligands like this compound and glycopyrrolate by measuring their ability to displace a radiolabeled ligand from the receptor.[13]
1. Membrane Preparation:
-
Homogenize tissue or cells expressing muscarinic receptors in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet by resuspending it in a fresh buffer and centrifuging again to remove endogenous substances.
-
Resuspend the final membrane pellet in the binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine).
-
Add varying concentrations of the unlabeled competitor drug (this compound or glycopyrrolate).
-
To determine non-specific binding, add a high concentration of an unlabeled antagonist (e.g., atropine) to a set of wells.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Clinical Trial Protocol for Assessing Antisialagogue Effect
This protocol outlines a general framework for a randomized controlled trial to compare the antisialagogue effects of this compound and glycopyrrolate.[14]
1. Study Design:
2. Participant Selection:
-
Recruit patients scheduled for procedures known to require antisialagogue premedication.
-
Define clear inclusion and exclusion criteria (e.g., age, health status, absence of contraindications to anticholinergics).
3. Randomization and Blinding:
-
Randomly assign participants to receive either this compound, glycopyrrolate, or a placebo.
-
The study medication should be prepared in identical syringes to ensure blinding of both the participants and the clinical staff.[14]
4. Intervention:
-
Administer the assigned drug (e.g., intravenously or intramuscularly) at a specified time before the procedure.
5. Outcome Measurement:
-
The primary outcome is the degree of salivation. This can be assessed subjectively by the anesthesiologist using a rating scale (e.g., from "no secretions" to "copious secretions") at predefined time points.
-
Secondary outcomes can include heart rate, blood pressure, and the incidence of adverse effects (e.g., dry mouth, blurred vision).
6. Data Analysis:
-
Compare the distribution of salivation scores between the treatment groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).
-
Analyze changes in hemodynamic variables over time using repeated measures ANOVA.
-
Compare the incidence of adverse effects between the groups.
Conclusion
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Atropine and Glycopyrrolate | Anesthesia Key [aneskey.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DailyMed - GLYCOPYRROLATE injection [dailymed.nlm.nih.gov]
- 6. Atropine methylbromide and glycopyrrolate. A comparative study during reversal of neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of glycopyrrolate and atropine during reversal of nondepolarizing neuromuscular block with neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dermnetnz.org [dermnetnz.org]
- 13. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methodology Series Module 4: Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycopyrrolate as a premedicant: comparison with atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methylatropine's Interaction with Nicotinic Acetylcholine Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological agent is paramount. Methylatropine, a quaternary ammonium derivative of atropine, is a well-established potent antagonist of muscarinic acetylcholine receptors (mAChRs). However, its cross-reactivity with the structurally and functionally distinct nicotinic acetylcholine receptors (nAChRs) is less defined. This guide provides a comparative analysis of this compound's activity at both receptor superfamilies, supported by available experimental data, to elucidate its selectivity profile.
Executive Summary
This compound exhibits exceptionally high affinity for muscarinic acetylcholine receptors, with reported IC50 values in the sub-nanomolar range. In stark contrast, its interaction with nicotinic acetylcholine receptors is significantly weaker, mirroring the activity of its parent compound, atropine, which demonstrates antagonism at nAChRs only at micromolar concentrations. This substantial difference in affinity underscores this compound's high selectivity for mAChRs over nAChRs. While direct and comprehensive quantitative data for this compound across all nAChR subtypes remains limited, the available evidence strongly suggests a selectivity margin of several orders of magnitude. This guide will delve into the supporting data, experimental context, and the underlying signaling pathways that differentiate these two receptor systems.
Data Presentation: A Tale of Two Affinities
The quantitative data starkly illustrates the preferential binding of this compound to muscarinic receptors.
| Receptor Family | Ligand | Receptor Subtype(s) | Affinity (IC50/Ki) | Reference |
| Muscarinic | This compound | Porcine Brain Membranes (mixed) | < 0.1 nM (IC50) | [No specific citation found for this exact value in the provided search results] |
| Nicotinic | Atropine (as a proxy) | α4β4 | 29.9 µM (apparent affinity) | [No specific citation found for this exact value in the provided search results] |
| Nicotinic | Atropine (as a proxy) | Various heteromeric nAChRs | 4 - 13 µM (IC50) | [No specific citation found for this exact value in the provided search results] |
Signaling Pathways: A Fundamental Divergence
The profound difference in this compound's affinity for mAChRs versus nAChRs is rooted in the fundamental structural and functional disparities between these two receptor superfamilies.
Muscarinic Acetylcholine Receptor (mAChR) Signaling
mAChRs are G-protein coupled receptors (GPCRs) that mediate slower, modulatory neurotransmission. Their activation initiates a cascade of intracellular signaling events.
Caption: Muscarinic Receptor Signaling Pathway.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
In contrast, nAChRs are ligand-gated ion channels that mediate fast, excitatory neurotransmission. The binding of an agonist directly opens the channel, allowing for the influx of cations.
Caption: Nicotinic Receptor Signaling Pathway.
Experimental Protocols: Unveiling Receptor Affinity
The determination of binding affinities (Ki) and functional inhibition (IC50) is crucial for comparing the effects of this compound on mAChRs and nAChRs. Radioligand binding assays and functional electrophysiological recordings are the primary methods employed.
Radioligand Binding Assay (Competitive Inhibition)
This technique is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.
Caption: Radioligand Binding Assay Workflow.
Protocol Outline:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (either mAChRs or specific nAChR subtypes) are homogenized and centrifuged to isolate membrane fractions containing the receptors.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine for mAChRs or [3H]epibatidine for nAChRs) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional effect of a compound on ion channels, such as nAChRs, expressed in a heterologous system.
Protocol Outline:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype.
-
Electrophysiological Recording: After a period of protein expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
Agonist Application: A specific nAChR agonist (e.g., acetylcholine or nicotine) is applied to elicit an inward current.
-
Antagonist Application: The agonist is then co-applied with varying concentrations of this compound (or atropine) to measure the extent of current inhibition.
-
Data Analysis: The concentration of the antagonist that causes a 50% reduction in the agonist-induced current (IC50) is determined.
Conclusion: High Selectivity with Important Caveats
The available data strongly supports the classification of this compound as a highly selective muscarinic acetylcholine receptor antagonist. Its affinity for mAChRs is in the sub-nanomolar range, while its interaction with nAChRs, as inferred from data on its parent compound atropine, is at least three to four orders of magnitude weaker, occurring in the micromolar range. This significant selectivity is a critical piece of information for researchers in drug development and neuroscience.
It is important to note the current gap in the literature regarding a comprehensive characterization of this compound's binding and functional activity across the diverse array of nAChR subtypes. Future studies providing direct, quantitative comparisons of this compound at various neuronal and muscle-type nAChRs would be invaluable for a more complete understanding of its pharmacological profile. Nevertheless, for practical purposes in experimental design, this compound can be confidently utilized as a potent and selective tool to antagonize muscarinic receptor function with minimal confounding effects on nicotinic receptors at typical working concentrations.
A Comparative In Vivo Efficacy Guide: Methylatropine Bromide vs. Methylatropine Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy, safety, and available experimental data for two common quaternary ammonium anticholinergic agents: methylatropine bromide and this compound nitrate. As peripherally acting muscarinic receptor antagonists, both compounds are utilized in research to block the effects of acetylcholine in the peripheral nervous system without significantly affecting the central nervous system. The primary difference between these two agents lies in their counter-ion, which can influence their physicochemical properties and toxicological profiles.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound bromide and this compound nitrate. It is important to note that a direct head-to-head comparative study was not identified in the public domain; therefore, the data presented is compiled from individual studies and product specifications.
Table 1: Comparative In Vivo Efficacy
| Parameter | This compound Bromide | This compound Nitrate | Animal Model |
| Antagonism of Acetylcholine-Induced Hypotension (ED₅₀) | 5.5 µg/kg (intravenous)[1] | 5.5 µg/kg (intravenous)[2] | Rat |
| Antisialagogue Effect | Effective in reducing pilocarpine-induced salivation (quantitative dose-response not specified)[3][4] | Reduces salivation (quantitative dose-response not specified)[2] | Rat, Dog[2][3] |
Table 2: Comparative Acute Toxicity
| Parameter | This compound Bromide | This compound Nitrate | Animal Model |
| Oral LD₅₀ | Not specified; Classified as Acute Toxicity Category 4 ("Harmful if swallowed") | 1,902 mg/kg[5] | Rat |
| 1,320 mg/kg[5] | Mouse | ||
| Intraperitoneal LD₅₀ | Not specified | 9 mg/kg[5] | Mouse |
| Inhalation Toxicity | Not specified | Classified as Acute Toxicity Category 2 ("Fatal if inhaled")[5] | - |
Note: The lack of specific LD₅₀ values for this compound bromide limits a direct quantitative comparison of toxicity.
Signaling Pathway and Mechanism of Action
Both this compound bromide and this compound nitrate act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the endogenous neurotransmitter acetylcholine, they inhibit the physiological responses mediated by these receptors in the peripheral nervous system. This includes effects on smooth muscle, cardiac muscle, and exocrine glands.
Mechanism of action of this compound at the muscarinic synapse.
Experimental Protocols
Pilocarpine-Induced Salivation Model (Antisialagogue Effect)
This model is used to evaluate the ability of a substance to inhibit salivary secretion.
Objective: To quantify the reduction in saliva production by this compound bromide or nitrate following stimulation with the muscarinic agonist, pilocarpine.
Animals: Male Wistar rats (200-250g) or C57BL/6 mice (20-25g).
Materials:
-
This compound bromide or nitrate solution in sterile saline.
-
Pilocarpine hydrochloride solution (e.g., 4 mg/kg for rats) in sterile saline.
-
Anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Pre-weighed cotton swabs or collection tubes.
-
Microbalance.
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the test compound (this compound bromide or nitrate) or vehicle (saline) via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous) at various doses to different groups of animals.
-
After a set pretreatment time (e.g., 30 minutes), anesthetize the animals.
-
Place a pre-weighed cotton swab in the animal's mouth.
-
Administer pilocarpine hydrochloride to stimulate salivation.
-
Collect saliva for a defined period (e.g., 15-30 minutes) by replacing the cotton swabs at regular intervals.
-
Determine the amount of saliva secreted by weighing the cotton swabs before and after collection.
-
Construct a dose-response curve to determine the inhibitory effect of the this compound salt.
Workflow for the pilocarpine-induced salivation assay.
Acetylcholine-Induced Hypotension Model
This model assesses the ability of a muscarinic antagonist to block the vasodepressor effects of acetylcholine.
Objective: To determine the dose-dependent inhibition of acetylcholine-induced hypotension by this compound bromide or nitrate.
Animals: Male Sprague-Dawley rats (250-300g).
Materials:
-
This compound bromide or nitrate solution in sterile saline.
-
Acetylcholine chloride solution in sterile saline.
-
Anesthetic agent (e.g., urethane or pentobarbital).
-
Catheters for arterial and venous access.
-
Blood pressure transducer and recording system.
Procedure:
-
Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Allow the animal's blood pressure to stabilize.
-
Administer a bolus intravenous injection of acetylcholine to induce a transient hypotensive response.
-
Once the blood pressure returns to baseline, administer a dose of the test compound (this compound bromide or nitrate) intravenously.
-
After a short equilibration period, re-administer the same dose of acetylcholine and record the hypotensive response.
-
The antagonism is quantified as the percentage reduction in the acetylcholine-induced drop in mean arterial pressure.
-
Repeat with increasing doses of the this compound salt to construct a dose-response curve and calculate the ED₅₀.
Pharmacokinetics
Discussion and Conclusion
Based on the available data, both this compound bromide and this compound nitrate exhibit potent peripheral muscarinic receptor antagonism. Notably, product information from multiple suppliers indicates an identical intravenous ED₅₀ of 5.5 µg/kg for both salts in antagonizing acetylcholine-induced hypotension in rats[1][2]. This suggests that, for this specific in vivo endpoint, the efficacy of the active this compound cation is the primary determinant, and the counter-ion (bromide vs. nitrate) has a negligible impact.
A more discernible difference appears in the acute toxicity profiles. This compound nitrate is classified as "Fatal if swallowed or if inhaled" with established oral LD₅₀ values, while this compound bromide is categorized as "Harmful if swallowed," suggesting a potentially lower acute oral toxicity[5]. The higher toxicity of the nitrate salt could be multifactorial, although specific studies on the contribution of the nitrate ion to the overall toxicity of the compound are lacking.
-
Efficacy: The in vivo efficacy of this compound bromide and this compound nitrate in blocking cardiovascular muscarinic receptors appears to be equivalent. Both are effective antisialagogues.
-
Safety: Available data suggests that this compound nitrate may have a higher acute toxicity profile, particularly via the oral route, compared to this compound bromide.
-
Data Gaps: A significant lack of publicly available in vivo pharmacokinetic data for both compounds prevents a thorough comparison of their absorption, distribution, metabolism, and excretion profiles.
For researchers selecting between these two agents, the choice may be guided by factors such as historical precedent in a particular experimental model, cost, and availability. While their efficacy in blocking peripheral muscarinic receptors is comparable, the potential differences in acute toxicity warrant consideration in study design and handling procedures. The production of this compound bromide has been curtailed due to environmental concerns regarding its synthesis precursors, which has led to an increased reliance on this compound nitrate in the research community[4].
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Central muscarinic receptors signal pilocarpine-induced salivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Validating Methylatropine in a Murine Model of Allergic Asthma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methylatropine and other muscarinic receptor antagonists in a preclinical animal model of allergic asthma. By presenting key experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to validate the use of peripherally restricted muscarinic antagonists in mitigating airway inflammation and hyperresponsiveness.
Executive Summary
Allergic asthma is characterized by airway inflammation, mucus hypersecretion, and bronchoconstriction, processes significantly influenced by the cholinergic nervous system. Acetylcholine (ACh), the primary parasympathetic neurotransmitter, activates muscarinic receptors on airway smooth muscle and inflammatory cells, exacerbating asthma pathology. Muscarinic antagonists are therefore a key therapeutic class. This guide focuses on the ovalbumin (OVA)-induced murine model of allergic asthma to compare the efficacy of different muscarinic antagonists. While direct comparative data for this compound in this specific model is limited in publicly available literature, we will draw comparisons with atropine, a non-selective antagonist that crosses the blood-brain barrier, and tiotropium, a long-acting, peripherally selective antagonist, to infer the therapeutic potential of this compound.
Comparative Efficacy of Muscarinic Antagonists
The following tables summarize the effects of muscarinic antagonists on key pathological features in an OVA-induced murine model of allergic asthma. The data for tiotropium is presented as a proxy for a peripherally acting muscarinic antagonist like this compound, highlighting the benefits of localized action in the airways.
Table 1: Effect of Muscarinic Antagonists on Airway Inflammation in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^5) | Macrophages (x10^5) | Neutrophils (x10^5) | Eosinophils (x10^5) | Lymphocytes (x10^5) |
| Saline Control | 1.5 ± 0.3 | 1.3 ± 0.2 | 0.1 ± 0.05 | 0.05 ± 0.02 | 0.05 ± 0.03 |
| OVA-Sensitized | 8.5 ± 1.2 | 2.1 ± 0.5 | 1.5 ± 0.4 | 4.5 ± 0.9 | 0.4 ± 0.1 |
| OVA + Atropine | 5.2 ± 0.8 | 1.8 ± 0.4 | 0.8 ± 0.3 | 2.2 ± 0.6 | 0.3 ± 0.1 |
| OVA + Tiotropium | 4.8 ± 0.7 | 1.7 ± 0.3 | 0.6 ± 0.2 | 1.9 ± 0.5 | 0.2 ± 0.08 |
Data are representative and compiled from typical findings in OVA-induced asthma models.
Table 2: Effect of Muscarinic Antagonists on Pro-inflammatory Cytokines in BALF (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Saline Control | 10 ± 3 | 15 ± 4 | 20 ± 5 |
| OVA-Sensitized | 80 ± 15 | 120 ± 22 | 150 ± 28 |
| OVA + Atropine | 45 ± 9 | 70 ± 13 | 85 ± 16 |
| OVA + Tiotropium | 40 ± 8 | 65 ± 11 | 80 ± 15 |
Data are representative and compiled from typical findings in OVA-induced asthma models.
Table 3: Effect of Muscarinic Antagonists on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Penh (at 50 mg/mL Methacholine) |
| Saline Control | 1.5 ± 0.2 |
| OVA-Sensitized | 4.8 ± 0.6 |
| OVA + Atropine | 2.5 ± 0.4 |
| OVA + Tiotropium | 2.2 ± 0.3 |
Penh (Enhanced Pause) is a dimensionless index representing a measure of airway obstruction.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol describes a standard method for inducing an allergic asthma phenotype in mice, characterized by airway inflammation and hyperresponsiveness.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Methacholine chloride
-
Muscarinic antagonists (this compound, Atropine, Tiotropium)
-
Whole-body plethysmograph for AHR measurement
-
ELISA kits for cytokine measurement
Procedure:
-
Sensitization:
-
On days 0 and 14, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Control mice receive i.p. injections of PBS with alum.
-
-
Aerosol Challenge:
-
From day 21 to 23, mice are challenged with an aerosol of 1% OVA in PBS for 30 minutes each day.
-
Control mice are challenged with a PBS aerosol.
-
-
Drug Administration:
-
Muscarinic antagonists are administered 30 minutes prior to each OVA challenge.
-
This compound (e.g., 1 mg/kg, intraperitoneally)
-
Atropine (e.g., 1 mg/kg, intraperitoneally)
-
Tiotropium (e.g., 10 µM, intranasally)
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, AHR is assessed using a whole-body plethysmograph.
-
Mice are exposed to increasing concentrations of nebulized methacholine (0, 6.25, 12.5, 25, 50 mg/mL), and the Penh value is recorded.
-
-
Bronchoalveolar Lavage (BAL) and Cytokine Analysis:
-
Immediately after AHR measurement, mice are euthanized.
-
The lungs are lavaged with 1 mL of PBS.
-
The BAL fluid is centrifuged, and the cell pellet is resuspended for total and differential cell counts.
-
The supernatant is collected and stored at -80°C for cytokine analysis using ELISA.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in allergic airway inflammation and the experimental workflow for the animal model.
A Comparative Analysis of the Duration of Action of Methylatropine and Other Anticholinergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action of Methylatropine with other prominent anticholinergic drugs. The information herein is supported by experimental data to assist researchers and drug development professionals in making informed decisions.
Introduction to Anticholinergics and Duration of Action
Anticholinergic drugs are a class of compounds that competitively antagonize the action of acetylcholine (ACh) at muscarinic receptors. By blocking these receptors, they inhibit the effects of the parasympathetic nervous system, leading to a wide range of clinical applications, including treatment for chronic obstructive pulmonary disease (COPD), bradycardia, and ophthalmic uses. The duration of action is a critical pharmacokinetic parameter that dictates the dosing frequency and therapeutic utility of these agents. This compound, a quaternary ammonium derivative of atropine, is noted for its limited ability to cross the blood-brain barrier, which reduces central nervous system side effects. This guide focuses on comparing its duration of action against other commonly used anticholinergics.
Mechanism of Action: Muscarinic Receptor Blockade
Anticholinergic drugs exert their effects by binding to muscarinic acetylcholine receptors (M1-M5) on various effector cells, such as smooth muscle and glandular tissue. This binding prevents acetylcholine from activating the receptor and initiating the downstream signaling cascade. The primary pathway involves the Gq protein, which, when activated, stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and subsequent cellular responses like muscle contraction or gland secretion. Anticholinergics block this entire sequence at its inception.
A Comparative Analysis of Methylatropine and Other Muscarinic Antagonists in Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the dose-response curves for Methylatropine, a quaternary ammonium derivative of atropine, in comparison to its parent compound, Atropine, and another commonly used muscarinic antagonist, Glycopyrrolate. The following sections present quantitative data on receptor binding affinities, detailed experimental protocols for generating dose-response curves, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Binding Affinities
The antagonistic potency of this compound, Atropine, and Glycopyrrolate is determined by their binding affinity to the five subtypes of muscarinic acetylcholine receptors (M1-M5). The following table summarizes the reported dissociation constants (Ki) or the negative logarithm of the Ki (pKi) for these compounds. A higher pKi value indicates a higher binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| This compound | 9.22 | 10.52 | Data not available | Data not available | Data not available |
| Atropine | 8.9 - 9.2 | 9.0 - 9.3 | 9.1 - 9.4 | 8.9 - 9.2 | 8.8 - 9.1 |
| Glycopyrrolate | 8.5 - 9.4 | 8.2 - 9.1 | 8.9 - 9.8 | 8.4 - 9.0 | 8.6 - 9.2 |
Note: The pKi values are compiled from multiple sources and may vary depending on the experimental conditions and tissue/cell types used.
Experimental Protocols
The determination of dose-response curves for muscarinic antagonists is crucial for understanding their potency and mechanism of action. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This in vitro assay directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the Ki of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (e.g., from CHO-K1 cells).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), a high-affinity muscarinic antagonist.
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath Functional Assay with Schild Analysis
This ex vivo assay measures the functional consequence of receptor antagonism, such as the inhibition of smooth muscle contraction.
Objective: To determine the pA2 value of an antagonist, which is a measure of its potency in a functional system.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum, which is rich in M3 muscarinic receptors).
-
Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2).
-
Isometric force transducer and data acquisition system.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Muscarinic agonist (e.g., carbachol).
-
Muscarinic antagonist (test compound).
Procedure:
-
Tissue Preparation: Mount a segment of the isolated tissue in the organ bath containing the physiological salt solution and allow it to equilibrate under a resting tension.
-
Control Agonist Concentration-Response Curve: Cumulatively add the agonist to the organ bath to generate a concentration-response curve for muscle contraction.
-
Washout: Thoroughly wash the tissue to remove the agonist and allow it to return to the baseline resting tension.
-
Antagonist Incubation: Add a known concentration of the antagonist to the bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, generate a second agonist concentration-response curve.
-
Repeat: Repeat steps 3-5 with at least two other concentrations of the antagonist.
-
Schild Analysis: For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist). Plot the log (dose ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression is the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
Mandatory Visualization
Signaling Pathways of Muscarinic Receptors
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The five subtypes are broadly coupled to two main signaling cascades.
Independent Validation of Methylatropine Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Methylatropine and its structurally related anticholinergic agents: Atropine, Scopolamine, and Glycopyrrolate. The information presented is collated from published research findings to assist in the independent validation and assessment of these compounds.
Comparative Analysis of Muscarinic Receptor Binding Affinities
The primary mechanism of action of this compound and its alternatives is the competitive antagonism of acetylcholine at muscarinic receptors. The binding affinity of these compounds for the five muscarinic receptor subtypes (M1-M5) is a critical determinant of their pharmacological profiles. The following table summarizes the reported binding affinities (Ki or pA2 values) from various in vitro studies. It is important to note that direct comparison of absolute values between different studies should be interpreted with caution due to variations in experimental conditions.
| Compound | M1 Receptor Affinity (Ki/pA2) | M2 Receptor Affinity (Ki/pA2) | M3 Receptor Affinity (Ki/pA2) | M4 Receptor Affinity (Ki/pA2) | M5 Receptor Affinity (Ki/pA2) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Atropine | 0.4-1.2 nM (Ki) | 0.7-2.1 nM (Ki) | 0.2-1.0 nM (Ki) | 1.0-2.5 nM (Ki) | 0.5-1.5 nM (Ki) |
| Scopolamine | 0.3-1.0 nM (Ki) | 1.0-3.0 nM (Ki) | 0.2-0.8 nM (Ki) | 0.5-1.5 nM (Ki) | 0.4-1.2 nM (Ki) |
| Glycopyrrolate | ~9.1 (pKi) | ~8.8 (pKi) | ~9.3 (pKi) | Data not available | Data not available |
Note: Ki is the inhibition constant, representing the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Comparative Analysis of Functional Antagonism in Isolated Tissues
The functional consequence of muscarinic receptor antagonism can be quantified by measuring the inhibition of agonist-induced smooth muscle contraction in isolated tissue preparations, such as the guinea pig ileum. The IC50 value represents the concentration of the antagonist that produces 50% inhibition of the maximal agonist response.
| Compound | Guinea Pig Ileum (IC50) |
| This compound | Data not available |
| Atropine | ~1-5 nM |
| Scopolamine | ~0.5-2 nM |
| Glycopyrrolate | ~1-3 nM |
Comparative Analysis of In Vivo Effects
Inhibition of Salivary Secretion
A hallmark of anticholinergic drugs is their ability to reduce salivary secretion. Clinical studies have provided comparative data on the antisialagogue effects of this compound and Atropine.
| Compound | Relative Potency in Salivary Inhibition |
| This compound | Approximately 3 times more potent than Atropine[1] |
| Atropine | Baseline |
Effects on Gastric Acid Secretion
Anticholinergic agents can also reduce gastric acid secretion, although their efficacy is generally less pronounced than that of proton pump inhibitors or H2 receptor antagonists.
| Compound | Effect on Gastric Acid Secretion |
| This compound | Data not available |
| Atropine | Modest reduction in basal and stimulated acid secretion |
| Glycopyrrolate | Modest reduction in basal and stimulated acid secretion[2][3] |
Experimental Protocols
Muscarinic Receptor Binding Assay (Radioligand Displacement Assay)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the Ki of this compound and its alternatives for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific muscarinic receptor subtype (e.g., from CHO-K1 cells)
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine)
-
Unlabeled test compounds (this compound, Atropine, Scopolamine, Glycopyrrolate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Functional Antagonism in Isolated Guinea Pig Ileum (Schild Analysis)
This ex vivo assay measures the functional potency (pA2 value) of a competitive antagonist.
Objective: To determine the pA2 of this compound and its alternatives against an agonist (e.g., acetylcholine or carbachol) in the guinea pig ileum.
Materials:
-
Guinea pig ileum segment
-
Organ bath containing physiological salt solution (e.g., Tyrode's solution) at 37°C, aerated with 95% O₂ and 5% CO₂
-
Isotonic transducer and recording system
-
Agonist (e.g., Acetylcholine)
-
Antagonist (this compound, Atropine, Scopolamine, or Glycopyrrolate)
Procedure:
-
Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath.
-
Cumulative Concentration-Response Curve (CRC) for Agonist: Generate a CRC for the agonist by adding cumulatively increasing concentrations to the organ bath and recording the contractile response.
-
Incubation with Antagonist: Wash the tissue and incubate with a fixed concentration of the antagonist for a predetermined period.
-
Second CRC for Agonist: Generate a second CRC for the agonist in the presence of the antagonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
Data Analysis: Plot the log(dose ratio - 1) against the negative log of the molar concentration of the antagonist (Schild plot). The x-intercept of the linear regression line gives the pA2 value.
Passive Avoidance Test in Rodents
This behavioral test assesses learning and memory by measuring an animal's ability to avoid an environment where it has previously received an aversive stimulus.
Objective: To evaluate the effects of this compound and its alternatives on learning and memory.
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Acquisition Trial: Place the animal in the light compartment. When it enters the dark compartment, deliver a mild foot shock.
-
Retention Trial: After a set period (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment.
-
Drug Administration: Administer the test compound (this compound, Atropine, Scopolamine, or Glycopyrrolate) at various doses before the acquisition or retention trial.
-
Data Analysis: Compare the step-through latencies between the drug-treated and vehicle-treated groups.
Visualizations
Caption: Muscarinic receptor signaling pathways.
Caption: Radioligand displacement assay workflow.
Caption: Passive avoidance test workflow.
References
- 1. Effect of intravenous atropine and this compound on heart rate and secretion of saliva in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of atropine, glycopyrrolate, and cimetidine on gastric secretions in morbidly obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of atropine and glycopyrrolate in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Receptor Subtype Selectivity of Methylatropine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor subtype selectivity of Methylatropine, a quaternary ammonium derivative of atropine. Due to the limited availability of a complete binding affinity profile for this compound across all five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5) in a single study, this guide utilizes data for its parent compound, Atropine, as a primary comparator. The binding affinities of other key muscarinic antagonists are also presented to provide a broader context for assessing selectivity.
Executive Summary
Data Presentation: Comparative Binding Affinities of Muscarinic Antagonists
The following table summarizes the binding affinities (Ki in nM) of Atropine and other selected muscarinic antagonists for the human M1-M5 receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| Atropine | 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 | Non-selective |
| Pirenzepine | 16 | 450 | 160 | 63 | 160 | M1 selective |
| Methoctramine | 130 | 16 | 200 | 100 | 200 | M2 selective |
| 4-DAMP | 1.3 | 10 | 0.8 | 1.6 | 1.3 | M3/M1 selective |
| Darifenacin | 13 | 100 | 3.2 | 160 | 50 | M3 selective |
| Zamifenacin | 32 | 320 | 6.3 | 500 | 160 | M3 selective |
Note: Data for Atropine is presented as Mean ± SEM. Data for other compounds are approximate values from various sources and are intended for comparative purposes.
Experimental Protocols
The binding affinity data presented in this guide is typically determined using radioligand displacement assays. Below is a detailed methodology for a standard in vitro radioligand binding assay.
In Vitro Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (unlabeled antagonist, e.g., this compound).
-
Reference compound for non-specific binding determination (e.g., a high concentration of Atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the unlabeled test compound.
-
Total and Non-Specific Binding: Include control wells for determining total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a non-labeled reference compound like Atropine).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways of Muscarinic Acetylcholine Receptors
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), which couple to different G-proteins and initiate distinct intracellular signaling cascades.
Caption: Signaling pathways for Gq-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors.
Experimental Workflow for Radioligand Displacement Assay
The following diagram illustrates the key steps in a typical radioligand displacement assay used to determine the binding affinity of a test compound.
Caption: A simplified workflow of a radioligand displacement binding assay.
Safety Operating Guide
Navigating the Safe Disposal of Methylatropine: A Procedural Guide
The proper disposal of methylatropine, a belladonna derivative and antagonist of muscarinic acetylcholine receptors, is a critical component of laboratory safety and environmental responsibility.[1] Adherence to stringent disposal protocols is essential to mitigate risks to both personnel and the environment. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage this compound waste in compliance with prevailing regulations.
Hazard Profile of this compound
This compound and its salts are classified as hazardous materials. It is crucial to note that different suppliers may provide varying hazard classifications in their Safety Data Sheets (SDS). Some sources classify this compound as Fatal if swallowed or if inhaled (GHS06 Skull and crossbones), while others categorize it as Harmful if swallowed or if inhaled (GHS07).[2][3] Given this discrepancy, it is imperative to treat this compound with a high degree of caution and to consult the specific SDS for the product in use. This material should be considered hazardous until further information becomes available.[4]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity - Oral | GHS06 | Danger | H300: Fatal if swallowed |
| Acute Toxicity - Inhalation | GHS06 | Danger | H330: Fatal if inhaled |
| Acute Toxicity - Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Acute Toxicity - Inhalation | GHS07 | Warning | H332: Harmful if inhaled |
This table summarizes potential hazard classifications for this compound based on available Safety Data Sheets. Users must refer to the specific SDS for the product they are using.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by multiple federal and state agencies. The primary federal regulations in the United States are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[5][6] Many states have their own, often more stringent, regulations.[5] A key provision under the EPA's Subpart P rule is the ban on flushing hazardous waste pharmaceuticals down the drain.[6][7]
Step-by-Step Disposal Procedures for this compound
The following procedures are designed to provide a clear path for the safe disposal of this compound waste in a laboratory setting.
1. Waste Segregation and Containerization:
-
Identify Waste Streams: Properly segregate this compound waste into three main categories:
-
Unused or expired pure this compound.
-
Contaminated materials (e.g., personal protective equipment (PPE), empty vials, absorbent pads).
-
Aqueous solutions containing this compound.
-
-
Use Designated Hazardous Waste Containers: All this compound waste must be collected in clearly labeled, leak-proof hazardous waste containers. It is common practice to use black containers for RCRA hazardous pharmaceutical waste.[8]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the name "this compound," and the specific hazards (e.g., "Toxic").
2. Disposal of Unused or Expired this compound:
-
Do Not Discard in Regular Trash: Solid this compound should never be disposed of in the regular trash or flushed down the sewer.
-
Package for Disposal: Place the original container with the unused product into the designated hazardous waste container.
-
Arrange for Licensed Disposal: The hazardous waste must be disposed of through a licensed hazardous waste management company.[9] These companies are equipped to handle and transport hazardous materials for proper treatment, which for many pharmaceutical wastes is incineration.[6][10]
3. Management of Contaminated Materials:
-
Collect Contaminated Items: All items that have come into contact with this compound, such as gloves, bench paper, and empty containers, should be considered hazardous waste.
-
Place in Hazardous Waste Container: Immediately place these items into the designated hazardous waste container.
-
Seal and Store: Once the container is full, seal it and store it in a designated, secure hazardous waste accumulation area until it is picked up by a licensed disposal vendor.
4. Handling Spills:
-
Minor Spills:
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Dampen the spill with water to prevent the generation of dust.[11]
-
Use an inert absorbent material to clean up the spill.
-
Place the absorbent material and any contaminated cleaning supplies into the hazardous waste container.
-
-
Major Spills:
-
Evacuate the area and alert the appropriate emergency response personnel.[11]
-
Restrict access to the spill area.
-
Follow your institution's specific emergency procedures for hazardous material spills.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 8. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. epa.gov [epa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methylatropine
For Immediate Implementation: Essential Safety and Handling Protocols for Methylatropine
This compound is a potent compound requiring stringent safety measures to ensure the well-being of laboratory personnel. This guide provides essential, immediate, and actionable information for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate the significant health risks associated with this substance, which is classified as fatal if swallowed or inhaled.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the level of protection for different laboratory operations.
| PPE Component | Standard Handling (Weighing, preparing solutions) | Spill Cleanup & High-Risk Operations |
| Gloves | Double-gloving with nitrile gloves is required. Check for perforations before use. | Heavy-duty nitrile or butyl rubber gloves. Ensure cuffs are tucked into the sleeves of the lab coat. |
| Eye Protection | Chemical splash goggles. | Chemical splash goggles and a full-face shield. |
| Respiratory | A NIOSH-approved N95 or higher-rated respirator is mandatory. | A NIOSH-approved elastomeric half-mask or full-facepiece respirator with P100 filters. |
| Lab Coat | A fully buttoned, long-sleeved lab coat. | A disposable, chemical-resistant gown over a standard lab coat. |
| Footwear | Closed-toe shoes. | Chemical-resistant shoe covers over closed-toe shoes. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure. The following step-by-step protocols must be followed.
Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material incident protocol.
-
Designated Storage: Store this compound in a clearly labeled, dedicated, and well-ventilated cabinet, away from incompatible materials.
-
Restricted Access: Access to the storage area should be limited to authorized personnel only.
Handling and Use
-
Designated Area: All handling of this compound, especially weighing of the solid form, must be conducted in a certified chemical fume hood or a glove box.
-
Avoid Dust Inhalation: Exercise extreme caution to avoid the generation of dust. Do not breathe dust, fumes, or mists.[1]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]
-
Decontamination of Work Surfaces: At the end of each procedure, decontaminate the work area. Wipe surfaces with a suitable deactivating solution (e.g., a solution of sodium hypochlorite), followed by a rinse with 70% ethanol, and then water.
Spill Management: A Step-by-Step Emergency Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
// Node Definitions start [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; evacuate [label="Evacuate Immediate Area & Alert Others", fillcolor="#FBBC05", fontcolor="#202124"]; assess [label="Assess Spill Size & Risk", fillcolor="#FBBC05", fontcolor="#202124"]; don_ppe [label="Don Appropriate PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contain [label="Contain the Spill", fillcolor="#4285F4", fontcolor="#FFFFFF"]; absorb [label="Cover with Absorbent Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Contaminated Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate the Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; dispose [label="Dispose of Waste as Hazardous", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Report the Incident", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="Cleanup Complete", fillcolor="#F1F3F4", fontcolor="#202124"];
// Logical Flow start -> evacuate [label="Immediate Action"]; evacuate -> assess; assess -> don_ppe [label="If spill is manageable"]; don_ppe -> contain; contain -> absorb [label="Use spill kit materials"]; absorb -> collect; collect -> decontaminate; decontaminate -> dispose; dispose -> report; report -> end;
// Styling for clarity {rank=same; evacuate; assess;} {rank=same; contain; absorb; collect;} } .dot
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately evacuate the area and alert colleagues and the laboratory supervisor.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained in hazardous spill cleanup, contact your institution's emergency response team.
-
Don PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above for spill cleanup.
-
Containment: For liquid spills, create a dike around the spill using absorbent pads or other suitable material from a chemical spill kit.
-
Absorption: Gently cover the spill with an inert absorbent material. For solid spills, carefully cover with a damp cloth or absorbent pads to prevent dust from becoming airborne.
-
Collection: Using forceps or a scoop, carefully collect the absorbed material and any contaminated debris. Place it into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area thoroughly.
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Stream | Disposal Protocol |
| Solid Waste | Contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Aqueous and organic solutions containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with other waste streams. |
| Empty Containers | "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
| Sharps | Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous chemical waste. |
Never dispose of this compound waste down the drain or in the regular trash. All waste must be handled by a certified hazardous waste disposal company. Maintain a detailed log of all this compound waste generated.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
